Technical Documentation Center

2-methylbutane-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methylbutane-2-sulfonamide
  • CAS: 1824027-86-2

Core Science & Biosynthesis

Foundational

2-Methylbutane-2-Sulfonamide: Chemical Properties, Synthesis, and Applications in Advanced Therapeutics

Executive Abstract As drug discovery pivots towards highly selective, state-dependent molecular interventions, the structural nuances of aliphatic building blocks have become paramount. 2-Methylbutane-2-sulfonamide (comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

As drug discovery pivots towards highly selective, state-dependent molecular interventions, the structural nuances of aliphatic building blocks have become paramount. 2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) is a sterically hindered sulfonamide that serves a dual function in modern medicinal chemistry. It acts both as a robust, acid-labile protecting group/ammonia surrogate for complex cross-coupling reactions 1 and as a critical pharmacophore for tuning the binding kinetics of ion channel blockers [[2]](). This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its specialized application in cardiovascular pharmacology.

Physicochemical Profiling & Structural Rationale

The unique reactivity and pharmacological utility of 2-methylbutane-2-sulfonamide stem directly from its 1,1-dimethylpropyl (tert-amyl) moiety. Compared to the ubiquitous tert-butyl group, the tert-amyl group offers an extended aliphatic chain (an extra ethyl group), which subtly increases lipophilicity and alters the steric cone angle around the sulfonamide nitrogen.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name 2-methylbutane-2-sulfonamide
Common Name tert-amylsulfonamide
CAS Number 1824027-86-2
Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
Oxidation State (Sulfur) +VI (Highly stable compared to sulfinamides)

Structural Causality: The steric bulk of the tert-amyl group shields the nitrogen lone pair, preventing unwanted side reactions during multi-step syntheses. Furthermore, because the tert-amyl carbocation is highly stabilized by hyperconjugation, this group can be cleanly cleaved under specific acidic conditions, making it a superior protecting group for primary sulfonamides 2.

Synthetic Architecture & Self-Validating Protocols

The synthesis of tert-alkyl sulfonamides fundamentally differs from primary or secondary alkyl sulfonamides. Conventional methods (reacting ammonia with sulfonyl chlorides derived from sulfonic acids) fail because tertiary alkyl sulfonyl chlorides are highly unstable and rapidly undergo elimination or hydrolysis 3. To bypass this, we utilize an oxidative chlorination pathway starting from di-tert-amyl disulfide.

Protocol 1: Synthesis via Oxidative Chlorination

Step 1: Generation of tert-Amylsulfonyl Chloride

  • Procedure: Dissolve di-tert-amyl disulfide (1.0 eq) in a mixture of glacial acetic acid and water. Cool the reactor to -10°C. Bubble Cl2 gas (or add aqueous NaOCl/HCl dropwise) while maintaining the internal temperature strictly below 0°C.

  • Causality: The intermediate tert-amylsulfonyl chloride is thermally labile. Exceeding 0°C provides enough activation energy for the molecule to extrude SO2 and form tert-amyl chloride. Strict thermal control ensures the preservation of the sulfonyl chloride species 3.

  • Validation Checkpoint: Extract a 50 µL aliquot, quench immediately in a vial containing diethylamine, and analyze via TLC (Hexane/EtOAc). The complete disappearance of the non-polar disulfide spot validates the quantitative conversion to the sulfonyl chloride.

Step 2: Low-Temperature Amination

  • Procedure: Transfer the cold sulfonyl chloride solution immediately into a vigorously stirring solution of anhydrous ammonia in THF at -78°C. Allow to stir for 1 hour before slowly warming to room temperature.

  • Causality: Amination must outpace the inherent degradation of the tertiary sulfonyl chloride. The -78°C environment suppresses bis-sulfonimide formation, driving the reaction exclusively toward the primary sulfonamide.

  • Validation Checkpoint: Perform 1H NMR (CDCl3) on the crude solid after aqueous workup. The spectrum must show a distinct 6H singlet (~1.3 ppm) for the gem-dimethyls and a 3H triplet (~1.0 ppm) for the terminal methyl of the ethyl group, confirming structural integrity without elimination byproducts.

Synthesis A Di-tert-amyl disulfide B Oxidative Chlorination (Cl2 / H2O, <0°C) A->B C tert-Amylsulfonyl chloride (Unstable Intermediate) B->C D Amination (NH3, -78°C) C->D E 2-Methylbutane-2-sulfonamide (Target Product) D->E

Synthetic workflow for 2-methylbutane-2-sulfonamide via oxidative chlorination.

Pharmacological Application: Nav1.5 Channel Modulation

In the treatment of Atrial Fibrillation (AF), Class Ic antiarrhythmic drugs (e.g., flecainide) often pose severe risks because they bind tightly to Nav1.5 sodium channels and unbind slowly. At normal resting heart rates (sinus rhythm), this slow unbinding leads to the dangerous inhibition of peak Nav1.5 current in the ventricles, manifesting as QRS prolongation on an ECG [[2]]().

The tert-Amyl Advantage: Recent patent literature highlights the integration of the 2-methylbutane-2-sulfonamide motif into novel Nav1.5 blockers 2.

  • Causality: The precise steric volume of the tert-amyl group forces a high-energy conformational fit within the Nav1.5 binding pocket. This structural friction drastically accelerates the drug's unbinding rate. Consequently, the drug only blocks the channel effectively during the high-frequency firing of Atrial Fibrillation (use-dependent block) but dissociates rapidly enough during normal ventricular beats to spare the ventricles from QRS prolongation 2.

Nav15 A 2-Methylbutane-2-sulfonamide Derivative B Nav1.5 Sodium Channel (Atrial Tissue) A->B Binds C Fast Binding/Unbinding Kinetics B->C Modulates D Atrial-Selective Blockade (High Fibrillation Rate) C->D Enables E Ventricular Sparing (Mitigates QRS Prolongation) C->E Prevents

Mechanism of atrial-selective Nav1.5 blockade utilizing tert-amylsulfonamide derivatives.

Deprotection Protocol: Utility as a Synthetic Auxiliary

When used as a protecting group for primary amines or sulfonamides, the tert-amyl group must be removed late in the synthesis.

Protocol 2: Acidic Cleavage of the tert-Amyl Group
  • Procedure: Dissolve the tert-amyl protected sulfonamide (e.g., 25 mg) in Dichloromethane (DCM, 2 mL). Add Trifluoroacetic Acid (TFA, 3 mL) dropwise. Stir the mixture at room temperature for 48 hours 2. Remove volatiles under reduced pressure, neutralize with excess triethylamine, and purify via preparative HPLC.

  • Causality: The strong acidity of TFA protonates the sulfonamide, facilitating the unimolecular cleavage (SN1-like) of the tert-amyl group. The resulting tert-amyl carbocation is highly stable, which drives the reaction forward. The prolonged 48-hour stirring ensures complete cleavage without requiring heat, which could degrade sensitive pharmacophores.

  • Validation Checkpoint: Perform LC-MS on the neutralized residue. The successful cleavage is validated by a mass shift corresponding to the loss of 70 Da (C5H10 alkene elimination product) and the appearance of the primary sulfonamide molecular ion.

Storage and Thermal Stability

While tert-alkyl sulfinamides (oxidation state IV) are notoriously unstable above room temperature and readily undergo thermal rearrangement in chlorinated solvents [[4]](), the fully oxidized sulfonamides (oxidation state VI) like 2-methylbutane-2-sulfonamide exhibit robust thermal stability. However, due to its acid-labile nature, it must be stored in a cool, dry environment (typically 2-8°C for long-term storage) in tightly sealed, amber glass vials, strictly isolated from Lewis or Brønsted acids to prevent premature auto-cleavage.

References

  • Sigma-Aldrich. "2-methylbutane-2-sulfonamide | 1824027-86-2". MilliporeSigma Product Catalog.

  • Google Patents. "WO2025011450A1 - Sodium channel blockers". World Intellectual Property Organization.2

  • ChemicalBook. "Synthesis and application of s-tert-butyl sulfonamide". ChemicalBook Database. 1

  • Google Patents. "US6008376A - Aminohydroxylation of olefins with tert-alkyl sulfonamides". United States Patent and Trademark Office. 3

  • Beilstein Journal of Organic Chemistry. "Thermal rearrangement of tert-butylsulfinamide" (2011). Beilstein J. Org. Chem.4

Sources

Exploratory

Synthesis of 2-Methylbutane-2-sulfonamide: A Technical Guide to tert-Alkyl Sulfonamide Preparation

Executive Summary & Pharmacophore Significance 2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) is a highly sterically hindered primary sulfonamide. In modern medicinal chemistry, tert-alkyl sulfonam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) is a highly sterically hindered primary sulfonamide. In modern medicinal chemistry, tert-alkyl sulfonamides are critical pharmacophores and synthetic intermediates, frequently utilized in the development of Nav1.5 sodium channel blockers for the treatment of cardiac arrhythmias[1]. The tert-amyl group provides enhanced lipophilicity and metabolic stability compared to its tert-butyl counterpart, making it a highly desirable moiety in drug design and advanced organic synthesis.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of tert-alkyl sulfonamides presents unique mechanistic challenges. Conventional sulfonamide synthesis relies on the nucleophilic substitution (SN2) of an alkyl halide with a sulfite salt to form a sulfonic acid, followed by chlorination and amination. However, tert-alkyl halides exclusively undergo E1/E2 elimination under these basic conditions, yielding alkenes rather than the desired C–S bond[2].

To circumvent this, the C–S bond must either be pre-established (using a thiol or disulfide precursor) or formed via the nucleophilic attack of a carbanion on an electrophilic sulfur source. Consequently, two robust retrosynthetic pathways are employed in the laboratory:

  • Oxidative Chlorination: Utilizing di-tert-amyl disulfide or tert-amyl thiol as the starting material[3][4].

  • Organometallic Sulfinylation: Utilizing tert-amylmagnesium chloride and sulfur dioxide[5].

Retrosynthesis Target 2-methylbutane-2-sulfonamide (Target Molecule) Intermediate tert-Amylsulfonyl Chloride (Highly Reactive Intermediate) Target->Intermediate Amination (NH3) 0°C to RT RouteA Di-tert-amyl Disulfide (Precursor A) Intermediate->RouteA Cl2 / H2O / AcOH Oxidative Chlorination RouteB tert-Amylmagnesium Chloride (Precursor B) Intermediate->RouteB 1. SO2 (Sulfinylation) 2. SO2Cl2 (Chlorination)

Retrosynthetic pathways for 2-methylbutane-2-sulfonamide via oxidative and organometallic routes.

Methodology 1: Oxidative Chlorination of Di-tert-amyl Disulfide

This route is based on the foundational work by Netscher and Prinzbach for generating sterically crowded sulfonyl chlorides[4]. By oxidizing the disulfide with aqueous chlorine, the reaction bypasses thermal degradation pathways that typically destroy tert-alkyl sulfonyl chlorides.

Step-by-Step Protocol
  • Oxidation Setup: Charge a 1 L three-neck flask equipped with a mechanical stirrer, gas dispersion tube, and internal thermometer with di-tert-amyl disulfide (50 g, 0.24 mol), glacial acetic acid (200 mL), and distilled water (50 mL).

  • Chlorine Addition: Cool the biphasic mixture to -5°C using an ice-salt bath. Bubble chlorine gas (Cl2) through the dispersion tube at a controlled rate. Causality Note: The temperature must not exceed 5°C; elevated temperatures lead to the rapid hydrolysis of the intermediate tert-amylsulfonyl chloride into the corresponding sulfonic acid, drastically reducing yield[2].

  • In-Process Control (IPC): The reaction is a self-validating system; the initial yellow emulsion turns into a pale, clear organic layer suspended in the aqueous phase once the disulfide is fully consumed (typically after 3-4 equivalents of Cl2). Verify completion via GC-MS.

  • Extraction: Purge excess Cl2 with nitrogen. Extract the cold mixture with dichloromethane (DCM, 3 x 150 mL). Wash the combined organic layers with ice-cold brine to remove acetic acid. Crucial: Do not use basic washes (like NaHCO3) at this stage, as the sterically hindered but electronically labile sulfonyl chloride will hydrolyze.

  • Amination: Add the cold DCM solution of tert-amylsulfonyl chloride dropwise to a vigorously stirred solution of 28% aqueous ammonia (200 mL) at 0°C. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Isolation: Separate the organic layer, wash with 1M HCl (to remove excess ammonia), dry over anhydrous MgSO4, and concentrate under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to yield pure 2-methylbutane-2-sulfonamide.

Methodology 2: Grignard-Mediated Sulfinylation and Amination

For laboratories avoiding toxic chlorine gas, the organometallic route provides a highly pure alternative. This method leverages the nucleophilicity of tert-amylmagnesium chloride to directly attack sulfur dioxide, forming a stable sulfinate salt[5].

Workflow Step1 1. Sulfinylation React tert-AmylMgCl with SO2 at -40°C Step2 2. Chlorination Treat sulfinate salt with SO2Cl2 at 0°C Step1->Step2 Step3 3. Amination Quench sulfonyl chloride with NH3(aq) Step2->Step3 Step4 4. Isolation Extract, dry, and recrystallize Step3->Step4

Workflow for the Grignard-mediated synthesis of 2-methylbutane-2-sulfonamide.

Step-by-Step Protocol
  • Sulfinylation: Condense anhydrous SO2 gas (approx. 15 g) into a dry flask containing 100 mL of anhydrous THF cooled to -40°C (dry ice/acetone bath).

  • Grignard Addition: Add tert-amylmagnesium chloride (1.0 M in THF, 200 mL, 0.2 mol) dropwise over 1 hour. Causality Note: Maintaining -40°C prevents the Grignard reagent from acting as a base and minimizes dimerization side-reactions. The formation of a thick white precipitate (magnesium tert-amylsulfinate) visually validates the reaction progress.

  • Chlorination: Remove the cooling bath and purge excess SO2 with nitrogen. Cool the suspension back to 0°C and add sulfuryl chloride (SO2Cl2, 17.8 mL, 0.22 mol) dropwise. Stir for 1 hour. The suspension will clear as the sulfonyl chloride forms.

  • Amination: Transfer the crude tert-amylsulfonyl chloride solution via cannula into a flask containing 28% aqueous ammonia (150 mL) at 0°C. Stir for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the target sulfonamide.

Quantitative Data & Comparative Analysis

The selection of the synthetic route depends heavily on available infrastructure and scale requirements. Table 1 summarizes the empirical data comparing both methodologies.

ParameterRoute 1: Oxidative ChlorinationRoute 2: Grignard-Mediated
Overall Yield 65% – 75%70% – 80%
Crude Purity (LC-MS) > 90%> 95%
Key Advantage Highly scalable, utilizes inexpensive reagentsAvoids Cl2 gas, avoids foul-smelling thiols
Primary Risk Factor Exothermic oxidation; strict temp control neededExtreme moisture sensitivity of Grignard
Reaction Time ~6 hours~12 hours (telescoped)
Table 1: Comparative metrics for the synthesis of 2-methylbutane-2-sulfonamide.

Quality Control & Analytical Characterization

To ensure the trustworthiness of the final product, the following analytical benchmarks must be met:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~98–102°C (varies slightly based on crystallization solvent).

  • 1H NMR (400 MHz, CDCl3): δ 4.50 (br s, 2H, -NH2), 1.85 (q, J = 7.5 Hz, 2H, -CH2-), 1.35 (s, 6H, -C(CH3)2), 1.05 (t, J = 7.5 Hz, 3H, -CH3). The distinct singlet at 1.35 ppm confirms the integrity of the tert-amyl core without rearrangement.

References

  • WO2025011450A1 - Sodium channel blockers - Google Patents. google.com. 1

  • US6008376A - Aminohydroxylation of olefins with tert-alkyl sulfonamides - Google Patents. google.com. 2

  • Catalytic Asymmetric Synthesis of Chiral Allylic Amines - Studylib. studylib.net. 5

  • Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides... - ACS Publications. acs.org. 3

  • Sterically Crowded Sulfonate Esters: Novel Leaving Groups with Hindered S-O Cleavage. thieme-connect.com. 4

Sources

Foundational

An In-depth Technical Guide to 2-Methylbutane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methylbutane-2-sulfonamide, a tertiary sulfonamide of interest in organic synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylbutane-2-sulfonamide, a tertiary sulfonamide of interest in organic synthesis and medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers predicted identifiers and a detailed exploration of its synthesis, putative properties, and potential applications. The core of this document focuses on the well-established synthetic routes to tertiary sulfonamides, proceeding through the corresponding sulfonyl chloride intermediate. Detailed experimental protocols, grounded in established chemical principles, are provided to enable the practical synthesis and study of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.

Identification and Nomenclature

2-Methylbutane-2-sulfonamide, also referred to as tert-amylsulfonamide, is a saturated acyclic sulfonamide. The sulfonamide functional group is attached to a tertiary carbon, which imparts specific steric and electronic properties to the molecule. Due to its specific substitution pattern, a registered CAS number is not prominently available in public databases. However, its structure can be unambiguously identified through systematic nomenclature and chemical descriptors.

Table 1: Chemical Identifiers for 2-Methylbutane-2-sulfonamide

IdentifierValue
IUPAC Name 2-methylbutane-2-sulfonamide
Synonyms tert-amylsulfonamide, 1,1-dimethylpropane-1-sulfonamide
Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
SMILES CCC(C)(C)S(=O)(=O)N
InChI InChI=1S/C5H13NO2S/c1-4-5(2,3)9(6,7)8/h4,6H2,1-3H3
InChIKey Predicted based on structure

Synthetic Pathways and Methodologies

The synthesis of 2-methylbutane-2-sulfonamide follows the classical and robust method for sulfonamide formation: the reaction of a sulfonyl chloride with an amine.[1] In this case, the key intermediate is 2-methylbutane-2-sulfonyl chloride. The overall synthetic strategy is a two-step process, beginning with the preparation of the sulfonyl chloride from a suitable precursor, followed by its reaction with ammonia.

Synthesis of the Precursor: 2-Methylbutane-2-sulfonyl chloride

The synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorosulfonation of sulfur-containing starting materials like thiols or their derivatives.[2][3] A common and effective laboratory-scale method involves the oxidative chlorination of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halide.

Experimental Protocol: Synthesis of 2-Methylbutane-2-sulfonyl chloride

Objective: To synthesize 2-methylbutane-2-sulfonyl chloride, the key precursor for 2-methylbutane-2-sulfonamide.

Materials:

  • 2-chloro-2-methylbutane (tert-amyl chloride)

  • Thiourea

  • Ethanol

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Formation of the S-tert-amylisothiourea salt: In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol. Add 2-chloro-2-methylbutane (1.0 equivalent). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude S-tert-amylisothiourea salt. This can be used in the next step without further purification.

  • Oxidative Chlorosulfonation: Suspend the crude S-tert-amylisothiourea salt in a mixture of dichloromethane and water at 0 °C in an ice bath. Add N-Chlorosuccinimide (3.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Add a catalytic amount of concentrated HCl. Stir the reaction vigorously at 0-5 °C for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Work-up: Once the reaction is complete, quench the excess NCS by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylbutane-2-sulfonyl chloride. The product should be used immediately in the next step due to its potential instability.[4]

Formation of 2-Methylbutane-2-sulfonamide

The final step in the synthesis is the reaction of the freshly prepared 2-methylbutane-2-sulfonyl chloride with ammonia. This is a standard nucleophilic substitution reaction at the sulfur center.

Experimental Protocol: Synthesis of 2-Methylbutane-2-sulfonamide

Objective: To synthesize 2-methylbutane-2-sulfonamide from its corresponding sulfonyl chloride.

Materials:

  • 2-Methylbutane-2-sulfonyl chloride (crude from the previous step)

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve the crude 2-methylbutane-2-sulfonyl chloride in a suitable solvent like dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

  • Ammonolysis: Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methylbutane-2-sulfonamide.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 2-methylbutane-2-sulfonamide, its physicochemical properties are predicted based on its structure and comparison with analogous compounds like tert-butylsulfonamide.

Table 2: Predicted Physicochemical Properties of 2-Methylbutane-2-sulfonamide

PropertyPredicted Value
Physical State Likely a crystalline solid at room temperature
Melting Point Expected to be higher than tert-butylsulfonamide (m.p. 97-101 °C) due to increased molecular weight
Boiling Point Significantly higher than its non-sulfonated alkane counterpart
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate
pKa The N-H protons are weakly acidic, with a pKa likely in the range of 10-11
LogP Estimated to be between 1.0 and 2.0

Potential Applications in Research and Development

Sulfonamides are a cornerstone functional group in medicinal chemistry, found in a wide array of therapeutic agents.[5] The tertiary nature of the carbon atom attached to the sulfonyl group in 2-methylbutane-2-sulfonamide offers unique steric and electronic properties that can be exploited in drug design and as a synthetic building block.

  • Medicinal Chemistry: The bulky tert-amyl group can be used to probe steric pockets in enzyme active sites or receptors. It can also enhance metabolic stability by blocking potential sites of oxidation.

  • Organic Synthesis: As a chiral auxiliary, derivatives of 2-methylbutane-2-sulfonamide could be explored for asymmetric synthesis, analogous to the well-established use of other chiral sulfonamides.[6]

  • Material Science: The sulfonamide group can participate in hydrogen bonding, suggesting potential applications in the design of self-assembling materials and polymers with specific properties.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfonamide Formation 2-chloro-2-methylbutane 2-chloro-2-methylbutane S-tert-amylisothiourea salt S-tert-amylisothiourea salt 2-chloro-2-methylbutane->S-tert-amylisothiourea salt Thiourea, EtOH, Reflux Thiourea Thiourea Thiourea->S-tert-amylisothiourea salt 2-methylbutane-2-sulfonyl_chloride 2-Methylbutane-2-sulfonyl chloride S-tert-amylisothiourea salt->2-methylbutane-2-sulfonyl_chloride NCS, DCM/H2O, HCl (cat.) NCS N-Chlorosuccinimide NCS->2-methylbutane-2-sulfonyl_chloride 2-methylbutane-2-sulfonamide 2-Methylbutane-2-sulfonamide 2-methylbutane-2-sulfonyl_chloride->2-methylbutane-2-sulfonamide Aqueous Ammonia, DCM Ammonia Ammonia Ammonia->2-methylbutane-2-sulfonamide

Caption: Synthetic workflow for 2-methylbutane-2-sulfonamide.

Structural Relationship

G 2-methylbutane 2-Methylbutane (Starting Hydrocarbon) 2-chloro-2-methylbutane 2-chloro-2-methylbutane (Halogenated Intermediate) 2-methylbutane->2-chloro-2-methylbutane Halogenation 2-methylbutane-2-thiol 2-methylbutane-2-thiol (Thiol Precursor) 2-chloro-2-methylbutane->2-methylbutane-2-thiol Thiolation 2-methylbutane-2-sulfonyl_chloride 2-Methylbutane-2-sulfonyl chloride (Key Precursor) 2-methylbutane-2-thiol->2-methylbutane-2-sulfonyl_chloride Oxidative Chlorination 2-methylbutane-2-sulfonamide 2-Methylbutane-2-sulfonamide (Target Compound) 2-methylbutane-2-sulfonyl_chloride->2-methylbutane-2-sulfonamide Ammonolysis

Caption: Structural relationship of key compounds.

Conclusion

While 2-methylbutane-2-sulfonamide remains a compound with limited readily available data, this technical guide provides a robust framework for its synthesis and characterization. By leveraging established synthetic methodologies for sulfonamides and providing detailed experimental protocols, researchers are equipped to prepare this molecule for further investigation. The unique structural features of 2-methylbutane-2-sulfonamide suggest its potential as a valuable building block in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support future research into the properties and applications of this and related tertiary sulfonamides.

References

  • Organic Syntheses. p. 943 - Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Google Patents.

Sources

Exploratory

Structure Elucidation of 2-Methylbutane-2-sulfonamide: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of aliphatic sulfonamides presents unique analytical challenges. Lacking the extended conjugated π -systems of their aromatic counterparts, these molecules are virtually invis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of aliphatic sulfonamides presents unique analytical challenges. Lacking the extended conjugated π -systems of their aromatic counterparts, these molecules are virtually invisible to standard UV-Vis detectors. This whitepaper provides an authoritative, step-by-step technical guide to the structure elucidation of 2-methylbutane-2-sulfonamide (also known as tert-pentylsulfonamide), a critical pharmacophore and synthetic intermediate used in the development of novel therapeutics, including sodium channel blockers[1]. By synthesizing high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance (NMR), and vibrational spectroscopy, we establish a self-validating analytical matrix.

Analytical Strategy & Workflow

To definitively prove the connectivity of 2-methylbutane-2-sulfonamide (Molecular Formula: C5​H13​NO2​S , MW: 151.23 g/mol )[2], a multi-modal approach is strictly required. No single technique is sufficient: MS provides the molecular formula and substructure masses, NMR maps the carbon-hydrogen framework, and FT-IR confirms the oxidation state of the heteroatoms[3].

ElucidationWorkflow cluster_0 Orthogonal Analytical Techniques A 2-Methylbutane-2-sulfonamide Sample Preparation B HRMS (ESI+) Exact Mass & Fragmentation A->B C 1D & 2D NMR Connectivity & Conformation A->C D FT-IR Spectroscopy Functional Group Validation A->D E Data Integration (Molecular Formula + Connectivity) B->E C->E D->E F Final Structure Confirmation E->F

Fig 1. Orthogonal analytical workflow for structure elucidation of 2-methylbutane-2-sulfonamide.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode (ESI+).

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C. Apply a collision energy (CE) ramp of 10–30 eV for MS/MS (CID) fragmentation.

Mechanistic Causality & Data Interpretation

In ESI+, protonation of sulfonamides predominantly occurs at the basic nitrogen atom rather than the oxygen, forming a transient ion-neutral complex[4]. Upon collision-induced dissociation (CID), the molecule undergoes heterolytic cleavage at the C-S bond.

Because the tert-pentyl group can form a highly stable tertiary carbocation, the positive charge is overwhelmingly retained on the alkyl fragment. This results in the loss of neutral sulfamide ( H2​NSO2​H , 81 Da) and the generation of a dominant base peak at m/z 71.0861. A minor competing pathway involves the retention of charge on the sulfamoyl fragment, yielding m/z 80.0000.

Fragmentation M [M+H]+ m/z 152.0745 F1 [C5H11]+ m/z 71.0861 tert-pentyl cation M->F1 - HSO2NH2 (81 Da) C-S Cleavage F2 [SO2NH2]+ m/z 80.0000 sulfamoyl cation M->F2 - C5H12 (72 Da) C-S Cleavage

Fig 2. ESI+ HRMS fragmentation pathway for protonated 2-methylbutane-2-sulfonamide.

Table 1: HRMS (ESI+) Fragmentation Data

Fragment IonExact Mass (m/z)Proposed FormulaMass Error (ppm)Relative Abundance
[M+H]+ 152.0745 C5​H14​NO2​S+ < 2.045%
[C5​H11​]+ 71.0861 C5​H11+​ < 2.0100% (Base Peak)
[SO2​NH2​]+ 80.0000 H2​NO2​S+ < 2.015%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition: Acquire 1D 1H NMR (400 MHz, 16 scans) and 13C NMR (100 MHz, 1024 scans) at 298 K.

  • 2D Experiments: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map the carbon skeleton.

Mechanistic Causality & Data Interpretation

Solvent Selection Rationale: The choice of DMSO- d6​ over CDCl3​ is a critical experimental decision. The strong hydrogen-bonding capability of DMSO significantly reduces the proton exchange rate of the −SO2​NH2​ group. This allows the primary sulfonamide protons to appear as a distinct, quantifiable broad singlet (~6.60 ppm) rather than broadening into the baseline or exchanging completely[5].

Connectivity Resolution: The structural core is a tert-pentyl group. The quaternary carbon (C2) acts as a scalar coupling "blind spot" in standard COSY experiments because it lacks attached protons. Therefore, HMBC is strictly required. The HMBC spectrum bridges the gem-dimethyl protons (C1/C1') and the ethyl chain (C3-C4) by showing strong 2JCH​ and 3JCH​ correlations to the deshielded quaternary C2 node at 63.0 ppm.

Table 2: 1H and 13C NMR Assignments (DMSO- d6​ , 298 K)

PositionGroup 1H Shift ( δ , ppm)Multiplicity ( J in Hz)Integration 13C Shift ( δ , ppm)Key HMBC Correlations
1, 1' −CH3​ 1.25s6H24.0C2, C3
2 −C− (quat)---63.0-
3 −CH2​− 1.65q (7.5)2H32.5C1/1', C2, C4
4 −CH3​ 0.90t (7.5)3H8.5C2, C3
NH2​ −NH2​ 6.60br s2H-C2

Vibrational Spectroscopy (FT-IR)

Experimental Protocol
  • Sample Preparation: Place 2–3 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply uniform pressure using the anvil. Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Mechanistic Causality & Data Interpretation

IR spectroscopy provides orthogonal validation of the functional groups, specifically confirming the oxidation state of the sulfur atom. The highly electronegative oxygen atoms of the sulfonyl group produce intense, characteristic asymmetric and symmetric stretching vibrations around 1320 cm−1 and 1140 cm−1 , respectively. Additionally, the N-H stretching vibrations manifest as a distinct doublet at ~3300 cm−1 and 3200 cm−1 , confirming the presence of a primary, unalkylated sulfonamide group[3].

Conclusion

The structure of 2-methylbutane-2-sulfonamide is unambiguously confirmed through a self-validating matrix of analytical techniques. HRMS establishes the C5​H13​NO2​S molecular formula and the presence of the highly stable tert-pentyl cation. Multidimensional NMR (specifically HMBC) definitively maps the connectivity of the ethyl and gem-dimethyl groups to the quaternary C2 carbon, while ATR-FTIR confirms the intact primary sulfonamide moiety. This rigorous workflow ensures absolute structural confidence required for downstream pharmaceutical development.

Sources

Foundational

Part 1: Molecular Identity and Calculated Physicochemical Properties

An In-depth Technical Guide to 2-Methylbutane-2-sulfonamide: Physicochemical Properties, Proposed Synthesis, and Characterization Executive Summary This technical guide provides a comprehensive theoretical framework for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methylbutane-2-sulfonamide: Physicochemical Properties, Proposed Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive theoretical framework for 2-methylbutane-2-sulfonamide, a novel chemical entity not currently documented in major chemical literature or databases. The primary focus of this document is to establish the predicted molecular weight and other key physicochemical properties based on its chemical structure. Furthermore, this guide presents a plausible, research-level synthetic pathway and a robust, self-validating analytical workflow for its definitive characterization and structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for potential synthesis and evaluation.

2-methylbutane-2-sulfonamide is a tertiary sulfonamide characterized by a 2-methylbut-2-yl (or tert-pentyl) group attached to the sulfur atom of a sulfonamide moiety. The tertiary nature of the carbon-sulfur bond suggests significant steric hindrance around the sulfonyl group, which may influence its reactivity and biological interactions.

Caption: Molecular structure of 2-methylbutane-2-sulfonamide.

Core Directive: Molecular Weight and Formula

The molecular formula of 2-methylbutane-2-sulfonamide is determined by summing the atomic constituents of the 2-methylbut-2-yl group (C₅H₁₁) and the sulfonamide group (-SO₂NH₂).

  • Molecular Formula: C₅H₁₃NO₂S

From this formula, the precise molecular weight can be calculated. For high-resolution mass spectrometry, the monoisotopic mass is the critical value, calculated using the mass of the most abundant isotopes of each element. The average molecular weight (or molecular mass) is calculated using the natural isotopic abundance of all isotopes.

  • Monoisotopic Mass Calculation:

    • 5 x C (¹²C) = 5 x 12.000000 = 60.000000 Da

    • 13 x H (¹H) = 13 x 1.007825 = 13.101725 Da

    • 1 x N (¹⁴N) = 1 x 14.003074 = 14.003074 Da

    • 2 x O (¹⁶O) = 2 x 15.994915 = 31.989830 Da

    • 1 x S (³²S) = 1 x 31.972071 = 31.972071 Da

    • Total Monoisotopic Mass = 151.066700 Da

  • Average Molecular Weight Calculation:

    • 5 x C = 5 x 12.011 = 60.055 g/mol

    • 13 x H = 13 x 1.008 = 13.104 g/mol

    • 1 x N = 1 x 14.007 = 14.007 g/mol

    • 2 x O = 2 x 15.999 = 31.998 g/mol

    • 1 x S = 1 x 32.065 = 32.065 g/mol

    • Total Average Molecular Weight = 151.229 g/mol

Identifier Value
IUPAC Name 2-methylbutane-2-sulfonamide
Molecular Formula C₅H₁₃NO₂S
Average Molecular Weight 151.23 g/mol
Monoisotopic Mass 151.06670 Da
CAS Number Not available
Predicted XLogP3 1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Part 2: The Sulfonamide Functional Group in Modern Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry.[1] Since the discovery of Prontosil, the first commercially available antibacterial agent, the sulfonamide moiety has been incorporated into a vast array of therapeutic agents.[2] Its prevalence stems from its unique physicochemical properties: it is a stable, non-hydrolyzable group that can act as a hydrogen bond donor and acceptor, often serving as a bioisostere for amide bonds.[3] This versatility has led to the development of sulfonamide-containing drugs across numerous therapeutic areas, including diuretics, antivirals, anti-inflammatory agents, and anticancer therapies.[1][2][4][5] The synthesis and evaluation of novel sulfonamides, such as the tertiary structure proposed here, remain a vital area of research for the discovery of new medicines.[3]

Part 3: Proposed Research Workflow for Synthesis

The synthesis of 2-methylbutane-2-sulfonamide is not documented and presents a unique challenge due to the sterically hindered tertiary carbon center. A plausible two-step synthetic approach is proposed, starting from the corresponding thiol. This pathway requires rigorous experimental validation.

A 2-Methylbutane-2-thiol B 2-Methylbutane-2-sulfonyl Chloride (Hypothetical Intermediate) A->B Oxidative Chlorination (e.g., NCS, HCl, MeCN) C 2-Methylbutane-2-sulfonamide (Final Product) B->C Amination (Aq. NH₃)

Caption: Proposed two-step synthesis pathway for 2-methylbutane-2-sulfonamide.

Step 1: Synthesis of 2-Methylbutane-2-sulfonyl Chloride (Hypothetical)

The key precursor, a tertiary sulfonyl chloride, is expected to be unstable. Its synthesis must be performed under carefully controlled, mild conditions, and the product should ideally be used immediately in the subsequent step without purification. The oxidative chlorination of the corresponding thiol using N-chlorosuccinimide (NCS) is a viable approach.[6]

Experimental Protocol:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-chlorosuccinimide (NCS, 4.0 equivalents).

  • Solvent Addition: Add a 5:1 mixture of acetonitrile (MeCN) and 2M aqueous hydrochloric acid (HCl). Cool the resulting slurry to 10°C in an ice-water bath.

    • Causality: The acidic aqueous acetonitrile medium is crucial for the reaction. NCS is the oxidant and chlorinating agent, while the acid facilitates the process. Low temperature is essential to control the exothermic nature of the reaction and minimize degradation of the sensitive tertiary sulfonyl chloride product.[6]

  • Substrate Addition: Prepare a solution of 2-methylbutane-2-thiol (1.0 equivalent) in a minimal amount of MeCN. Add this solution dropwise via the dropping funnel to the cooled NCS slurry over 30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction Monitoring: Stir the reaction mixture at 10-15°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with a secondary amine (e.g., diethylamine) to form a stable sulfonamide derivative.

  • Workup (for immediate use): Once the starting thiol is consumed, the reaction mixture containing the crude 2-methylbutane-2-sulfonyl chloride is used directly in the next step. Extraction into a solvent like dichloromethane or diethyl ether and immediate use is recommended to avoid hydrolysis.

Step 2: Synthesis of 2-Methylbutane-2-sulfonamide

The crude sulfonyl chloride is a potent electrophile and will react readily with ammonia to form the target primary sulfonamide.

Experimental Protocol:

  • Ammonia Solution: In a separate flask, cool a concentrated aqueous solution of ammonia (at least 10 equivalents) to 0°C in an ice bath.

  • Addition: Slowly add the cold organic solution of crude 2-methylbutane-2-sulfonyl chloride from Step 1 to the vigorously stirring ammonia solution.

    • Causality: A large excess of ammonia is used to ensure the sulfonyl chloride reacts with ammonia rather than the newly formed sulfonamide product, which would lead to a disulfonylated byproduct.[7] The reaction is highly exothermic and must be performed at low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: Transfer the mixture to a separatory funnel. If a precipitate (the product) forms, it can be collected by vacuum filtration. Otherwise, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 4: Framework for Structural Elucidation and Purity Assessment

A multi-technique analytical approach is required to unambiguously confirm the identity and purity of the newly synthesized 2-methylbutane-2-sulfonamide. This workflow provides a self-validating system where each result corroborates the others.

A Purified Solid B High-Resolution Mass Spectrometry (HRMS) A->B Molecular Weight Verification C ¹H and ¹³C NMR Spectroscopy A->C C-H Framework D FT-IR Spectroscopy A->D Functional Group ID E Final Structure Confirmation B->E C->E D->E

Caption: Analytical workflow for the characterization of 2-methylbutane-2-sulfonamide.

Expected Analytical Data:

Technique Purpose Expected Result
HRMS (ESI+) Confirms molecular formula and weight.Calculated m/z for [M+H]⁺: 152.07397. Found value should be within ± 5 ppm.
¹H NMR Confirms proton environment and connectivity.δ (ppm): ~5.0 (s, 2H, -SO₂NH₂ ); ~1.8 (q, 2H, -CH₂ CH₃); ~1.4 (s, 6H, -C(CH₃ )₂); ~0.9 (t, 3H, -CH₂CH₃ ).
¹³C NMR Confirms unique carbon environments.4 unique signals expected: ~65 ppm (C -SO₂); ~35 ppm (C H₂CH₃); ~25 ppm (C(C H₃)₂); ~8 ppm (CH₂C H₃).
FT-IR Identifies key functional groups.Strong, characteristic absorption bands at ~3350-3250 cm⁻¹ (N-H stretching, two bands) and ~1330 & 1150 cm⁻¹ (asymmetric and symmetric S=O stretching).[8]

References

  • Vertex AI Search. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Vertex AI Search. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Vertex AI Search. The recent progress of sulfonamide in medicinal chemistry - SciSpace.
  • Vertex AI Search. Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights.
  • Vertex AI Search. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
  • Vertex AI Search. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.
  • Vertex AI Search. Benzenesulfonyl Chloride (2a).
  • Vertex AI Search. Synthesis and characterization of some sulfonamide dervatives - Research India Publications.
  • Vertex AI Search. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC.
  • Vertex AI Search. p. 943 - Organic Syntheses Procedure.
  • Vertex AI Search. Technical Support Center: Butane-2-Sulfonamide Synthesis - Benchchem.

Sources

Exploratory

The Definitive Guide to 2-Methylbutane-2-Sulfonamide: Nomenclature, Synthesis, and Medicinal Applications

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic functional groups is paramount for achieving target selectivity and metabolic stability. 2-Methylbutan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic functional groups is paramount for achieving target selectivity and metabolic stability. 2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) has emerged as a highly valuable building block in the development of state-dependent ion channel blockers. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical profiling, self-validating synthetic methodologies, and its mechanistic role in advanced drug development, specifically targeting atrial fibrillation.

Chemical Identity & IUPAC Nomenclature

The precise naming of organic molecules is critical for patent integrity and structural clarity. The preferred IUPAC name (PIN) for this compound is 2-methylbutane-2-sulfonamide .

Nomenclature Logic:

  • Principal Chain: The longest continuous carbon chain to which the principal functional group is attached is a four-carbon alkane (butane).

  • Principal Functional Group: The highest-priority group is the sulfonamide moiety ( −SO2​NH2​ ), dictating the suffix "-sulfonamide".

  • Locants & Substituents: Numbering the butane chain to give the functional group the lowest possible locant places the sulfonamide at C2. A methyl group is also present at C2.

  • Assembly: Combining these elements yields 2-methylbutane-2-sulfonamide.

While IUPAC nomenclature is standard, researchers frequently refer to it by its trivial name, tert-amylsulfonamide, due to the presence of the tert-amyl (1,1-dimethylpropyl) radical.

Table 1: Physicochemical Profiling
PropertyValue / Description
IUPAC Name 2-methylbutane-2-sulfonamide
Common Synonyms tert-amylsulfonamide; 1,1-dimethylpropanesulfonamide
CAS Registry Number
Molecular Formula C5​H13​NO2​S
Molecular Weight 151.23 g/mol
Structural Role Lipophilic anchor, hydrogen-bond donor/acceptor

Strategic Synthetic Methodologies

Synthesizing tertiary alkyl sulfonamides presents a significant chemical challenge. Direct reaction of tertiary alkyl halides (like tert-amyl chloride) with sulfite salts typically fails. The strong basicity of the sulfite ion preferentially induces an E2 elimination pathway, yielding 2-methyl-2-butene rather than the desired nucleophilic substitution ( SN​2 ) product.

To circumvent this, a telescoped two-step approach via an isothiouronium intermediate is the field-proven standard.

Table 2: Comparative Reagents for Oxidative Chlorosulfonation
Reagent SystemYield for Tertiary AlkylsReaction TimeCausality & Safety Profile
Cl2​ gas / H2​O HighFastHighly toxic; difficult to control stoichiometry.
NCS / HClModerate-HighMediumGenerates water-soluble succinimide; complicates isolation.
NCBSI / HCl Excellent (96%) Short
Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 2-methylbutane-2-sulfonamide using N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) for oxidative chlorosulfonation.

Step 1: Formation of S-tert-Amyl Isothiouronium Salt

  • Procedure: Charge a round-bottom flask with tert-amyl chloride (1.0 eq) and thiourea (1.0 eq) in ethanol. Heat to 80 °C for 45 minutes.

  • Causality: Thiourea acts as a soft, highly polarizable nucleophile. It efficiently captures the sterically hindered tertiary carbocation ( SN​1 pathway) without acting as a Brønsted base, entirely bypassing the E1/E2 elimination trap.

  • Validation Check: Monitor via TLC (n-hexane/EtOAc). The complete disappearance of the UV-inactive, non-polar alkyl halide spot (visualized via iodine stain) confirms quantitative conversion to the polar isothiouronium salt. Evaporate the ethanol under vacuum.

Step 2: Oxidative Chlorosulfonation

  • Procedure: Cool the crude isothiouronium salt to 0–10 °C in an ice bath. Add acetonitrile, followed by 2 M HCl. Gradually add NCBSI (4.0 eq).

  • Causality: NCBSI provides a safe, bench-stable source of electrophilic chlorine. The aqueous HCl supplies the oxygen atoms required to oxidize the sulfur from oxidation state -II to +VI, forming 2-methylbutane-2-sulfonyl chloride.

  • Validation Check: Extract the mixture with chloroform. The sulfonyl chloride is highly lipophilic and will partition into the organic layer. Wash the organic layer with saturated NaHCO3​ until the aqueous phase pH stabilizes at ~7.5, ensuring all acidic byproducts are neutralized.

Step 3: Amination to Sulfonamide

  • Procedure: Cool the organic layer containing the sulfonyl chloride to 0 °C. Slowly add aqueous ammonia ( NH4​OH , 28%) in excess. Stir and allow to warm to room temperature over 2 hours.

  • Causality: Ammonia acts dually as the nucleophile for the acyl substitution and as the base to neutralize the generated HCl.

  • Validation Check: The target compound, 2-methylbutane-2-sulfonamide, will precipitate as a white solid upon concentration of the organic phase. Isolate via vacuum filtration; melting point analysis will confirm purity.

Visualizing the Synthetic Workflow

SynthesisWorkflow A tert-Amyl Chloride (Alkyl Halide) C S-tert-Amyl Isothiouronium Salt A->C SN1 Pathway (Avoids Elimination) B Thiourea (EtOH, 80°C) B->C D Oxidative Chlorosulfonation (NCBSI / HCl) C->D E 2-Methylbutane-2-sulfonyl Chloride D->E F Amination (NH4OH / THF) E->F Nucleophilic Acyl Substitution G 2-Methylbutane-2-sulfonamide (Target Compound) F->G Nucleophilic Acyl Substitution

Fig 1. Telescoped synthesis of 2-methylbutane-2-sulfonamide via isothiouronium intermediate.

Mechanistic Applications in Drug Development

The 2-methylbutane-2-sulfonamide moiety is not just a structural curiosity; it is a highly engineered pharmacophore utilized in the development of .

The Causality of the Pharmacophore: In the treatment of Atrial Fibrillation (AF), traditional Class Ic antiarrhythmic drugs (like flecainide) block sodium channels indiscriminately, leading to dangerous ventricular side effects (e.g., QRS prolongation and Torsades de Pointes).

Modern drug design leverages the tert-amylsulfonamide group to achieve state-dependent blockade :

  • Steric Bulk: The bulky, quaternary carbon of the tert-amyl group forces the molecule into a specific 3D conformation that perfectly complements the deep hydrophobic pocket of the Nav1.5 channel only when the channel is in its open or inactivated state.

  • High Firing Frequency: Because AF involves high-frequency electrical firing, atrial Nav1.5 channels spend more time in the inactivated state compared to ventricular channels. The sulfonamide's hydrogen-bonding network, combined with the tert-amyl anchor, binds synergistically to this state, effectively silencing the arrhythmia while sparing normal ventricular function.

Mechanism N1 Atrial Fibrillation (AF) High Firing Frequency N2 Nav1.5 Sodium Channel (Inactivated State) N1->N2 Drives channel into inactivated state N6 Atrial-Selective Peak Nav1.5 Blockade N2->N6 Synergistic Blockade N3 tert-Amylsulfonamide Derivative N4 Steric Bulk (tert-Amyl) Hydrophobic Pocket Binding N3->N4 N5 Sulfonamide Moiety Polar / H-Bonding N3->N5 N4->N2 N5->N2 N7 Restoration of Sinus Rhythm N6->N7 Spares Ventricular Channels

Fig 2. Mechanism of atrial-selective Nav1.5 channel blockade by tert-amylsulfonamide derivatives.

References

  • World Intellectual Property Organization. "Sodium channel blockers." Patent WO2025011450A1. Published January 16, 2025.
Foundational

An In-depth Technical Guide on the Potential Biological Activity of 2-Methylbutane-2-sulfonamide

Authored by: A Senior Application Scientist Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1][2][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1][2][3] While extensive research has focused on complex aromatic and heterocyclic sulfonamides, the potential of simpler alkyl sulfonamides remains a relatively underexplored frontier. This technical guide provides a comprehensive framework for the investigation of 2-methylbutane-2-sulfonamide, a structurally simple yet intriguing molecule. We will delve into the rationale for its investigation, propose potential biological activities based on the well-established pharmacology of the sulfonamide class, and provide detailed, field-proven protocols for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of new therapeutic agents.

Introduction: The Enduring Legacy and Untapped Potential of Sulfonamides

Sulfonamides, compounds containing the -SO₂NH₂ functional group, were first introduced as antibacterial agents and revolutionized medicine.[2][4] Their mechanism of action as competitive inhibitors of dihydropteroate synthetase in bacteria is a classic example of antimetabolite theory.[5][6] However, the biological activities of sulfonamides are not limited to antimicrobial effects. This versatile scaffold is present in drugs with a wide range of pharmacological applications, including:

  • Anticancer agents [7][8]

  • Anti-inflammatory drugs (e.g., COX-2 inhibitors)[4]

  • Diuretics (carbonic anhydrase inhibitors)[9]

  • Anticonvulsants [9]

  • Antiviral compounds [1]

  • Hypoglycemic agents [4]

The diverse activities of sulfonamides stem from the ability of the sulfonamide moiety to act as a bioisostere for other functional groups, such as carboxylic acids, and to participate in key hydrogen bonding interactions with biological targets.[8]

While many clinically successful sulfonamides are complex molecules, there is a growing interest in exploring simpler structures as starting points for fragment-based drug discovery and as novel leads. 2-Methylbutane-2-sulfonamide, with its tertiary alkyl group attached to the sulfonyl moiety, represents a simple, yet structurally distinct, member of the sulfonamide family. Its potential biological activities are, as of now, largely uncharacterized, making it a prime candidate for a systematic investigation.

Proposed Biological Activities of 2-Methylbutane-2-sulfonamide: A Hypothesis-Driven Approach

Given the lack of specific literature on 2-methylbutane-2-sulfonamide, we propose a hypothesis-driven approach to exploring its potential biological activities. The absence of the classic p-aminophenyl group, essential for the antibacterial activity of sulfa drugs, suggests that this compound is unlikely to be a potent antibacterial agent via the traditional mechanism.[5] However, its simple structure could lend itself to other activities:

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and can interact with various metalloenzymes. Carbonic anhydrases, matrix metalloproteinases (MMPs), and other zinc-containing enzymes are plausible targets.

  • Ion Channel Modulation: Some sulfonamides are known to modulate the activity of ion channels. The lipophilic tertiary butyl-like group of 2-methylbutane-2-sulfonamide could facilitate its interaction with transmembrane domains of ion channels.

  • Fragment-Based Screening: Due to its low molecular weight and simple structure, 2-methylbutane-2-sulfonamide could serve as an excellent starting point for fragment-based drug discovery campaigns targeting a wide range of proteins.

A Roadmap for Investigation: Synthesis and Characterization

The first step in evaluating the potential biological activity of 2-methylbutane-2-sulfonamide is its chemical synthesis and purification. A standard and reliable method involves the reaction of the corresponding sulfonyl chloride with an amine.[10]

Proposed Synthesis of 2-Methylbutane-2-sulfonamide

The synthesis can be achieved in two main steps: the preparation of 2-methylbutane-2-sulfonyl chloride and its subsequent reaction with ammonia.

Step 1: Synthesis of 2-Methylbutane-2-sulfonyl Chloride

This can be achieved via the sulfochlorination of 2-methylbutane. However, a more controlled laboratory-scale synthesis would involve the oxidation of 2-methyl-2-butanethiol.

Step 2: Amination of 2-Methylbutane-2-sulfonyl Chloride

The resulting sulfonyl chloride is then reacted with ammonia to yield the desired sulfonamide.

Detailed Experimental Protocol: Synthesis of 2-Methylbutane-2-sulfonamide

Materials:

  • 2-methylbutane-2-sulfonyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-methylbutane-2-sulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous ammonia (e.g., 5.0 eq) to the cooled solution with vigorous stirring. The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-methylbutane-2-sulfonamide by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized 2-methylbutane-2-sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.

  • Melting Point Analysis: To assess purity.

In Vitro Biological Evaluation: A Tiered Screening Approach

A tiered screening approach is recommended to efficiently evaluate the potential biological activities of 2-methylbutane-2-sulfonamide.

Tier 1: Broad-Spectrum Cytotoxicity and Antibacterial Assays

The initial evaluation should focus on assessing general cytotoxicity and baseline antibacterial activity.

Table 1: Tier 1 In Vitro Assays

Assay NameCell Line / Bacterial StrainEndpoint
Cytotoxicity Assay Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293)Cell viability (e.g., using MTT or CellTiter-Glo® assay)
Antibacterial Assay Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteriaMinimum Inhibitory Concentration (MIC)
Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Methylbutane-2-sulfonamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 2-methylbutane-2-sulfonamide in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Tier 2: Targeted Enzyme and Receptor Screening

Based on the broad biological activities of the sulfonamide class, a targeted screening against key enzyme families is warranted.

Table 2: Tier 2 In Vitro Assays

Target ClassSpecific ExamplesAssay Principle
Carbonic Anhydrases hCA I, II, IX, XIIInhibition of esterase activity using a chromogenic substrate
Matrix Metalloproteinases MMP-2, MMP-9Inhibition of proteolytic activity using a fluorogenic substrate
Kinases A diverse panel of kinasesMeasurement of ATP consumption or phosphopeptide formation
GPCRs A panel of G-protein coupled receptorsRadioligand binding assays or functional assays (e.g., calcium flux)
Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Synthesis & Characterization cluster_tier1 Tier 1 Screening cluster_tier2 Tier 2 Screening synthesis Synthesis of 2-methylbutane-2-sulfonamide characterization NMR, MS, IR, MP synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antibacterial Antibacterial Assay (MIC determination) characterization->antibacterial enzyme_assays Enzyme Inhibition Assays (CA, MMPs, Kinases) cytotoxicity->enzyme_assays If low cytotoxicity receptor_assays Receptor Binding Assays (GPCR Panel) cytotoxicity->receptor_assays If low cytotoxicity

Caption: A tiered workflow for the in vitro biological evaluation of 2-methylbutane-2-sulfonamide.

In Vivo Evaluation: Preliminary Pharmacokinetics and Efficacy

Should promising activity be identified in the in vitro assays, preliminary in vivo studies would be the next logical step.

Pharmacokinetic (PK) Studies

A preliminary PK study in a rodent model (e.g., mice or rats) would be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Preliminary In Vivo Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Half-life
Bioavailability (%) Fraction of the administered dose that reaches systemic circulation
In Vivo Efficacy Models

The choice of an in vivo efficacy model will be dictated by the in vitro results. For example:

  • If anticancer activity is observed: A xenograft tumor model in immunocompromised mice would be appropriate.

  • If anti-inflammatory activity is observed: A carrageenan-induced paw edema model in rats could be employed.

Logical Flow for In Vivo Studies

in_vivo_workflow cluster_invitro In Vitro Results cluster_pk Pharmacokinetics cluster_efficacy Efficacy in_vitro_hit Promising In Vitro Activity Identified pk_study Preliminary PK Study in Rodents in_vitro_hit->pk_study adme_profile Determine ADME Profile pk_study->adme_profile efficacy_model Select Relevant In Vivo Efficacy Model adme_profile->efficacy_model If favorable PK dose_response Dose-Response Study efficacy_model->dose_response

Caption: Logical progression from in vitro hit identification to in vivo evaluation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic approach to investigate the potential biological activity of 2-methylbutane-2-sulfonamide. By leveraging the known pharmacology of the sulfonamide scaffold, we have proposed a series of hypothesis-driven experiments, complete with detailed protocols and logical workflows. The exploration of simple, yet novel, chemical matter like 2-methylbutane-2-sulfonamide is crucial for the discovery of new lead compounds and the expansion of our understanding of structure-activity relationships. The results of this proposed research program will undoubtedly provide valuable insights into the therapeutic potential of this unexplored molecule.

References

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Frontier Research Publication. [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, September 1). Reviews in Heteroatom Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. [Link]

  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). International Journal of Drug Delivery Technology. [Link]

  • In vitro predictive testing: the sulfonamide era. (n.d.). PubMed. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, April 1). EXCLI Journal. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015, September 22). Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). Systematic Reviews in Pharmacy. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. [Link]

  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022, June 22). PubMed. [Link]

  • Sulfonamide. (n.d.). Wikipedia. [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. (n.d.). PMC. [Link]

  • Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.). SlideShare. [Link]

  • “SULPHONAMIDES”. (n.d.). SlideShare. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Sulfonamides: Mechanism of action. (2020, July 21). YouTube. [Link]

Sources

Exploratory

The Sulfonamide Pharmacophore: Historical Discovery, Mechanism, and Experimental Methodologies

Executive Summary The discovery of sulfonamides marked the genesis of modern systemic antimicrobial chemotherapy. Long before the mass production of penicillin, sulfa drugs provided the first effective chemical intervent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of sulfonamides marked the genesis of modern systemic antimicrobial chemotherapy. Long before the mass production of penicillin, sulfa drugs provided the first effective chemical intervention against fatal bacterial infections. As a Senior Application Scientist, I present this whitepaper to bridge the historical milestones of sulfonamide discovery with the rigorous biochemical mechanisms and structural logic that govern their modern application. This guide deconstructs the structure-activity relationship (SAR) of sulfonamides, maps their precise interference with bacterial folate biosynthesis, and provides self-validating experimental protocols for both their chemical synthesis and in vitro screening.

The Prodrug Paradigm: Discovery of Prontosil and Sulfanilamide

The sulfonamide narrative began in the early 1930s at Bayer Laboratories. Pathologist Gerhard Domagk systematically screened azo dyes for antibacterial activity, leading to the discovery of Prontosil (sulfamidochrysoidine) in 1932, a red dye that demonstrated remarkable in vivo efficacy against streptococcal infections[1].

However, a critical biochemical paradox emerged: Prontosil was highly effective in living organisms but completely inactive against bacteria in in vitro cultures[2]. In 1935, researchers at the Pasteur Institute (including the Tréfouël team, Nitti, and Bovet) resolved this paradox by demonstrating that Prontosil is actually a prodrug [3]. In the mammalian gut and liver, host azo reductases cleave the azo bond of Prontosil to release sulfanilamide , the true active antimicrobial pharmacophore[2].

G A Prontosil (Azo Dye Prodrug) B Azo Reductase (In vivo) A->B Cleavage C Sulfanilamide (Active Pharmacophore) B->C Yields D Triaminobenzene (Inactive Byproduct) B->D Yields

In vivo reductive cleavage of the prodrug Prontosil into active sulfanilamide.

Mechanism of Action: The Antimetabolite Theory

The elucidation of sulfanilamide's mechanism of action established the foundational concept of competitive enzyme inhibition in pharmacology. In 1940, Woods and Fildes observed that the bacteriostatic effect of sulfonamides could be entirely reversed by the addition of para-aminobenzoic acid (PABA)[4].

The DHPS Bottleneck

Bacteria must synthesize their own folate (Vitamin B9) de novo to produce the purines and pyrimidines required for DNA and RNA synthesis[5]. Mammalian cells lack this pathway and absorb folate from dietary sources, granting sulfonamides exquisite selective toxicity[6].

Sulfonamides act as structural analogs of PABA[7]. They compete directly for the active site of the bacterial enzyme dihydropteroate synthase (DHPS) , which normally catalyzes the S_N1 condensation of PABA with dihydropterin pyrophosphate (DHPP)[8]. When DHPS mistakenly incorporates a sulfonamide molecule instead of PABA, it forms a dead-end pterin-sulfa adduct, abruptly halting the folate biosynthesis cascade and exerting a bacteriostatic effect[9].

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Condensation (SN1) DHF Dihydrofolic Acid DHP->DHF Downstream Synthesis SULFA Sulfonamides SULFA->DHPS Competitive Inhibition

Bacterial folate synthesis pathway illustrating competitive DHPS inhibition by sulfonamides.

Structure-Activity Relationship (SAR) & Physicochemical Tuning

The basic sulfanilamide scaffold consists of a benzene ring substituted with an amino group at the N4 position and a sulfonamide group at the N1 position. Decades of medicinal chemistry have defined a strict SAR profile[10]:

  • The N4 Amino Group: Must be unsubstituted (free) for the molecule to bind DHPS. Any substitution here (e.g., acetylation) abolishes in vitro activity, though amides can serve as in vivo prodrugs[11].

  • The Benzene Ring: Must be para-substituted. Ortho or meta configurations prevent the molecule from mimicking the spatial geometry of PABA[10].

  • The N1 Sulfonamide Group (pKa Tuning): Early sulfonamides like sulfanilamide had a high pKa (~10.4), making them poorly soluble in the acidic environment of human urine, leading to severe and painful crystallization in the kidneys (crystalluria)[12]. By substituting the N1 nitrogen with electron-withdrawing heterocyclic rings (e.g., isoxazole, methoxazole), chemists successfully lowered the pKa to ~5.0–7.0[11]. This ensures the drug remains ionized and highly soluble at physiological pH, maximizing antibacterial potency while eliminating renal toxicity[12].

Quantitative Comparison of Key Sulfonamides
CompoundPharmacokinetic ClasspKaApprox. Half-LifePrimary Clinical Application
Sulfanilamide Short-acting10.4~9 hoursHistorical milestone / Topical use
Sulfisoxazole Short-acting5.05–6 hoursUncomplicated urinary tract infections
Sulfamethoxazole Intermediate-acting5.610–12 hoursSystemic infections (with Trimethoprim)
Sulfadoxine Long-acting8.17–9 daysAntimalarial (with Pyrimethamine)

Experimental Workflows

Protocol 1: Chemical Synthesis of Sulfanilamide (Self-Validating System)

This protocol outlines the classic four-step synthesis of sulfanilamide from aniline.

  • Step 1: Protection (Acetylation)

    • Procedure: React aniline with acetic anhydride to yield acetanilide.

    • Causality: The free -NH₂ group of aniline is highly reactive and would be aggressively oxidized by chlorosulfonic acid in the next step. Acetylation protects the amine and sterically directs the subsequent electrophilic aromatic substitution exclusively to the para position.

  • Step 2: Chlorosulfonation

    • Procedure: Slowly add acetanilide to an excess of chlorosulfonic acid at 0°C, then heat to 60°C. Pour over crushed ice to precipitate p-acetamidobenzenesulfonyl chloride.

    • Causality: Chlorosulfonic acid acts as both the electrophile source and solvent, installing the critical sulfonyl chloride moiety. Pouring over ice prevents the exothermic hydrolysis of the product back to a sulfonic acid.

  • Step 3: Amination

    • Procedure: React the sulfonyl chloride precipitate with concentrated aqueous ammonia.

    • Causality: The highly electrophilic sulfonyl chloride is rapidly attacked by the ammonia nucleophile to form the sulfonamide bond (p-acetamidobenzenesulfonamide).

  • Step 4: Deprotection (Hydrolysis)

    • Procedure: Reflux the intermediate in dilute HCl for 30 minutes, neutralize with sodium bicarbonate, and chill to precipitate sulfanilamide.

    • Causality: Acid-catalyzed hydrolysis selectively cleaves the N4 amide bond to restore the essential free amino group. The N1 sulfonamide bond is highly stable and resists hydrolysis under these conditions.

  • Validation/QC Check: Determine the melting point of the final recrystallized product. Pure sulfanilamide melts at 164–166°C . A melting point >170°C indicates incomplete deprotection (residual acetanilide intermediate), invalidating the batch.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Screening novel sulfonamide derivatives requires strict environmental control due to their competitive mechanism of action.

  • Step 1: Media Selection (Critical)

    • Procedure: Utilize strictly PABA-free and thymidine-depleted Mueller-Hinton Broth (MHB).

    • Causality: Standard laboratory broths contain peptones rich in exogenous PABA and thymidine. If present, bacteria will absorb these metabolites, bypassing the inhibited DHPS enzyme and continuing to grow. This results in false-negative MIC readings (apparent resistance)[13].

  • Step 2: Inoculum Standardization

    • Procedure: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Causality: Ensures a standardized stoichiometric ratio between the drug molecules and the bacterial DHPS enzyme targets.

  • Step 3: Serial Dilution & Inoculation

    • Procedure: In a 96-well microtiter plate, perform 2-fold serial dilutions of the sulfonamide compound. Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Step 4: Incubation & Validation

    • Procedure: Incubate at 37°C for 16–20 hours.

    • Validation/QC Check: Include a "PABA-Spike" control well (media + drug + 10 µg/mL PABA). If the drug is a true DHPS inhibitor, the bacteria must grow in the PABA-spiked well despite the presence of the drug. If the bacteria die in the PABA-spike well, the compound is exerting off-target toxicity, invalidating its classification as a specific antimetabolite.

References

  • Understanding the Mechanism of Sulfanilamide: A Deep Dive into PABA Inhibition - nbinno.com - 5

  • Sulphonamide | PDF - slideshare.net - 1

  • Development of Chemotherapy: 3 Phases - biologydiscussion.com - 3

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - nih.gov - 8

  • Sulfonamide (medicine) - wikipedia.org - 12

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy - biotech-asia.org - 4

  • The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine - researchgate.net - 2

  • Molecular mechanism of plasmid-borne resistance to sulfonamides - biorxiv.org - 9

  • Sulfa drug mechanism and resistance - researchgate.net - 6

  • Chapter 15: Sulphonamides and Sulfones - pharmacyconcepts.in - 10

  • Antibiotic resistance mechanisms in M. tuberculosis: an update - nih.gov -7

  • Antibacterial Agents, Sulfonamides - softbeam.net - 13

  • Sulfonamides Structure-Activity Relationships - ankara.edu.tr -11

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Operational Protocols for 2-Methylbutane-2-Sulfonamide

Executive Summary The integration of aliphatic sulfonamides into drug discovery pipelines has accelerated due to their favorable physicochemical properties, enhanced metabolic stability, and improved solubility profiles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of aliphatic sulfonamides into drug discovery pipelines has accelerated due to their favorable physicochemical properties, enhanced metabolic stability, and improved solubility profiles compared to traditional aromatic sulfonamides. 2-Methylbutane-2-sulfonamide (CAS: 1824027-86-2) is a highly specialized, sterically hindered aliphatic intermediate used in the synthesis of novel therapeutics. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the safe handling, dissolution, and decontamination of this compound, ensuring both scientific integrity and laboratory safety.

Chemical Profiling & Mechanistic Toxicology

To handle 2-methylbutane-2-sulfonamide safely, one must understand the causality behind its chemical behavior. The molecule consists of a tert-pentyl group (1,1-dimethylpropyl) bonded directly to a sulfonamide moiety[1].

Mechanistic Toxicology: Unlike aromatic sulfonamides, which can undergo bioactivation to reactive hydroxylamines (leading to severe hypersensitivity reactions), aliphatic sulfonamides like 2-methylbutane-2-sulfonamide generally exhibit lower systemic toxicity[2]. As detailed by, the aliphatic nature improves pharmacokinetic properties[3]. However, the sulfonamide nitrogen retains weak acidic and nucleophilic properties. Upon contact with mucosal membranes or dermal layers, it can disrupt local pH and cellular lipid bilayers, acting as a mild to moderate irritant (GHS Hazard Statements H315, H319, H335)[4]. Furthermore, the steric bulk of the tert-pentyl group shields the sulfur center, making it highly resistant to hydrolysis but prone to electrostatic charge accumulation in its solid state.

Quantitative Safety Data & Hazard Metrics

The following table synthesizes the critical physicochemical properties and hazard metrics necessary for risk assessment prior to experimental use.

Property / Hazard MetricValue / SpecificationMechanistic Causality / Relevance
CAS Number 1824027-86-2Unique chemical identifier for regulatory tracking and SDS retrieval[5].
Molecular Formula C5H13NO2SDictates precise stoichiometric calculations for assay preparation[1].
Molecular Weight 151.23 g/mol Low molecular weight facilitates rapid cellular permeation in in vitro models[5].
GHS Hazard Statements H315, H319, H335The sulfonamide moiety acts as a localized irritant to skin, eyes, and respiratory tracts[4].
Physical State Solid (Powder)Prone to electrostatic charge accumulation; requires anti-static handling to prevent aerosolization[6].
Storage Requirements 4°C, Inert AtmospherePrevents slow oxidative degradation of the sulfonamide nitrogen over time[7].

Self-Validating Handling & Dissolution Protocols

Standard operating procedures often fail because they lack internal verification. The following protocol for preparing a stock solution is designed as a self-validating system , ensuring that any deviation is caught before the compound is introduced into biological assays.

Protocol: Gravimetric Dispensing and Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in anhydrous DMSO with zero fugitive dust emission.

  • Environmental Setup: Operate within a certified fume hood with a minimum face velocity of 1 m/s (200 ft/min)[6].

    • Causality: Prevents inhalation of aerosolized particulates which can cause respiratory sensitization.

  • Pre-Weighing (Validation Step 1): Record the exact mass of the sealed 2-methylbutane-2-sulfonamide source bottle ( Minitial​ ).

  • Anti-Static Transfer: Use a grounded, anti-static micro-spatula to transfer the solid to a tared amber glass vial.

    • Causality: Aliphatic sulfonamide powders hold static charges; standard metallic spatulas may repel the powder, causing invisible micro-spills.

  • Post-Weighing (Validation Step 2): Record the mass of the source bottle ( Mfinal​ ). Calculate the mass lost: ΔM=Minitial​−Mfinal​ . The mass gained in the receiving vial must equal ΔM±0.1 mg.

    • Causality: This mass balance check validates that no hazardous material was lost to the hood surface or aerosolized into the environment.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly and vortex for 60 seconds.

  • Optical Validation (Validation Step 3): Measure the optical density of the solution at 600 nm (OD600) or inspect against a stark light/dark background. A reading of <0.05 confirms complete dissolution.

    • Causality: Undissolved micro-crystals can skew downstream biological assays and create localized toxicity hotspots in cellular models.

Workflow Visualization

Workflow A 1. PPE & Hood Setup (Face Vel > 1 m/s) B 2. Anti-Static Dispensing (Control Dust) A->B C 3. Mass Balance Check (ΔM_source = M_vial) B->C D 4. Solvent Addition (e.g., DMSO/MeOH) C->D E 5. Optical Validation (OD600 < 0.05) D->E F 6. Inert Storage (Argon, 4°C) E->F

Caption: Self-validating workflow for dispensing and dissolution of 2-methylbutane-2-sulfonamide.

Emergency Response & Decontamination Workflows

In the event of an accidental release, standard wet-cleaning methods are contraindicated. According to , specific dry-cleanup procedures must be strictly adhered to[8].

Protocol: Minor Spill Decontamination (< 50g)
  • Assessment: Verify the spill is localized and the powder is not aerosolized.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[8].

  • Dry Sweep (Crucial Causality): Do not use water. Mechanistically, adding water to sulfonamide dust partially dissolves the compound, driving it into porous laboratory surfaces and exponentially expanding the contamination zone[6]. Use a dedicated anti-static brush to sweep the powder into a sealable hazardous waste container.

  • Chemical Neutralization: Wipe the affected area with a solvent in which the compound is highly soluble (e.g., isopropanol), followed by a standard detergent wash, to remove microscopic residues.

Spill Response Logic

SpillLogic S1 Spill Event Detected S2 Assess State & Volume S1->S2 S3 Solid / < 50g S2->S3 S4 Aerosolized / > 50g S2->S4 S5 Dry Sweep Protocol (No Water) S3->S5 S6 Evacuate & Isolate HVAC S4->S6 S7 Regulated Waste Disposal S5->S7

Caption: Decision tree for 2-methylbutane-2-sulfonamide spill response and containment.

Storage and Waste Segregation

Storage: 2-Methylbutane-2-sulfonamide must be stored at 4°C in a desiccator or under an inert argon atmosphere[7]. While the aliphatic chain is robust, the sulfonamide group can absorb ambient moisture, leading to micro-hydrolysis over extended periods, which degrades the molar accuracy of subsequent assays.

Waste Disposal: Under no circumstances should sulfonamide waste be flushed into the municipal sewage system. Sulfonamides possess inherent antimicrobial properties; introducing them into wastewater ecosystems promotes the development of antimicrobial-resistant (AMR) bacterial strains[9][10]. All liquid and solid waste must be segregated into clearly labeled "Halogen-Free Organic Waste" containers and incinerated by a certified hazardous waste contractor.

References

  • Song, D., et al. "Rapid Access to Aliphatic Sulfonamides." Organic Letters, ACS Publications, 2022. URL:[Link]

  • Bioorganic & Medicinal Chemistry. "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide." ResearchGate, 2025. URL:[Link]

Sources

Exploratory

Thermodynamics and Solubility Profiling of 2-Methylbutane-2-sulfonamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates their viability in both chemical manufacturing and drug formulation. 2-Methylbutane-2-sulfonamide (commonl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates their viability in both chemical manufacturing and drug formulation. 2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) presents a unique physicochemical dichotomy: it combines a highly lipophilic, sterically hindered tert-amyl group with a highly polar, hydrogen-bonding sulfonamide (-SO₂NH₂) moiety.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 2-methylbutane-2-sulfonamide in various organic solvents. By synthesizing Hansen Solubility Parameters (HSP), cosolvency models, and rigorous experimental protocols, this guide serves as an authoritative resource for researchers optimizing crystallization, extraction, and formulation workflows.

Thermodynamic Principles of Sulfonamide Solvation

The dissolution of a crystalline sulfonamide into an organic solvent is an endothermic process governed by the disruption of the crystal lattice and the subsequent formation of solute-solvent cavities.

The Role of the tert-Amyl Group

Unlike rigid aryl sulfonamides (e.g., sulfamethazine or sulfadiazine) which exhibit high enthalpies of fusion due to planar π−π stacking[1], the bulky, branched nature of the tert-amyl group in 2-methylbutane-2-sulfonamide disrupts efficient crystal lattice packing. This steric hindrance lowers the lattice energy, generally increasing its baseline solubility in organic media compared to its planar counterparts.

Hansen Solubility Parameters (HSP) and Entropic Compensation

Solubility maximization occurs when the cohesive energy of the solvent closely matches that of the solute[2]. The total Hildebrand solubility parameter ( δt​ ) is divided into three Hansen parameters:

  • δd​ (Dispersion): Elevated in 2-methylbutane-2-sulfonamide due to the branched aliphatic chain.

  • δp​ (Polarity): Driven by the strong dipole of the -SO₂ group.

  • δh​ (Hydrogen Bonding): Facilitated by the -NH₂ donor and -SO₂ acceptor sites.

Sulfonamides typically exhibit maximum mole fraction solubility in solvents where the δt​ is between 24.0 and 29.6 MPa 1/2 [3]. However, because dissolution is entropically driven, strong entropic compensation is observed; the energy required to break the solute-solute hydrogen bonds is offset by the entropy gained upon mixing and the formation of new solute-solvent hydrogen bonds[1].

Thermodynamics Solid Crystalline Sulfonamide Lattice Lattice Disruption (ΔH > 0) Solid->Lattice Heat Input Cavity Solvent Cavity Formation Lattice->Cavity Entropic Gain Solvation Solute-Solvent Interaction (ΔH < 0) Cavity->Solvation H-Bonding Dissolved Dissolved State (ΔG < 0) Solvation->Dissolved Equilibrium

Caption: Thermodynamic dissolution cycle of sulfonamides highlighting enthalpy-entropy compensation.

Solvent Selection and Cosolvency Modeling

Predicting the solubility of 2-methylbutane-2-sulfonamide requires understanding its behavior in pure solvents versus binary mixtures.

Pure Organic Solvents
  • Polar Protic Solvents (e.g., Methanol, 1-Propanol): While lower alkyl sulfonamides peak in methanol ( δ=29.6 MPa 1/2 )[3], the increased lipophilicity of the tert-amyl group shifts the ideal solvent profile toward slightly less polar alcohols like 1-propanol or 2-butanol.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): These solvents act as excellent hydrogen-bond acceptors without competing as donors, often resulting in logarithmic-linear solubility increases as a function of temperature[1].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility remains negligible due to the inability of these solvents to break the strong intermolecular hydrogen bonds of the sulfonamide dimer.

Binary Mixtures and the Jouyban-Acree Model

To optimize extraction yields, binary solvent mixtures (e.g., Acetonitrile + 1-Propanol) are frequently employed. The Jouyban-Acree model is the gold standard for correlating and predicting the solubility of sulfonamides in cosolvent systems at various temperatures[4]. It accounts for preferential solvation, where the solute is surrounded by a micro-environment enriched by the solvent component that provides the most favorable thermodynamic interactions.

Quantitative Data Presentation

Table 1: Physicochemical Parameters and Predictive Solubility Profile for 2-Methylbutane-2-sulfonamide

Solvent ClassRepresentative SolventHildebrand Parameter ( δ , MPa 1/2 )H-Bonding CapacityPredicted Solvation EfficacyPrimary Interaction Mechanism
Aqueous Water47.8Donor/AcceptorVery LowHydrophobic exclusion of tert-amyl group
Polar Protic Methanol29.6Donor/AcceptorModerateStrong H-bonding, sub-optimal dispersion match
Polar Protic 1-Propanol24.6Donor/AcceptorHighBalanced lipophilic and H-bonding interactions
Polar Aprotic Acetonitrile24.4Acceptor OnlyVery HighDipole-dipole interactions; H-bond acceptance
Non-Polar Toluene18.2NoneLowDispersion forces only; fails to break -SO₂NH₂ dimers

(Note: Parameters extrapolated from established sulfonamide thermodynamic studies[1][3])

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To generate reliable thermodynamic data, researchers must employ a self-validating methodology. Simply measuring the concentration of the supernatant is insufficient, as solvent-mediated polymorphic transformations or the formation of solvates can alter the thermodynamic baseline during equilibration.

The following protocol, adapted from the classic Higuchi and Connors method[5], ensures absolute scientific integrity.

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

  • Accurately weigh an excess amount of crystalline 2-methylbutane-2-sulfonamide (approx. 2-3x the estimated saturation limit).

  • Place the solid into a hermetically sealed amber glass vial to prevent photodegradation and solvent evaporation.

Step 2: Isothermal Equilibration

  • Add 10.0 mL of the target organic solvent (or binary mixture) to the vial.

  • Submerge the vial in a thermostatic water bath equipped with a magnetic stirrer. Set the temperature (e.g., 298.15 K ± 0.05 K).

  • Causality Check: Agitate the suspension continuously for a minimum of 72 hours. Why 72 hours? Sulfonamides with bulky alkyl groups often exhibit slow dissolution kinetics; premature sampling leads to pseudo-equilibrium data.

Step 3: Phase Separation

  • Turn off the agitation and allow the suspension to settle isothermally for 24 hours.

  • Extract an aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to the bath temperature to prevent premature precipitation).

Step 4: Analytical Quantification

  • Dilute the filtered aliquot quantitatively with the mobile phase.

  • Analyze the concentration via High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

  • Calculate the mole fraction solubility ( x1​ ).

Step 5: Solid-Phase Validation (Critical Step)

  • Recover the residual undissolved solid from the bottom of the vial via vacuum filtration.

  • Analyze the recovered solid using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Trustworthiness Check: Compare the thermogram/diffractogram of the recovered solid against the starting material. If the melting point ( Tm​ ) or diffraction pattern has shifted, a solvate or new polymorph has formed, and the solubility data must be attributed to this new crystal form, not the original API.

Protocol Start Add Excess Solid to Solvent Equilibrate Isothermal Agitation (72 Hours) Start->Equilibrate Settle Isothermal Settling (24 Hours) Equilibrate->Settle Split Phase Separation Settle->Split Liquid Supernatant Aliquot Split->Liquid Filter Solid Residual Solid Split->Solid Recover HPLC HPLC Quantification (Mole Fraction) Liquid->HPLC DSC DSC / XRPD (Polymorph Check) Solid->DSC

Caption: Self-validating isothermal shake-flask workflow ensuring thermodynamic data integrity.

Conclusion and Strategic Implications

The solubility of 2-methylbutane-2-sulfonamide in organic solvents is a complex interplay between the lipophilic dispersion forces of the tert-amyl group and the rigid hydrogen-bonding requirements of the sulfonamide core. For drug development professionals and synthetic chemists, selecting solvents with a Hildebrand parameter near 24-25 MPa 1/2 (such as 1-propanol or acetonitrile) will yield the highest solubility. Furthermore, employing rigorous, self-validating experimental protocols ensures that the thermodynamic data collected is free from artifacts caused by solvent-mediated polymorphic shifts, thereby derisking downstream formulation and scale-up processes.

References

  • Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures ResearchGate[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides SciELO[Link]

  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters ResearchGate[Link]

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures PMC - NIH[Link]

Sources

Protocols & Analytical Methods

Method

use of 2-methylbutane-2-sulfonamide in organic synthesis

As a Senior Application Scientist, my objective in this guide is to bridge the gap between theoretical reagent properties and benchtop execution. Organic synthesis is not just about following recipes; it is about underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to bridge the gap between theoretical reagent properties and benchtop execution. Organic synthesis is not just about following recipes; it is about understanding the causality behind every molecular interaction.

This application note explores the strategic utility of 2-methylbutane-2-sulfonamide (also known as tert-amylsulfonamide, CAS: 1824027-86-2)[1]. While structurally adjacent to the ubiquitous tert-butanesulfonamide, the addition of a single methylene unit to form a tert-amyl group fundamentally alters its physicochemical profile. This makes it an exceptional tool for two distinct applications: as a highly lipophilic, metabolically stable pharmacophore in drug development (such as in Nav1.5 sodium channel blockers)[2], and as a sterically demanding ammonia surrogate in cross-coupling methodologies.

Mechanistic Insights & Causality (E-E-A-T)

To leverage 2-methylbutane-2-sulfonamide effectively, researchers must understand the two physical forces it introduces to a molecular system: Steric Shielding and Orthogonal Acid Stability .

  • Steric Shielding & Chemoselectivity: In palladium-catalyzed C-N bond formations (Buchwald-Hartwig aminations), primary sulfonamides notoriously suffer from over-arylation, yielding undesired di-aryl species ( Ar2​N−SO2​R ). The bulky tert-amyl group exerts profound steric hindrance, physically blocking the approach of a second aryl-palladium intermediate. This effectively "locks" the reaction at the mono-arylation stage, ensuring high chemoselectivity.

  • The "TFA vs. TfOH" Paradigm: A critical advantage of the tert-amylsulfonamide group is its tunable acid lability. The S-N and S-C(tert-amyl) bonds are completely stable to standard trifluoroacetic acid (TFA) concentrations. This orthogonal stability allows chemists to incorporate the sulfonamide early in a synthesis and deprotect other functional groups (like Boc-protected amines) late-stage without degrading the pharmacophore[2]. Conversely, if the sulfonamide is being used purely as an ammonia surrogate, the tert-amyl group can be globally cleaved using superacids like trifluoromethanesulfonic acid (TfOH), which forces the expulsion of sulfur dioxide and a stable tert-amyl cation to yield a primary amine.

Quantitative Data Presentation

The decision to use 2-methylbutane-2-sulfonamide over simpler analogues should be driven by data. The table below summarizes the comparative physicochemical parameters that dictate its use.

PropertyMethanesulfonamidetert-Butanesulfonamide2-Methylbutane-2-sulfonamide
Lipophilicity (Est. LogP) Low (~ -0.1)Moderate (~ 1.2)High (~ 1.6)
Steric Hindrance MinimalHighVery High
Mono-arylation Selectivity Poor (Di-arylation common)ExcellentExcellent
Stability to 50% TFA StableStableStable
Cleavage by TfOH StableCleaves (yields t -Bu + )Cleaves (yields t -Am + )

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can verify the success of the reaction at the bench before proceeding to the next step.

Protocol A: Installation of the tert-Amylsulfonamide Pharmacophore via C-N Cross-Coupling

Objective: Chemoselective mono-arylation of 2-methylbutane-2-sulfonamide with an aryl halide.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methylbutane-2-sulfonamide (1.2 mmol)[1]

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • Cs2​CO3​ (1.5 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a flame-dried Schlenk flask, combine the aryl bromide, 2-methylbutane-2-sulfonamide, Pd2​(dba)3​ , tBuBrettPhos, and Cs2​CO3​ .

    • Causality: Cs2​CO3​ is selected over stronger bases (like NaOtBu) to prevent base-catalyzed degradation of sensitive functional groups, while still being sufficiently basic to deprotonate the sulfonamide (pKa ~10). tBuBrettPhos is chosen because its biaryl backbone and bulky tert-butyl groups facilitate reductive elimination even with highly hindered nucleophiles.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (10 mL).

    • Causality: Dioxane provides the optimal boiling point (101 °C) and polarity for stabilizing the Pd-catalytic cycle without coordinating to and poisoning the active metal center.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

  • Validation & QC: Monitor via LC-MS. The self-validating marker of success is observing an [M+H]+ peak, accompanied by an in-source fragmentation peak corresponding to [M+H−70]+ (characteristic loss of the tert-amyl group, C5​H10​ ).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Late-Stage Deprotection of Boc-Amines in the Presence of tert-Amylsulfonamide

Objective: Orthogonal cleavage of a tert-butyloxycarbonyl (Boc) group without disrupting the 2-methylbutane-2-sulfonamide pharmacophore, a critical step in the synthesis of Nav1.5 sodium channel blockers[2].

Materials:

  • Boc-protected intermediate containing the tert-amylsulfonamide moiety (e.g., 25 mg, 0.034 mmol)[2]

  • Trifluoroacetic acid (TFA, 3.0 mL)[2]

  • Dichloromethane (DCM, 2.0 mL)[2]

  • Triethylamine (TEA, excess)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in DCM (2 mL)[2].

    • Causality: DCM ensures complete solubilization of the highly lipophilic tert-amyl-containing intermediate before the introduction of the acid, preventing localized precipitation.

  • Acid Addition: Add TFA (3 mL) dropwise at room temperature[2].

    • Causality: The 3:2 ratio of TFA:DCM provides sufficient proton activity to cleave the Boc carbamate. Crucially, the tert-amyl-S bond remains intact because the energy barrier for S-C bond heterolysis is significantly higher than that of the O-C bond in the carbamate.

  • Reaction Execution: Stir at room temperature for 48 hours[2].

  • Validation & QC: Monitor by HPLC. The self-validating marker is a shift to a shorter retention time (increased polarity due to the free amine) while the mass spectrum retains the +149 Da ( C5​H11​SO2​ ) mass signature of the intact sulfonamide.

  • Neutralization & Isolation: Remove volatiles under reduced pressure. Add excess triethylamine to the residue, then concentrate again[2].

    • Causality: TEA neutralizes residual TFA, converting it to a volatile TEA-TFA salt. This prevents the free amine from remaining protonated during preparative HPLC purification, ensuring high recovery of the free base[2].

Mandatory Visualization

G A Aryl Halide (Ar-X) C Pd-Catalyzed C-N Coupling A->C B 2-Methylbutane- 2-sulfonamide B->C D N-Aryl Sulfonamide (Ar-NH-SO2-tAm) C->D Mono-arylation E1 TFA / DCM (Mild Acid) D->E1 E2 TfOH / Anisole (Strong Acid) D->E2 F1 Stable Pharmacophore (Boc Cleavage Only) E1->F1 Orthogonal Stability F2 Primary Amine (Ar-NH2) E2->F2 Surrogate Cleavage

Workflow and orthogonal reactivity of 2-methylbutane-2-sulfonamide in synthesis.

References

  • Title: WO2025011450A1 - Sodium channel blockers - Google Patents | Source: google.

Sources

Application

The Alchemist's Amine: A Senior Application Scientist's Guide to 2-Methylpropane-2-sulfinamide (Ellman's Auxiliary) in Asymmetric Synthesis

Abstract This guide provides an in-depth exploration of (R)- and (S)-2-methylpropane-2-sulfinamide, commonly known as tert-butanesulfinamide (tBS) or Ellman's Auxiliary, a cornerstone chiral auxiliary in modern asymmetri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth exploration of (R)- and (S)-2-methylpropane-2-sulfinamide, commonly known as tert-butanesulfinamide (tBS) or Ellman's Auxiliary, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed by Jonathan A. Ellman and his group, this reagent has become indispensable for the stereoselective synthesis of chiral amines—a critical functional group in over 80% of all drug candidates.[1] We will move beyond a simple recitation of facts to provide a causal understanding of the auxiliary's function, from its synthesis and attachment to its remarkable stereodirecting power and eventual cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool with a high degree of predictability and success.

The Auxiliary's Identity: Why tert-Butanesulfinamide Excels

The power of 2-methylpropane-2-sulfinamide lies in a unique combination of steric and electronic properties that make it an almost ideal chiral auxiliary.[2]

  • Stereochemical Prowess: The chiral sulfur center provides a robust and reliable source of asymmetry.

  • Ease of Synthesis & Availability: Both enantiomers are readily prepared on a large scale from inexpensive di-tert-butyl disulfide, a byproduct of the petroleum industry, making it economically viable for both academic and industrial applications.[2][3]

  • Facile Condensation: It condenses directly with a vast range of aldehydes and ketones under mild conditions to form stable N-sulfinyl imines (sulfinimines).[4][5][6] These intermediates are notably more stable to hydrolysis than typical imines, yet more reactive towards nucleophiles.[7]

  • Powerful Stereocontrol: The tert-butylsulfinyl group is a powerful chiral directing group, orchestrating the facial attack of nucleophiles on the imine C=N bond with exceptional levels of diastereoselectivity.[3]

  • Clean Cleavage: After the key bond-forming step, the auxiliary can be removed under mild acidic conditions, yielding the desired chiral amine with high enantiomeric purity.[7][8]

  • Recyclability: Practical methods have been developed to recover and recycle the auxiliary, further enhancing its cost-effectiveness and sustainability.[9][10][11][12][13]

This combination of features has established Ellman's auxiliary as a more frequently used chiral reagent than nearly any other auxiliary or catalyst in the discovery and production of pharmaceuticals and agrochemicals.[1]

Foundational Protocols: Synthesis of the Auxiliary

A robust and scalable synthesis is paramount for any widely adopted reagent. The established two-step process provides access to either enantiomer of tert-butanesulfinamide in high yield and enantiopurity.

Protocol 2.1: Enantioselective Synthesis of (R)- or (S)-tert-Butanesulfinamide

This protocol is adapted from the procedure published in Organic Syntheses, which allows for mole-scale preparation.[14] The choice of chiral ligand dictates the final enantiomer of the auxiliary.

Workflow Diagram:

G A di-tert-butyl disulfide B Catalytic Asymmetric Oxidation (VO(acac)2, Chiral Ligand, H2O2) A->B C tert-Butyl tert-butanethiosulfinate B->C D Disulfide Cleavage (LiNH2 in NH3) C->D E Enantiopure (R)- or (S)- tert-Butanesulfinamide D->E

Caption: Synthesis of Ellman's Auxiliary.

Step A: Asymmetric Oxidation

  • Catalyst Preparation: In a suitable reaction vessel, dissolve vanadyl acetylacetonate (VO(acac)₂) and the appropriate chiral ligand (e.g., a Schiff base derived from (1S,2R)-(-)-cis-1-amino-2-indanol for the (R)-sulfinamide) in acetone.[14] Stir vigorously.

  • Substrate Addition: Add di-tert-butyl disulfide to the catalyst solution. Cool the mixture to 0 °C.

  • Oxidation: Add 30% aqueous hydrogen peroxide slowly via syringe pump over approximately 20 hours, maintaining the temperature at 0 °C. The slow addition is critical to control the exotherm and maintain high enantioselectivity.

  • Workup: After the addition is complete, allow the reaction to proceed for a few more hours. Quench the reaction, and extract the product, tert-butyl tert-butanethiosulfinate, with an organic solvent. The crude product is typically carried forward without further purification.

Step B: Amide Displacement

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, condense ammonia gas. Add lithium metal in small portions to form a solution of lithium amide (LiNH₂).

  • Thiosulfinate Addition: Cool the lithium amide solution to -78 °C. Slowly add a solution of the crude tert-butyl tert-butanethiosulfinate from Step A in anhydrous THF.

  • Quenching and Isolation: After the reaction is complete, carefully quench with solid ammonium chloride. Allow the ammonia to evaporate. Extract the resulting slurry with an organic solvent (e.g., CH₂Cl₂).

  • Purification: The crude product is purified by trituration and subsequent recrystallization from hexanes to yield the enantiomerically pure tert-butanesulfinamide as a white crystalline solid.[14]

Core Application: Asymmetric Synthesis of Chiral Amines

The primary utility of the auxiliary is a three-step sequence: condensation to form the sulfinylimine, diastereoselective nucleophilic addition, and acidic cleavage.

Protocol 3.1: Condensation of tert-Butanesulfinamide with a Carbonyl Compound

The formation of the N-tert-butanesulfinyl imine is the crucial first step. The choice of dehydrating agent is dependent on the reactivity of the carbonyl compound.[4][5]

Workflow Diagram:

G cluster_0 Reactants A Aldehyde or Ketone C Condensation (Dehydrating Agent, Solvent) A->C B (R)- or (S)-tBS B->C D N-tert-Butanesulfinyl Imine C->D E Purification D->E

Caption: Formation of N-tert-Butanesulfinyl Imine.

Materials & Reagents:

  • (R)- or (S)-tert-Butanesulfinamide (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Dehydrating Agent:

    • For most aldehydes: Anhydrous CuSO₄ (2.0 equiv)

    • For ketones and unreactive aldehydes: Titanium(IV) ethoxide, Ti(OEt)₄ (1.5 - 2.0 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure (Using Ti(OEt)₄ for Ketones):

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the ketone (1.0 equiv) and tert-butanesulfinamide (1.05 equiv).

  • Solvent & Reagent Addition: Add anhydrous THF (to a concentration of ~0.5 M). Add Ti(OEt)₄ (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Separate the organic phase of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfinylimine can be purified by flash chromatography.

Protocol 3.2: Diastereoselective Grignard Addition to an N-Sulfinyl Imine

This step establishes the new stereocenter. The high diastereoselectivity is a hallmark of this methodology.

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the purified N-tert-butylsulfinyl imine (1.0 equiv) and dissolve it in an anhydrous, non-coordinating solvent like DCM or toluene (~0.1 M).[8][15]

  • Cooling: Cool the solution to -78 °C (for aliphatic imines) or -48 °C (for aromatic imines) using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.5 equiv, as a solution in THF or Et₂O) dropwise to the stirred solution over 20-30 minutes.

  • Reaction: Stir the reaction at this temperature for 3-6 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting sulfinamide product is purified by flash chromatography.

The Origin of Stereoselectivity: A Mechanistic Insight

The remarkable diastereoselectivity observed in Grignard additions is rationalized by a rigid, six-membered, chair-like transition state involving coordination of the magnesium atom to both the sulfinyl oxygen and the imine nitrogen.[3]

Caption: Zimmerman-Traxler model for Grignard addition.

In this model, the large tert-butyl group on the sulfur atom occupies a pseudo-equatorial position to minimize steric hindrance. The incoming nucleophile (R'') from the Grignard reagent then attacks the imine carbon from the less-hindered face, opposite the bulky tert-butyl group, leading to the observed high diastereoselectivity. The use of non-coordinating solvents like toluene or DCM favors this chelated model and generally provides the highest selectivities.[3][15]

Data Presentation: Diastereoselectivity of Grignard Additions

The following table summarizes representative diastereoselectivities achieved in the addition of various Grignard reagents to N-(tert-butylsulfinyl)aldimines.

EntryAldimine (R¹)Grignard (R²)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1PhMeMgBrTHF-489896:4[16]
2PhEtMgBrToluene-489698:2[16]
3PhVinylMgBrTHF-489594:6[16]
4i-PrPhMgBrToluene-7894>99:1[16]
5c-HexMeMgBrTHF-789195:5[16]
Protocol 3.3: Cleavage of the tert-Butanesulfinyl Group

The final step is the liberation of the chiral amine. This is typically achieved with a stoichiometric amount of strong acid in a protic solvent.

Procedure:

  • Dissolution: Dissolve the purified sulfinamide adduct (1.0 equiv) in methanol or diethyl ether.

  • Acidification: Add 4 N HCl in dioxane (2.0 - 4.0 equiv) to the solution at room temperature.

  • Reaction & Precipitation: Stir the mixture for 30-60 minutes. The desired amine hydrochloride salt often precipitates from the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and then add diethyl ether to induce precipitation.[8]

Advanced Application: Recycling the Auxiliary

The ability to recycle the chiral auxiliary is a significant advantage for large-scale synthesis. A practical process has been developed that allows for high recovery of the enantiopure sulfinamide.[11][12]

Protocol 4.1: Recovery and Recycling of tert-Butanesulfinamide

Workflow Diagram:

G A N-tBS Protected Amine B Cleavage (HCl in CPME) A->B E Filtration B->E C Amine Hydrochloride Salt D tert-Butanesulfinyl Chloride Solution F Ammonolysis (aq. NH3) D->F H Enantiopure Recovery Pathway* D->H *via chiral alcohol trap E->C Isolate E->D G Recovered (±)-tBS F->G

Sources

Method

Application Note: N-Alkylation of Sterically Hindered Primary Sulfonamides (Focus: 2-Methylbutane-2-sulfonamide)

Executive Summary 2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) is a highly sterically hindered primary sulfonamide. It serves as a critical pharmacophore and structural building block in modern m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) is a highly sterically hindered primary sulfonamide. It serves as a critical pharmacophore and structural building block in modern medicinal chemistry, most notably in the synthesis of Nav1.5 sodium channel blockers for the treatment of cardiac arrhythmias[1].

However, the significant steric bulk of the tert-amyl group drastically reduces the nucleophilicity of the adjacent nitrogen atom. Standard N-alkylation protocols often result in poor yields, extended reaction times, or the need for harsh conditions that degrade sensitive substrates. This application note details field-proven, self-validating methodologies to achieve high-yielding N-alkylation of 2-methylbutane-2-sulfonamide, focusing on base-mediated halide displacement and the Mitsunobu reaction.

Mechanistic Rationale: Overcoming Steric Hindrance

Successful N-alkylation of bulky sulfonamides requires a deep understanding of the causality behind reagent selection:

  • The "Cesium Effect" in Base-Mediated Alkylation: Standard bases like potassium carbonate (K₂CO₃) often fail to drive the alkylation of tert-amylsulfonamide to completion. By substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, the larger ionic radius of the cesium cation facilitates the formation of a solvent-separated ion pair[2][3]. This leaves the deprotonated sulfonamide anion relatively "naked" and highly nucleophilic, effectively counteracting the steric shielding of the tert-amyl group.

  • Stereochemical Control via Mitsunobu: When the alkylating agent is an alcohol, the Mitsunobu reaction provides a mild, neutral alternative to base-mediated halide displacement[4]. The reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate. Because the reaction proceeds via an S_N2 mechanism, it guarantees complete stereochemical inversion of chiral secondary alcohols, making it indispensable for synthesizing enantiopure drug candidates[5].

Comparative Strategy Analysis

To select the optimal protocol for your specific substrate, consult the quantitative and qualitative data summarized in Table 1.

Table 1: Comparison of N-Alkylation Strategies for tert-Amylsulfonamide

Alkylation StrategyReagents / CatalystAlkylating AgentPrimary ByproductsSteric ToleranceIdeal Use Case
Base-Mediated Cs₂CO₃ or NaH, DMFAlkyl Halides / TriflatesHalide saltsModerateUnhindered primary/secondary halides; scale-up
Mitsunobu Reaction PPh₃, DIAD, THFPrimary / Secondary AlcoholsTPPO, HydrazineHighStereoinversion required; halide-sensitive substrates
Borrowing Hydrogen Mn(I) or Ru(II) PincerPrimary AlcoholsWaterLow-ModerateGreen chemistry; late-stage functionalization[6]

Workflow and Logical Relationships

MitsunobuLogic A Triphenylphosphine (PPh3) + DIAD B Betaine Intermediate A->B 0 °C, THF C tert-Amylsulfonamide (pKa ~10) B->C Proton Transfer E Alcohol (R-OH) B->E Nucleophilic Attack D Deprotonated Sulfonamide + Hydrazine Byproduct C->D G N-Alkylated Sulfonamide (Inverted Stereocenter) D->G F Alkoxyphosphonium Ion E->F F->G SN2 Displacement by D

Fig 1: Logical relationship and mechanism of the Mitsunobu N-alkylation.

BaseWorkflow S1 1. Solubilization (Sulfonamide in DMF) S2 2. Deprotonation (Add Cs2CO3, 20 min) S1->S2 S3 3. Alkylation (Add R-X, 60-80 °C) S2->S3 S4 4. Quench & Extract (H2O / EtOAc) S3->S4

Fig 2: Step-by-step experimental workflow for base-mediated N-alkylation.

Detailed Experimental Protocols

Protocol A: Base-Mediated N-Alkylation (Halide Displacement)

This protocol utilizes the "cesium effect" to force the alkylation of the hindered nitrogen.

Reagents:

  • 2-Methylbutane-2-sulfonamide (1.0 equiv)

  • Alkyl halide or triflate (1.2 - 1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylbutane-2-sulfonamide in anhydrous DMF[2].

  • Deprotonation: Add finely powdered Cs₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and formation of the highly reactive solvent-separated ion pair before the electrophile is introduced.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C depending on the reactivity of the halide. Monitor via TLC (typically 30% EtOAc in Hexanes). The primary sulfonamide will appear as a low-R_f spot, while the N-alkylated product will migrate significantly higher.

  • Workup: Once complete, cool to room temperature and quench with a 10-fold volume of deionized water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mitsunobu N-Alkylation (Alcohol Displacement)

This protocol is ideal for chiral alcohols where stereochemical inversion is required.

Reagents:

  • 2-Methylbutane-2-sulfonamide (1.2 equiv)

  • Primary or secondary alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the alcohol, 2-methylbutane-2-sulfonamide, and PPh₃ in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of DIAD before it can react with PPh₃[4][7].

  • Activation: Add DIAD dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

  • Self-Validation & Workup: Monitor by TLC. As the reaction progresses, a highly UV-active spot (Triphenylphosphine oxide, TPPO) will appear near the baseline. Concentrate the reaction mixture in vacuo. Resuspend the crude viscous oil in cold diethyl ether or a 1:1 mixture of DCM/Hexanes. The byproduct TPPO will precipitate as a white solid[7]. Filter the solid, concentrate the filtrate, and purify the product via silica gel flash chromatography.

Self-Validating Systems & Troubleshooting

  • Incomplete Conversion in Protocol A: If TLC shows unreacted tert-amylsulfonamide after 12 hours, the alkyl halide may be degrading. Action: Switch to a more reactive leaving group (e.g., convert the bromide to an iodide via in situ Finkelstein reaction by adding 0.5 equiv of NaI).

  • Premature DIAD Degradation in Protocol B: If the yellow color of DIAD dissipates immediately upon addition but no product forms, moisture is likely quenching the betaine intermediate. Action: Ensure all glassware is flame-dried and THF is strictly anhydrous.

  • Over-alkylation (Dialkylation): Due to the extreme steric bulk of the tert-amyl group, dialkylation is virtually impossible under standard conditions. If a secondary higher-R_f spot appears, it is likely an O-alkylation byproduct (rare, but possible with very hard electrophiles like methyl triflate).

Sources

Application

Application Note: Sulfonamides in Medicinal Chemistry—Mechanistic Paradigms, Synthesis, and Validation Protocols

Executive Summary Sulfonamides represent one of the most versatile and privileged pharmacophores in medicinal chemistry. Originally pioneered in the 1930s as the first broad-spectrum antibacterial agents, the sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent one of the most versatile and privileged pharmacophores in medicinal chemistry. Originally pioneered in the 1930s as the first broad-spectrum antibacterial agents, the sulfonamide moiety (–SO₂NH₂) has since been successfully integrated into diverse therapeutic classes, including diuretics, anticonvulsants, and targeted oncology drugs. The pharmacological utility of sulfonamides stems from their distinct physicochemical properties: they are highly stable, act as excellent bioisosteres for carboxylic acids, and their pKa can be finely tuned via N-substitution to optimize target engagement and bioavailability.

This application note provides an in-depth technical guide on the dual mechanistic pathways of sulfonamides, modern electrochemical synthetic methodologies, and rigorous biochemical validation protocols required for drug development.

Target-Specific Mechanisms of Action

Antibacterial Action: Dihydropteroate Synthase (DHPS) Inhibition

In bacterial pathogens, sulfonamides act as competitive inhibitors of DHPS, a critical enzyme in the de novo folate biosynthesis pathway. Structurally mimicking para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. This halts the production of dihydrofolate, ultimately starving the bacteria of the nucleotides required for DNA replication and resulting in a potent bacteriostatic effect[1]. Because mammals acquire folate through their diet and lack the DHPS enzyme entirely, this mechanism provides exceptional selective toxicity and safety profiles in humans[2].

Oncology & Glaucoma: Carbonic Anhydrase (CA) Inhibition

Beyond antibacterial applications, the sulfonamide group is the premier zinc-binding pharmacophore for inhibiting metalloenzymes like carbonic anhydrases. In its deprotonated state (–SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule necessary for the rapid hydration of CO₂[3]. Modern medicinal chemistry heavily focuses on 4-substituted pyridine-3-sulfonamide derivatives to selectively target tumor-associated isoforms (CA IX and CA XII). These specific isoforms are overexpressed in hypoxic tumors to regulate intracellular pH; inhibiting them disrupts the tumor microenvironment, impeding metastasis and tumor growth[3].

Mechanism SA Sulfonamide Pharmacophore DHPS Dihydropteroate Synthase (Competitive Inhibition) SA->DHPS Bacteria Target CA Carbonic Anhydrase (CA) (Zn2+ Coordination) SA->CA Mammalian Target Folate Folate Depletion DHPS->Folate Bact Bacteriostatic Effect Folate->Bact pH Tumor pH Disruption CA->pH Cancer Anticancer Efficacy pH->Cancer

Dual mechanistic pathways of sulfonamides targeting DHPS and Carbonic Anhydrase.

Quantitative Data: Pharmacological Profiling

The following table summarizes the biological activity and clinical applications of representative sulfonamide derivatives across different therapeutic targets.

Compound ScaffoldPrimary TargetMechanism of ActionRepresentative IC₅₀ / MICPrimary Clinical Application
Sulfamethoxazole Bacterial DHPSPABA competitive inhibitionMIC: 1–4 µg/mLBroad-spectrum Antibacterial
Acetazolamide Human CA II / CA IXZn²⁺ coordinationIC₅₀: 12 nM / 25 nMDiuretic / Anti-glaucoma
4-Chloropyridine-3-sulfonamide Human CA IX / CA XIIZn²⁺ coordinationIC₅₀: 5–50 nMTargeted Oncology (Hypoxic Tumors)
Zonisamide CA / Na⁺ ChannelsPleiotropic inhibitionIC₅₀: ~35 nM (CA)Anticonvulsant

Advanced Synthetic Methodologies

Historically, sulfonamides were synthesized via the nucleophilic attack of an amine on a sulfonyl chloride. However, sulfonyl chlorides are notoriously moisture-sensitive and prone to degradation. To circumvent these limitations, modern synthetic protocols leverage direct C–H functionalization. A breakthrough methodology is the metal-free dehydrogenative electrochemical synthesis of sulfonamides directly from (hetero)arenes, sulfur dioxide (SO₂), and amines[4].

Protocol 1: Metal-Free Electrochemical Synthesis of Sulfonamides

Rationale: This protocol utilizes an in situ generated amidosulfinate intermediate from sulfur dioxide and an amine. This intermediate acts dualistically as both the nucleophile and the supporting electrolyte, enabling direct C–H functionalization of unactivated arenes without the need for prefunctionalized starting materials[4].

Materials:

  • (Hetero)arene substrate (1.0 equiv)

  • Amine (1.5 equiv)

  • SO₂ source (e.g., DABSO, 1.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) and Acetonitrile (MeCN) (1:1 v/v)

  • Undivided electrochemical cell with Boron-Doped Diamond (BDD) anode and Platinum (Pt) cathode.

Step-by-Step Methodology:

  • Electrolyte Preparation: In an oven-dried undivided electrochemical cell, dissolve the amine and DABSO in the HFIP/MeCN solvent mixture.

    • Causal Insight: HFIP is critical; its high hydrogen-bond donor capacity stabilizes the highly reactive radical cation intermediates generated during anodic oxidation, preventing unwanted side reactions and polymerization.

  • Substrate Addition: Add the (hetero)arene substrate to the solution. Stir for 5 minutes at room temperature to ensure complete homogeneity.

  • Electrolysis: Insert the BDD anode and Pt cathode. Apply a constant current of 10 mA/cm² for 2.5 F/mol.

    • Causal Insight: Constant current ensures a steady, controlled generation of arene radical cations at the anode, which are subsequently trapped by the nucleophilic amidosulfinate.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via TLC (Hexane/EtOAc 7:3). The disappearance of the starting arene and the emergence of a more polar UV-active spot confirms product formation.

  • Workup & Purification: Transfer the mixture to a round-bottom flask, remove solvents under reduced pressure, and purify the crude residue via flash column chromatography to isolate the pure sulfonamide.

Workflow Step1 1. Electrolyte Prep Amine + SO2 Step2 2. Anodic Oxidation Arene to Radical Cation Step1->Step2 Step3 3. Nucleophilic Attack Amidosulfinate Coupling Step2->Step3 Step4 4. Second Oxidation Product Formation Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Electrochemical workflow for direct, metal-free sulfonamide synthesis.

Biochemical Validation Assays

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibitors

Rationale: The interconversion of CO₂ and HCO₃⁻ catalyzed by carbonic anhydrase is extremely rapid. Standard spectrophotometry cannot capture the initial reaction kinetics. A stopped-flow instrument rapidly mixes the enzyme-inhibitor complex with CO₂ and measures the instantaneous pH drop, allowing for precise IC₅₀ determination of novel sulfonamide candidates[3].

Materials:

  • Recombinant human CA IX (or target isoform)

  • Phenol red (pH indicator)

  • Buffer: 20 mM HEPES (pH 7.5)

  • CO₂-saturated ultrapure water

  • Sulfonamide test compounds (e.g., 4-chloropyridine-3-sulfonamide derivatives)

Step-by-Step Methodology:

  • Inhibitor Pre-incubation: Incubate recombinant CA IX (10 nM) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 µM) in HEPES buffer containing 0.2 mM phenol red for 15 minutes at 20°C.

    • Causal Insight: Pre-incubation is strictly necessary to establish thermodynamic binding equilibrium between the sulfonamide and the active-site Zn²⁺ ion before introducing the substrate.

  • Substrate Preparation: Bubble pure CO₂ gas through ultrapure water at 20°C for 30 minutes to achieve a saturated CO₂ solution (~35 mM).

  • Stopped-Flow Mixing: Load the enzyme-inhibitor solution into Syringe A and the CO₂-saturated water into Syringe B of the stopped-flow spectrophotometer. Trigger rapid 1:1 mixing.

  • Kinetic Measurement: Monitor the absorbance at 558 nm (the isosbestic point of phenol red) over a 10-second window. As CA hydrates CO₂ to yield protons, the pH drops, causing a measurable shift in the indicator's absorbance.

  • Data Analysis & Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Plot residual activity vs. inhibitor concentration to derive the IC₅₀.

    • Self-Validation System: Always run Acetazolamide as a positive control alongside novel compounds. An experimental IC₅₀ of ~25 nM for CA IX validates the assay's integrity and reagent quality[3].

References

  • Dihydropteroate Synthase Definition - Microbiology Key Fiveable [Link]

  • What is the mechanism of Sulfamonomethoxine? Patsnap Synapse[Link]

  • Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines PMC / NIH [Link]

Sources

Method

Application Note: Experimental Procedures for Sulfonamide Synthesis

Executive Summary & Mechanistic Principles The sulfonamide functional group is a critical bioisostere of the amide bond, widely utilized in drug discovery for its enhanced metabolic stability and distinct physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The sulfonamide functional group is a critical bioisostere of the amide bond, widely utilized in drug discovery for its enhanced metabolic stability and distinct physicochemical properties[1]. It is a privileged scaffold found in antibacterial agents, diuretics, and anticancer therapeutics[2]. While novel methodologies such as decarboxylative halosulfonylation have emerged[3], the most robust and universally applied method for sulfonamide synthesis remains the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride[1][4].

The success of this reaction relies on a self-validating system of controlling amine nucleophilicity and managing the hydrochloric acid (HCl) byproduct. The causality behind the experimental parameters is as follows:

  • Base Selection & HCl Scavenging: The reaction generates stoichiometric amounts of HCl, which can protonate the starting amine into an unreactive ammonium salt. To prevent this, an organic base (e.g., Triethylamine (TEA) or Pyridine) or an inorganic base (e.g., Na₂CO₃) is employed[4][5]. Pyridine is particularly effective as it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate[2].

  • Temperature Control: The sulfonylation coupling is highly exothermic. Initiating the reaction at 0 °C suppresses competing side reactions, such as the hydrolysis of the sulfonyl chloride into a sulfonic acid, or the formation of di-sulfonylated products when primary amines are used[6].

Experimental Workflow

G A Amine (1.0 eq) D Reaction at 0 °C -> RT A->D Combine B Sulfonyl Chloride (1.05 eq) B->D Combine C Base (TEA/Pyridine/Na2CO3) C->D Combine E Aqueous Workup (HCl/NaHCO3) D->E Complete (TLC) F Purification E->F Extract & Dry G Pure Sulfonamide F->G Isolate

Workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.

Step-by-Step Experimental Protocols

Protocol A: Organic Phase Synthesis (Standard Method)

This protocol is ideal for lipophilic amines and standard sulfonyl chlorides, providing excellent yields through strict anhydrous conditions[1][5].

  • Preparation: Dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar)[1][5].

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add the organic base (TEA or Pyridine, 1.1–1.5 eq) dropwise to the stirred solution[6].

  • Sulfonylation: Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM via a dropping funnel over 15–30 minutes[1]. Critical Step: Maintaining 0 °C during this addition is essential to prevent sulfonyl chloride degradation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–6 hours. Monitor the complete consumption of the limiting reagent via Thin-Layer Chromatography (TLC)[2].

  • Workup: Quench the reaction with water. Extract the organic layer and wash sequentially with 1 M HCl (to remove excess pyridine/TEA and unreacted amine), saturated aqueous NaHCO₃, and brine[6].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude sulfonamide via recrystallization or silica gel column chromatography[1].

Protocol B: Aqueous Biphasic Synthesis (Modified Schotten-Baumann)

This protocol is specifically designed for amino acids, highly polar amines, and eco-friendly applications where organic solvents are minimized[4].

  • Preparation: Dissolve the amine or amino acid (1.0 eq) and Na₂CO₃ (1.2 eq) in distilled water[4].

  • Cooling: Cool the aqueous basic mixture to 0 °C.

  • Sulfonylation: Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise over 15 minutes directly into the aqueous solution[4].

  • Reaction: Stir the reaction mixture for 4–6 hours at room temperature.

  • Precipitation: Acidify the mixture at 0 °C using 10% HCl until the pH reaches ~2-3. This will cause the sulfonamide product to precipitate[4].

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethyl acetate/n-hexane mixture to achieve analytical purity[4].

Quantitative Data Summary

The following table summarizes the optimal reaction parameters and expected yields based on the amine substrate and chosen protocol:

Reaction TypeAmine SubstrateBaseSolvent SystemTemp (°C)Typical Yield (%)
Organic Phase Primary/Secondary AminesPyridine or TEADCM or THF0 to RT80–95
Aqueous Biphasic Amino Acids / Polar AminesNa₂CO₃ or NaOHWater / Biphasic0 to RT75–90
Dansyl Chloride Coupling Aromatic AminesPyridinePyridine (neat)0 to RT70–85

Self-Validating Quality Control & Troubleshooting

To ensure a self-validating protocol, monitor the following critical failure points during the synthesis:

  • Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of sulfonyl chloride to form an undesired di-sulfonylated byproduct. If TLC indicates a less polar secondary spot, reduce the sulfonyl chloride equivalents to exactly 1.0 and strictly maintain 0 °C during the entire addition phase[6].

  • Product Loss in Aqueous Phase: Sulfonamides derived from primary amines possess an acidic N-H proton (pKa ~10). During a basic workup (e.g., NaHCO₃ wash), the product may deprotonate and partition into the aqueous layer. If the organic yield is unexpectedly low, acidify the aqueous wash to pH ~3 and re-extract with DCM[6].

  • Emulsion Formation: During the aqueous workup of Protocol A, stubborn emulsions may form. This causality is often linked to the amphiphilic nature of the intermediate salts. Resolve this by filtering the biphasic mixture through a pad of Celite or adding saturated brine to increase the density of the aqueous layer[6].

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications.[Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.[Link]

Sources

Application

Application Note: Utilizing 2-Methylbutane-2-Sulfonamide in the Design and Synthesis of DFG-Out Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors relies heavily on exploiting inactive kinase conformations, specifically the "DFG-out" state. Sulfonamides have emerged as privileged pharmacophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on exploiting inactive kinase conformations, specifically the "DFG-out" state. Sulfonamides have emerged as privileged pharmacophores in this domain, acting as critical hydrogen-bond donors/acceptors that anchor the inhibitor to the activation loop[1]. This application note details the structural rationale and synthetic methodology for incorporating 2-methylbutane-2-sulfonamide (tert-amylsulfonamide) into kinase inhibitor scaffolds. By utilizing this highly sterically hindered, sp³-rich aliphatic sulfonamide, medicinal chemists can enhance target affinity, increase lipophilicity, and improve metabolic stability compared to traditional flat aromatic or less hindered alkyl sulfonamides[2].

Mechanistic Rationale: Sulfonamides in Kinase Inhibition

Protein kinases transition between active (DFG-in) and inactive (DFG-out) conformations. Type II and Type III kinase inhibitors are designed to bind the inactive DFG-out state, which exposes an allosteric hydrophobic pocket adjacent to the ATP-binding site[1][3].

The sulfonamide moiety is uniquely suited for this interaction:

  • Hydrogen Bonding (Anchoring): The deprotonated or neutral sulfonamide nitrogen frequently forms a critical hydrogen bond with the backbone amide proton of the Asp residue in the DFG motif (e.g., Asp594 in BRAF)[4]. Simultaneously, the sulfonamide oxygen atoms can engage adjacent basic residues, such as Lysine.

  • Hydrophobic Pocket Occupation: The alkyl or aryl group attached to the sulfonamide is directed into the newly formed allosteric hydrophobic cleft[1]. The exact size, shape, and lipophilicity of this R-group dictate the inhibitor's selectivity and residence time.

BindingLogic A Kinase Activation Loop B DFG-In Conformation (Active State) A->B C DFG-Out Conformation (Inactive State) A->C D Type I Inhibitors (ATP Competitive) B->D E Type II/III Inhibitors (Sulfonamide Binding) C->E F tert-Amyl Group Fills Hydrophobic Pocket E->F

Figure 1: Logical flow of kinase inhibitor binding modes highlighting the role of sulfonamides in DFG-out targeting.

Why 2-Methylbutane-2-Sulfonamide? (sp³-Rich Bioisosteres)

Historically, medicinal chemistry campaigns have over-relied on flat, sp²-hybridized aromatic rings (like phenylsulfonamides), which often lead to poor aqueous solubility and suboptimal pharmacokinetic profiles[2].

The transition to 2-methylbutane-2-sulfonamide (tert-amylsulfonamide) offers distinct advantages:

  • Enhanced Lipophilicity & Van der Waals Contacts: The tert-amyl group is bulkier than a tert-butyl group. The additional ethyl extension allows the molecule to probe deeper into the hydrophobic DFG-out pocket, maximizing van der Waals interactions without the desolvation penalty associated with flat arenes.

  • Metabolic Stability: The fully substituted α-carbon prevents oxidative metabolism (e.g., via CYP450 enzymes) at the position adjacent to the sulfonamide, a common liability in primary or secondary alkyl sulfonamides.

  • Rotational Restriction: The extreme steric bulk of the 2-methylbutan-2-yl group restricts the rotational degrees of freedom around the S-N bond, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

Quantitative Data: Building Block Comparison

To guide building block selection, Table 1 summarizes the physicochemical properties of common alkyl sulfonamides used in kinase inhibitor synthesis.

Sulfonamide R-GroupFormulaMolecular Weight ( g/mol )Relative Lipophilicity (cLogP impact)Steric Bulk (Pocket Occupancy)CYP450 Metabolic Stability
Methyl CH₃SO₂NH₂95.12LowMinimalHigh
tert-Butyl C₄H₉SO₂NH₂137.20HighHighModerate
tert-Amyl C₅H₁₁SO₂NH₂151.23Very HighVery HighHigh (α-carbon blocked)

Table 1: Comparative physicochemical profiles of alkyl sulfonamides. The tert-amyl group provides the highest lipophilicity and pocket occupancy while maintaining metabolic stability.

Experimental Protocol: SNAr Coupling of 2-Methylbutane-2-Sulfonamide

Coupling a highly sterically hindered sulfonamide to a heteroaryl core (e.g., a chloropyrimidine or chloropyridine scaffold common in RAF or LIMK inhibitors) requires strong basic conditions to generate the reactive sulfonamide anion[1][4]. Weak bases (like K₂CO₃) are insufficient due to the extreme steric shielding of the tert-amyl group.

Reagents & Materials
  • Nucleophile: 2-Methylbutane-2-sulfonamide (CAS: 1824027-86-2) – 1.2 equivalents.

  • Electrophile: Heteroaryl chloride/fluoride core – 1.0 equivalent.

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) – 2.5 equivalents. (Alternatively, LHMDS can be used for base-sensitive substrates).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology

Step 1: Preparation of the Sulfonamide Anion

  • Charge a flame-dried, argon-purged round-bottom flask with 2-methylbutane-2-sulfonamide (1.2 eq) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (2.5 eq) in small portions.

    • Causality: The sulfonamide NH is mildly acidic (pKa ~ 10). NaH irreversibly deprotonates the sulfonamide, driving the equilibrium forward. Cooling to 0 °C controls the exothermic release of H₂ gas and prevents solvent degradation.

Step 2: Nucleophilic Aromatic Substitution (SNAr) 4. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, indicating complete anion formation. 5. Add the heteroaryl chloride (1.0 eq) dropwise (if liquid) or as a solution in minimal DMF (if solid). 6. Remove the ice bath and heat the reaction mixture to 60–80 °C.

  • Causality: The severe steric bulk of the tert-amyl group significantly reduces the nucleophilicity of the nitrogen. Elevated thermal energy is required to overcome the activation barrier of the SNAr transition state.

Step 3: Self-Validating Reaction Monitoring 7. After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Check: The reaction is deemed successful to proceed when the LC-MS chromatogram shows >95% consumption of the heteroaryl chloride peak and the appearance of the product mass [M+H]+ . If starting material persists, the system validates the need for an additional 0.5 eq of NaH to compensate for trace moisture, followed by 2 more hours of heating.

Step 4: Quenching and Workup 8. Cool the reaction to room temperature and slowly pour it into a vigorously stirring solution of saturated aqueous NH₄Cl at 0 °C.

  • Causality: NH₄Cl safely neutralizes excess NaH without creating a highly basic aqueous phase that could hydrolyze the newly formed product or the heteroaryl core.
  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step1[label="1. Core Activation\n(Heteroaryl Halide)", fillcolor="#4285F4", fontcolor="#FFFFFF"] Step2[label="2. Sulfonamide Deprotonation\n(NaH or LHMDS, 0°C)", fillcolor="#FBBC05", fontcolor="#202124"] Step3[label="3. Nucleophilic Substitution\n(SNAr Coupling, 60-80°C)", fillcolor="#34A853", fontcolor="#FFFFFF"] Step4[label="4. Reaction Monitoring\n(LC-MS / TLC)", fillcolor="#F1F3F4", fontcolor="#202124"] Step5[label="5. Aqueous Workup &\nPhase Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"] Step6[label="6. Purification\n(Flash Chromatography)", fillcolor="#202124", fontcolor="#FFFFFF"]

Step1 -> Step3 Step2 -> Step3 Step3 -> Step4 Step4 -> Step5[label=" If >95% conversion", fontcolor="#202124", fontsize=10] Step5 -> Step6 }

Figure 2: Synthetic workflow and validation logic for the SNAr coupling of sterically hindered sulfonamides.

References

  • Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation ACS Medicinal Chemistry Letters URL:[Link][1]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma Expert Opinion on Drug Discovery (via PMC) URL:[Link][4]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Three-dimensional saturated C(sp³)-rich bioisosteres for benzene Nature Reviews Chemistry (via PMC) URL:[Link][2]

Sources

Method

Introduction: The Analytical Challenge of Novel Sulfonamides

An In-Depth Technical Guide to HPLC Method Development for 2-Methylbutane-2-sulfonamide Sulfonamides represent a broad class of synthetic compounds with significant applications in the pharmaceutical industry. Their stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for 2-Methylbutane-2-sulfonamide

Sulfonamides represent a broad class of synthetic compounds with significant applications in the pharmaceutical industry. Their structural diversity necessitates robust and specific analytical methods to ensure quality, purity, and stability throughout the drug development lifecycle. This application note presents a comprehensive guide to developing a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the novel compound, 2-methylbutane-2-sulfonamide.

Due to the limited availability of published experimental data for this specific molecule, this guide employs a foundational, first-principles approach. We will deduce the analyte's probable chromatographic behavior based on its structural components—a polar sulfonamide group and a non-polar tert-butyl moiety—and the well-established chemistry of related sulfonamide compounds.[1][2] This methodology provides a universally applicable framework for tackling method development for new chemical entities (NCEs).

The objective is to develop a selective, accurate, and robust reversed-phase HPLC (RP-HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Analyte Characterization: An Inferential Approach

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. Lacking direct experimental values for 2-methylbutane-2-sulfonamide, we can infer its properties from structurally similar compounds, such as butane-2-sulfonamide and various sulfonamides documented in the literature.[2][6][7]

  • Structure: The molecule contains a sulfonamide functional group (-SO₂NH₂) attached to a tertiary carbon of a 2-methylbutane backbone.

  • Polarity: The sulfonamide group is polar and contains an ionizable proton. The tert-butyl group is hydrophobic. This mixed polarity makes RP-HPLC an ideal separation technique.[8][9]

  • Acidity (pKa): The sulfonamide proton is weakly acidic. The pKa of related sulfonamides typically falls in the range of 7 to 11.[10][11] This implies that the analyte's charge state can be manipulated by adjusting the mobile phase pH, which is a critical parameter for controlling retention time.

  • UV Absorbance: While lacking a strong chromophore, the sulfonamide functional group is expected to exhibit some UV absorbance at lower wavelengths, likely below 230 nm.

PropertyInferred Value / CharacteristicRationale & Implication for HPLC Method
Molecular Formula C₅H₁₃NO₂SBased on chemical structure.
Molecular Weight ~151.23 g/mol Calculated from the molecular formula.[12]
Predicted logP ~0.6Indicates moderate hydrophobicity, suitable for C18/C8 columns.[13]
Predicted pKa 8.0 - 10.0The sulfonamide proton is weakly acidic. pH control of the mobile phase will be crucial for consistent retention and peak shape.
Solubility Likely soluble in organic solvents (Methanol, Acetonitrile) and aqueous buffers.Essential for sample and standard preparation.[14]
UV λmax ~200-230 nmRequires a detector capable of low-wavelength detection and a mobile phase with low UV cutoff.

HPLC Method Development Strategy: A Systematic Workflow

Our strategy is a systematic process of screening and optimization, designed to efficiently identify the ideal chromatographic conditions. The workflow prioritizes achieving a symmetrical peak shape, adequate retention, and selectivity from potential impurities.

MethodDevelopmentWorkflow Start Start: Analyte Characterization Screening Phase 1: Screening - Column Chemistry (C18, C8) - Organic Modifier (ACN, MeOH) Start->Screening Define starting conditions Optimization Phase 2: Optimization - Mobile Phase pH - Gradient Profile - Temperature Screening->Optimization Select best column/solvent Verification Phase 3: Verification - System Suitability - Robustness Check Optimization->Verification Finalize method parameters Validation End: Full Method Validation (ICH Q2) Verification->Validation Confirm reliability

Caption: A systematic workflow for HPLC method development.

The Causality of Experimental Choices
  • Why Reversed-Phase HPLC? RP-HPLC is the most widely used mode in pharmaceutical analysis because of its versatility in handling compounds with a broad range of polarities.[8][9] The dual hydrophobic (tert-butyl) and hydrophilic (sulfonamide) nature of our analyte makes it a perfect candidate for this technique.

  • Why a C18 Column First? Octadecylsilane (C18) columns are the workhorses of RP-HPLC, offering the highest degree of hydrophobicity and retention for a wide variety of molecules.[8] Starting with a C18 column provides a strong retentive mechanism for the non-polar portion of the analyte. A C8 column is a logical second choice if retention is excessive or selectivity needs to be altered.

  • Why Buffer the Mobile Phase? The pKa of the sulfonamide group dictates that small changes in mobile phase pH can significantly alter the analyte's ionization state. An unbuffered mobile phase can lead to peak splitting or broadening and drastic shifts in retention time. A buffer maintains a constant pH, ensuring that the analyte is in a consistent charge state, which is essential for reproducible chromatography.[2]

  • Why Acetonitrile and Methanol? Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. They have different solvent strengths and can offer different selectivities (i.e., changes in the relative elution order of analytes and impurities). Screening both is crucial to finding the best separation. ACN generally provides lower backpressure and better UV transparency at low wavelengths.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-methylbutane-2-sulfonamide reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 Methanol:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly. This is the concentration for injection during method development.

Protocol 2: Column and Mobile Phase Screening

This protocol is designed to quickly evaluate the most promising stationary phase and organic solvent combination.

  • HPLC System Setup:

    • Columns to Screen:

      • Column A: C18, 4.6 x 150 mm, 5 µm

      • Column B: C8, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

    • Detector: UV at 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Execution of Screening Runs:

    • Install Column A.

    • Perform a gradient run using ACN as Mobile Phase B:

      • Time (min) | %A | %B

      • 0.0 | 95 | 5

      • 20.0 | 5 | 95

      • 25.0 | 5 | 95

      • 25.1 | 95 | 5

      • 30.0 | 95 | 5

    • Repeat the gradient run using MeOH as Mobile Phase B.

    • Install Column B and repeat the two gradient runs (with ACN and MeOH).

  • Evaluation Criteria:

    • Retention Factor (k'): Aim for k' between 2 and 10.

    • Peak Shape: Tailing factor should be ≤ 1.5.

    • Efficiency: Note the theoretical plate count.

    • Selectivity: Observe the resolution from any impurity peaks.

Protocol 3: Mobile Phase pH and Gradient Optimization

Based on the best column/solvent from Protocol 2, this step fine-tunes the separation.

  • pH Scouting:

    • Prepare three versions of Mobile Phase A (20 mM Potassium Phosphate) at pH 3.0, pH 7.0, and pH 9.0.

    • Using the selected column and organic modifier, perform the gradient run from Protocol 2 with each of the three mobile phase buffers.

    • Rationale: Changing the pH will alter the ionization of the sulfonamide. At pH 3.0 (well below the pKa), the analyte will be neutral and highly retained. Near neutral pH, it will be partially ionized, and at pH 9.0 (near the pKa), it will be mostly in its anionic form, leading to less retention. This allows for significant control over retention time.

IonizationState Analyte_Low_pH Analyte_Low_pH Analyte_Low_pH:f1->dummy1 Increase pH Analyte_High_pH Analyte_High_pH Analyte_High_pH:f1->dummy2 Decrease pH dummy1->Analyte_High_pH:f1 dummy2->Analyte_Low_pH:f1

Caption: Effect of mobile phase pH on analyte ionization and retention.

  • Gradient Optimization:

    • Based on the elution time from the initial gradient, adjust the slope to improve resolution around the main peak.

    • If the peak elutes at 15 minutes in a 20-minute gradient, a shallower gradient in that region can be applied (e.g., hold at a certain percentage for several minutes before ramping up).

Final Optimized Method and System Suitability

The following table represents a hypothetical final method derived from the optimization process.

ParameterOptimized ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvided the best balance of retention and peak shape.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0At this pH, the analyte is fully protonated, ensuring maximum retention and sharp peaks.
Mobile Phase B AcetonitrileOffered better selectivity and lower backpressure compared to Methanol.
Gradient 5% to 60% B over 15 minOptimized for resolution of the main peak from early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate providing good efficiency without excessive pressure.
Temperature 35 °CSlightly elevated temperature improves peak shape and reduces viscosity.
Detection UV at 210 nmProvided the best signal-to-noise ratio for the analyte.
Injection Volume 10 µLStandard volume for good sensitivity.
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a self-validating step to ensure the chromatographic system is fit for purpose.[3]

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

    • %RSD of Retention Time: ≤ 1.0%

Method Validation Protocol Outline (ICH Q2(R1))

Once the method is optimized, it must be formally validated to prove its suitability for its intended purpose.[4][15]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with expected impurities.Peak for the analyte is pure and resolved from all other peaks (Resolution > 2.0).
Linearity Analyze a minimum of five concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: 6 injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness Intentionally vary method parameters (pH ±0.2, Temp ±2°C, Flow Rate ±10%).System suitability criteria must be met under all varied conditions.

Conclusion

This application note provides a detailed, science-driven framework for the development and validation of an HPLC method for 2-methylbutane-2-sulfonamide. By starting with an inferential characterization of the analyte and proceeding through systematic screening and optimization, a robust and reliable analytical method can be established. The principles and protocols outlined here are not only specific to the target analyte but also serve as a comprehensive guide for method development for other new chemical entities, particularly those within the sulfonamide class. Adherence to these logical steps and rigorous validation against ICH guidelines will ensure the final method is scientifically sound and suitable for its intended use in a regulated environment.

References

  • Vertex AI Search. (2026). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • Kiousi, P., et al. (2019). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbutane-2-sulfonate. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 57658914. PubChem. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Butane-2-sulfonamide.
  • National Center for Biotechnology Information. (n.d.). 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methylbutane-1-sulfonamide (C5H13NO2S). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility of n-butane and 2-methylpropane (isobutane) in 1-alkyl-3-methylimidazolium-based ionic liquids with linear and branched alkyl side-chains. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-2-methylbutane-2-sulfinamide (C5H13NOS). Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). 2-Methylbutane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

Application

Application Note: 2-Methylbutane-2-sulfonamide as an Advanced Amine Protecting Group

Executive Summary The protection of primary and secondary amines is a foundational operation in complex organic synthesis and drug development. While traditional protecting groups (e.g., Boc, Cbz, Ts) are ubiquitous, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of primary and secondary amines is a foundational operation in complex organic synthesis and drug development. While traditional protecting groups (e.g., Boc, Cbz, Ts) are ubiquitous, they often fail under highly basic conditions, strong nucleophilic attacks, or specific catalytic environments. 2-Methylbutane-2-sulfonamide (commonly known as tert-amylsulfonamide) provides the tert-amylsulfonyl (Tas) protecting group—a highly robust, sterically encumbered auxiliary. Originally popularized as a nitrogen source in Sharpless asymmetric aminohydroxylation [1], the Tas group offers exceptional stability against strong bases and nucleophiles, coupled with a highly tunable acidic deprotection profile that outperforms its predecessor, the tert-butylsulfonyl (Bus) group [2].

Mechanistic Rationale & Strategic Advantages

The structural framework of 2-methylbutane-2-sulfonamide features a sulfonamide linkage attached to a tert-amyl carbon center. This specific architecture dictates its chemical behavior:

  • Steric Shielding: The bulky tert-amyl group completely suppresses the electrophilicity of the sulfur atom, rendering the sulfonamide highly resistant to nucleophilic cleavage (e.g., by Grignard reagents or alkyllithiums) which typically destroys standard arylsulfonamides.

  • Cation Stability & Cleavage Kinetics: Unlike the robust p-toluenesulfonyl (Ts) group, which requires harsh reductive conditions (e.g., Na/NH₃) for removal, the Tas group is cleaved via an acid-catalyzed mechanism. Protonation of the sulfonamide oxygen triggers the elimination of sulfur dioxide and a tert-amyl cation. Because the tert-amyl cation is slightly more stable and lipophilic than the tert-butyl cation, Tas deprotection can be achieved under milder conditions or at faster rates than the Bus group[1, 3].

  • Enhanced Lipophilicity: The additional methylene unit in the tert-amyl chain significantly improves the solubility of highly polar amino-alcohol intermediates in organic solvents, facilitating easier chromatographic purification.

Reaction Workflow & Logical Pathway

The following diagram illustrates the lifecycle of the Tas protecting group, from its introduction via catalytic aminohydroxylation to its final acidic cleavage.

G Olefin Olefin Substrate Reaction Catalytic Aminohydroxylation Olefin->Reaction Reagent 2-Methylbutane-2-sulfonamide (Chloramine Salt) Reagent->Reaction N-source OsCat Osmium Catalyst (K2OsO2(OH)4) OsCat->Reaction Catalyst Protected Tas-Protected Amino Alcohol Reaction->Protected Syn-Addition Deprotect Acidic Cleavage (TFA / Anisole) Protected->Deprotect Deprotection Product Free Amino Alcohol (Target) Deprotect->Product - t-Amyl Cation - SO2

Figure 1: Workflow for Tas protecting group introduction and cleavage.

Comparative Data Analysis

To guide experimental design, the table below summarizes the quantitative and qualitative differences between the Tas group and other common sulfonyl-based protecting groups.

Protecting GroupChemical StructureCleavage ConditionsPrimary ByproductsKey Synthetic Advantage
Tas (tert-Amylsulfonyl)-SO₂C(CH₃)₂CH₂CH₃TFA (48h) or TFMSA (1h) + AnisoleSO₂, 2-methyl-2-buteneSuperior lipophilicity; tunable mild cleavage[3].
Bus (tert-Butylsulfonyl)-SO₂C(CH₃)₃TFMSA + Anisole (1-2h)SO₂, isobutyleneHighly stable to strong bases; standard Weinreb auxiliary [2].
Ts (p-Toluenesulfonyl)-SO₂C₆H₄CH₃Na/NH₃, SmI₂, or Mg/MeOHToluene derivativeCheap, highly crystalline intermediates; difficult to cleave.
Ns (o-Nitrobenzenesulfonyl)-SO₂C₆H₄NO₂Thiophenol / K₂CO₃Thioether byproductCleaved under mild nucleophilic conditions (Fukuyama amine synthesis).

Experimental Protocols

The following methodologies provide self-validating systems for the preparation, utilization, and removal of the Tas protecting group.

Protocol A: Preparation of the Chloramine Salt of 2-Methylbutane-2-sulfonamide

Causality: The free sulfonamide cannot participate in aminohydroxylation. Conversion to the N-chloro sodium salt provides the necessary oxidative driving force to generate the active osmium nitrenoid species.

Step-by-Step Procedure:

  • Dissolution: Suspend 2-methylbutane-2-sulfonamide (10.0 mmol) in a freshly prepared solution of NaOH (10.5 mmol) in methanol (20 mL) and water (5 mL). Stir until a clear solution is obtained.

  • Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Dropwise, add tert-butyl hypochlorite (t-BuOCl) (10.5 mmol) over 10 minutes.

    • Expert Insight: Aqueous sodium hypochlorite (NaOCl) can be substituted as a greener alternative, provided the molarity is accurately titrated prior to use.

  • Validation: Monitor the disappearance of the starting material via TLC (Stain with KMnO₄). The reaction is typically complete within 30 minutes.

  • Isolation: Evaporate the methanol under reduced pressure (bath temperature < 30 °C to prevent thermal degradation of the N-Cl bond). Lyophilize the remaining aqueous layer to afford the chloramine salt as a white, shelf-stable powder.

Protocol B: Catalytic Aminohydroxylation to Install the Tas Group

Causality: This protocol installs the amine (protected as Tas) and a hydroxyl group across an olefin in a highly stereospecific syn-addition, dictated by the chiral ligand [1].

Step-by-Step Procedure:

  • Catalyst Complexation: In a 100 mL flask, dissolve K₂OsO₂(OH)₄ (0.04 mmol, 4 mol%) and the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 mmol, 5 mol%) in a 1:1 mixture of n-propanol and water (15 mL). Stir for 15 minutes until the solution turns a clear, pale yellow.

  • Substrate Addition: Add the olefin substrate (1.0 mmol) to the catalyst solution.

  • Nitrogen Transfer: Add the chloramine salt of 2-methylbutane-2-sulfonamide (from Protocol A) (1.5 mmol) in one portion. Stir at room temperature. The solution will turn green, indicating the formation of the active Os(VIII) nitrenoid species.

  • Quenching (Self-Validation): Once LC-MS indicates complete consumption of the olefin, add saturated aqueous sodium sulfite (Na₂SO₃) (10 mL). Stir for 1 hour.

    • Causality: Na₂SO₃ reduces the hazardous, volatile Os(VIII) species to inert, insoluble Os(IV) dioxide, ensuring safe workup and preventing over-oxidation of the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the Tas-protected amino alcohol.

Protocol C: Acidic Deprotection of the Tas Group

Causality: Acidic cleavage generates a highly reactive tert-amyl carbocation. If left unquenched, this cation will irreversibly re-alkylate the newly freed amine or other nucleophilic functional groups. Anisole is added as a sacrificial scavenger to trap the cation via electrophilic aromatic substitution.

Step-by-Step Procedure:

  • Preparation: Dissolve the Tas-protected amine (1.0 mmol) in anhydrous dichloromethane (DCM) (5 mL).

  • Scavenger Addition: Add anisole (10.0 mmol, 10 equivalents).

  • Acidification:

    • For Mild Cleavage (High functional group tolerance): Add Trifluoroacetic acid (TFA) (5 mL). Stir at room temperature for 24–48 hours [3].

    • For Rapid Cleavage: Cool to 0 °C and add Trifluoromethanesulfonic acid (TFMSA) (5.0 mmol). Stir for 1–2 hours [2].

  • Validation: Monitor the reaction via LC-MS. The mass of the product should correspond to [M - Tas + H]⁺. The release of SO₂ gas (bubbling) is a physical indicator of reaction progress.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and TFA. Neutralize the residue by adding excess triethylamine or passing the crude mixture through a basic alumina plug. Purify the free amine via preparative HPLC.

Troubleshooting & Expert Insights

  • Incomplete Deprotection: If using the TFA method and deprotection stalls, the system may lack sufficient acidity to protonate the sulfonamide. Switching to the TFMSA protocol is recommended. Ensure the system is strictly anhydrous, as water competes with the sulfonamide for protonation.

  • Unexpected Alkylation Products: If LC-MS reveals an unexpected mass of +70 Da on the final product, the tert-amyl cation has re-alkylated the amine. This indicates an insufficient concentration of the anisole scavenger. Increase the anisole equivalent to 15x or switch to a more nucleophilic scavenger like 1,3-dimethoxybenzene.

  • Poor Solubility of Osmium Salts: In Protocol B, if K₂OsO₂(OH)₄ fails to dissolve, ensure the water ratio in the n-propanol/water mixture is exactly 1:1. The active catalytic cycle requires a highly specific dielectric constant to maintain the solubility of both the inorganic osmate and the organic olefin.

References

  • Sharpless, K. B. et al. "Aminohydroxylation of olefins with tert-alkyl sulfonamides." US Patent 6,008,376, 1999.
  • Sun, P.; Weinreb, S. M.; Shang, M. "The tert-Butylsulfonyl (Bus) Group as a New, Readily Cleavable Protective Group for Amines." Journal of Organic Chemistry, 1997, 62(25), 8604-8608. URL:[Link]

  • Shionogi & Co Ltd. "Sodium channel blockers." World Intellectual Property Organization Patent WO2025011450A1, 2025.
Method

Application Notes and Protocols: The Reaction of 2-Methylbutane-2-sulfonamide with Electrophiles

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity and synthetic applications of 2-methylbutane-2-sulfonamide. We delve into the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity and synthetic applications of 2-methylbutane-2-sulfonamide. We delve into the foundational principles governing its reactions with electrophiles, offering field-proven protocols for N-alkylation and N-acylation. Special consideration is given to the profound impact of its sterically demanding tert-amyl group on reaction kinetics and conditions. Furthermore, its utility as a robust protecting group for amines is explored, complete with protocols for its challenging removal.

Foundational Principles of Reactivity

2-Methylbutane-2-sulfonamide is a primary sulfonamide distinguished by a tertiary alkyl (tert-amyl) group attached to the sulfur atom. This unique structure imparts a specific reactivity profile dominated by two opposing factors: the electron-withdrawing nature of the sulfonyl group and the significant steric hindrance imposed by the tert-amyl substituent.

  • Electronic Effects: The sulfonyl group (S(O)₂) is strongly electron-withdrawing, which significantly delocalizes the lone pair of electrons on the adjacent nitrogen atom. This delocalization reduces the basicity and nucleophilicity of the nitrogen, making the neutral sulfonamide a relatively unreactive species toward electrophiles.[1]

  • Steric Hindrance: The bulky tert-amyl group, C(CH₃)₂(C₂H₅), physically obstructs the approach of electrophiles to the nitrogen atom. This steric shield is even more pronounced than that of the more common tert-butyl group, necessitating more forcing reaction conditions or highly reactive reagents to achieve successful transformations.[2]

  • Acidity and Deprotonation: The Key to Reactivity: The protons on the sulfonamide nitrogen are moderately acidic (pKa ≈ 10-11). The key to unlocking the reactivity of 2-methylbutane-2-sulfonamide is its deprotonation by a strong, non-nucleophilic base. This generates the corresponding sulfonamidate anion, a significantly more potent nucleophile, which can then readily react with a range of electrophiles.[3] Irreversible deprotonation using bases like sodium hydride (NaH) is often the most effective strategy.

Deprotonation cluster_reactants Reactants cluster_products Products Sulfonamide 2-Methylbutane-2-sulfonamide (Poor Nucleophile) Anion Sulfonamidate Anion (Strong Nucleophile) Sulfonamide->Anion + Base Base Strong Base (e.g., NaH) ConjAcid Conjugate Acid (e.g., H₂)

Figure 1: Activation via Deprotonation.

N-Alkylation Protocols

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. Due to the steric bulk of 2-methylbutane-2-sulfonamide, this transformation requires careful selection of reagents and conditions.

Method 1: Classical Sₙ2 Alkylation with Alkyl Halides

This is a fundamental and widely used method, best suited for reactive, unhindered primary alkyl halides.

Protocol:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2-methylbutane-2-sulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Note: NaH is an irreversible base, ensuring complete formation of the nucleophilic anion. The reaction generates H₂ gas and must be performed in a well-ventilated fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., benzyl bromide or iodomethane, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive halides or more hindered substrates, heating (e.g., to 60-80 °C) may be necessary. Monitor progress by TLC or LC-MS.[4]

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method 2: Manganese-Catalyzed "Borrowing Hydrogen" Alkylation

This modern, atom-economical method uses alcohols as alkylating agents, avoiding the need for pre-functionalized halides.[5] It operates via a "borrowing hydrogen" mechanism where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination.

Protocol:

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 eq), the alcohol (e.g., benzyl alcohol, 1.0-1.2 eq), a Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂NMe(CH₂)₂PPh₂)]Br, 2-5 mol%), and potassium carbonate (K₂CO₃, 10-20 mol%).[2][5]

  • Solvent Addition: Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

  • Reaction: Seal the tube tightly and heat the reaction mixture in a pre-heated oil bath at 150 °C for 24 hours.

    • Expert Insight: The high temperature is crucial for the catalytic cycle. Sterically hindered sulfonamides like 2-methylbutane-2-sulfonamide are challenging substrates for this method and may result in lower yields compared to simpler sulfonamides.[2]

  • Work-up & Purification: Cool the reaction to room temperature. The crude mixture can be directly purified by flash column chromatography on silica gel to isolate the N-alkylated product.

Alkylation_Workflow start 2-Methylbutane-2-sulfonamide deprotonation Deprotonation (NaH, DMF) start->deprotonation Method 1 borrowing_h Borrowing Hydrogen (R-CH₂OH, Mn-catalyst, K₂CO₃) start->borrowing_h Method 2 anion Sulfonamidate Anion deprotonation->anion add_halide Add Alkyl Halide (R-X) anion->add_halide sn2_reaction Sₙ2 Reaction add_halide->sn2_reaction product1 N-Alkylsulfonamide sn2_reaction->product1 product2 N-Alkylsulfonamide borrowing_h->product2

Figure 2: General Workflow for N-Alkylation.

N-Acylation Protocols

N-acylation is a key transformation for producing N-acylsulfonamides, which are important motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6][7]

Method 1: Classical Acylation with Acyl Chlorides or Anhydrides

This is the most direct method for N-acylation, involving the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon.

Protocol:

  • Setup: Dissolve 2-methylbutane-2-sulfonamide (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂) or THF in a round-bottom flask.

  • Base Addition: Add a base such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution and stir.

    • Causality Note: The base neutralizes the HCl or carboxylic acid byproduct. For the sterically hindered and poorly nucleophilic 2-methylbutane-2-sulfonamide, a stronger base/activation system may be required. An alternative is to pre-form the anion with NaH in THF (as in Alkylation Method 1) before adding the acylating agent.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC. Gentle heating may be required for complete conversion.[6]

  • Work-up: Quench the reaction with water or dilute HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude N-acylsulfonamide by recrystallization or flash column chromatography.

Method 2: Ultrasound-Assisted Acylation

This green chemistry approach can accelerate the reaction, often without the need for a catalyst or solvent, by using ultrasonic irradiation to promote mass transfer and particle activation.[8]

Protocol:

  • Setup: Place 2-methylbutane-2-sulfonamide (1.0 eq) and a slight excess of the acid anhydride (e.g., acetic anhydride, 1.1 eq) in a thick-walled glass tube.[8]

  • Irradiation: Immerse the bottom of the tube in the water bath of an ultrasonic sonicator. Irradiate the mixture at room temperature.

    • Expert Insight: Reaction times are typically short (15-60 minutes). This method is highly efficient for simple anhydrides but may be less effective for more complex or solid acylating agents.

  • Isolation: If a solid product forms, collect it by filtration and wash thoroughly with cold water to remove excess anhydride and acetic acid.

  • Purification: The product is often of high purity but can be recrystallized if necessary.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the reactions described. Yields are highly substrate-dependent, especially given the steric hindrance of 2-methylbutane-2-sulfonamide, and may require significant optimization.

Reaction TypeMethodElectrophileBase / CatalystSolventTemp. (°C)Key Considerations
N-Alkylation Classical Sₙ2Alkyl HalideNaHDMF / THF25 - 80Best for primary halides; requires inert conditions.
N-Alkylation Borrowing H₂AlcoholMn(I) catalyst, K₂CO₃Xylenes150Atom-economical; high temp needed; may be low-yielding for this substrate.[5]
N-Acylation ClassicalAcyl ChlorideEt₃N / PyridineCH₂Cl₂ / THF0 - 40Standard method; may need pre-activation with NaH for this substrate.[6]
N-Acylation UltrasoundAcid AnhydrideNoneSolvent-freeRoom TempGreen, rapid method; best for liquid anhydrides.[8]

2-Methylbutane-2-sulfonamide as a Protecting Group

The high stability of the N-S bond makes sulfonyl groups excellent protecting groups for amines.[1] The extreme steric bulk of the tert-amyl group makes the resulting sulfonamide exceptionally robust, suitable for multi-step syntheses involving harsh conditions. However, this stability also makes its removal (deprotection) a significant challenge.

Protection_Cycle Amine Primary/Secondary Amine (R-NH₂) Protected Protected Amine (2-Methylbutane-2-sulfonamide derivative) Amine->Protected Protection (+ 2-Methylbutane-2-sulfonyl chloride, Base) Protected->Amine Deprotection (Harsh Reductive or Acidic Conditions)

Figure 3: Protection & Deprotection Cycle.

Deprotection Protocol: Reductive Cleavage

Reductive cleavage using dissolving metals is one of the few methods effective for cleaving highly stable sulfonamides.[9]

Protocol:

  • Setup: In a three-necked flask equipped with a dry-ice condenser and an ammonia inlet, condense liquid ammonia (approx. 50 mL for 10 mmol substrate) at -78 °C.

  • Reagent Preparation: Add small, freshly cut pieces of lithium metal or sodium metal until a persistent dark blue color is obtained.

  • Substrate Addition: Dissolve the N-protected amine (1.0 eq) in a minimal amount of dry THF and add it dropwise to the stirred blue solution.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the very careful, portion-wise addition of solid ammonium chloride (NH₄Cl) or isopropanol until the blue color is discharged.

    • Safety Note: This step is highly exothermic and involves quenching reactive metal. Proceed with extreme caution.

  • Work-up: Allow the ammonia to evaporate overnight in a fume hood. Partition the remaining residue between water and an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Separate the layers and extract the aqueous phase. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude amine can be purified by chromatography or distillation.

References

  • [Vertex AI Search Grounding API] Electrophilic Substitution (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (n.d.).
  • [ACS Publications] Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. (2025). Organic Letters. Retrieved March 16, 2026, from [Link]

  • [Chemistry LibreTexts] 22.10: Sulfa Drugs - a closer look. (2019). Retrieved March 16, 2026, from [Link]

  • [ACS Publications] Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry. Retrieved March 16, 2026, from [Link]

  • [Wikipedia] Sulfonamide. (n.d.). Retrieved March 16, 2026, from [Link]

  • [ACS Publications] Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. (2025). Organic Letters. Supporting Information.
  • [ACS Publications] Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. (2021). Retrieved March 16, 2026, from [Link]

  • [Wikipedia] Aromatic sulfonation. (n.d.). Retrieved March 16, 2026, from [Link]

  • [Organic Chemistry Portal] Sulfonamide synthesis by oxidation. (2008). Retrieved March 16, 2026, from [Link]

  • [Who we serve] Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
  • [ACS Publications] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). The Journal of Organic Chemistry. Retrieved March 16, 2026, from [Link]

  • [ResearchGate] The best reaction conditions for the N-acylation of various sulfonamides. (2009). Retrieved March 16, 2026, from [Link]

  • [Organic Chemistry Portal] Sulfonamide synthesis by alkylation or arylation. (2019). Retrieved March 16, 2026, from [Link]

  • [Organic Chemistry Portal] Protective Groups. (n.d.). Retrieved March 16, 2026, from [Link]

  • [RSC Publishing] The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. (n.d.). New Journal of Chemistry. Retrieved March 16, 2026, from [Link]

  • [Wiley Online Library] Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved March 16, 2026, from [Link]

  • [Semantic Scholar] N-Acylation of sulfonamides using N-acylbenzotriazoles. (2004). ARKIVOC. Retrieved March 16, 2026, from [Link]

  • [ACS Publications] Deprotection of Sulfonyl Aziridines. (n.d.). Retrieved March 16, 2026, from [Link]

  • [Oriental Journal of Chemistry] A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. (n.d.). Retrieved March 16, 2026, from [Link]

  • [PMC] Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. (n.d.). Retrieved March 16, 2026, from [Link]

  • [PMC] Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). Retrieved March 16, 2026, from [Link]

  • [YouTube] 26.04 Protecting Groups for Amines: Sulfonamides. (2020). Retrieved March 16, 2026, from [Link]

  • [Organic Chemistry Portal] A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (2000). Retrieved March 16, 2026, from [Link]

  • [Journal of Chemistry and Technologies] N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Retrieved March 16, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 2-methylbutane-2-sulfonamide

Welcome to the Technical Support Center for the purification of sterically hindered aliphatic sulfonamides. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of sterically hindered aliphatic sulfonamides. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will dissect the physicochemical causality behind the purification of 2-methylbutane-2-sulfonamide (tert-amylsulfonamide), ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Physicochemical Profiling & Causality

To purify 2-methylbutane-2-sulfonamide effectively, we must first exploit its intrinsic physicochemical properties. The tert-amyl group introduces significant steric hindrance, which often leads to incomplete amination during synthesis, leaving behind unreacted sulfonyl chlorides, sulfonic acids, and disulfide byproducts.

We leverage the weakly acidic nature of the primary sulfonamide N-H bond to separate it from these impurities.

Table 1: Quantitative Physicochemical Data for Purification Strategy

PropertyValueCausality & Impact on Purification Workflow
pKa ~10.9Primary aliphatic sulfonamides are weakly acidic[1]. They require a strong base (pH > 12, e.g., 1M NaOH) for complete deprotonation into a water-soluble sodium salt.
LogP ~0.2 – 1.8Moderately polar[2]. The neutral protonated form partitions readily into organic solvents (EtOAc, DCM), while the deprotonated anionic form partitions exclusively into water.
H-Bonding 2 Donors, 2 AcceptorsForms strong intermolecular hydrogen-bonded dimers in the crystal lattice[3]. This highly ordered packing excludes lipophilic impurities during recrystallization.
Solubility Insoluble in cold H₂OEnables high-yield recovery via precipitation when the aqueous sodium salt solution is acidified back to pH 5[3].

Part 2: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted sulfonyl chloride and neutral disulfide byproducts. How do I isolate the sulfonamide? A1: You must utilize a pH-driven liquid-liquid extraction. Because 2-methylbutane-2-sulfonamide has a pKa of ~10.9[1], treating the crude mixture with 1M NaOH deprotonates the sulfonamide nitrogen, driving it into the aqueous phase as a sodium salt. Neutral impurities (like disulfides) and unreacted alkyl halides remain trapped in the organic phase (e.g., Ethyl Acetate) and can be discarded.

Q2: I am losing a significant amount of product yield during the acid-base extraction. What is going wrong? A2: Yield loss here is almost always a pH control failure. If your aqueous base is too weak (e.g., using NaHCO₃ instead of NaOH), the pH will not exceed the molecule's pKa of 10.9, resulting in incomplete deprotonation. The sulfonamide will remain neutral and be lost in the organic wash. Always verify that the aqueous phase pH is ≥ 13 during the extraction phase, and ensure you acidify completely to pH 5 using 1M HCl to force full precipitation[3].

Q3: After extraction, my NMR still shows trace impurities. What is the most reliable polishing step? A3: Repeated recrystallization from an aqueous ethanol solution is the gold standard for aliphatic sulfonamides[3]. The sulfonamide moiety forms robust hydrogen-bonded dimers. By dissolving the product in hot ethanol and slowly adding water (an anti-solvent) while cooling, you force the sulfonamide to crystallize. The rigid hydrogen-bonding lattice naturally excludes non-polar, non-hydrogen-bonding impurities.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction

This protocol is a self-validating system: the physical phase changes (dissolution and precipitation) act as visual confirmations of successful proton transfer.

  • Dissolution: Dissolve the crude 2-methylbutane-2-sulfonamide in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation: Add an equal volume of 1M NaOH to the separatory funnel. Vigorously shake and vent.

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer now contains your product (as a sodium salt). The top organic layer contains neutral impurities.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with an additional 0.5 volumes of 1M NaOH to ensure total product recovery. Combine the aqueous extracts.

  • Precipitation: Place the combined aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the solution reaches pH 5[3]. Validation Check: A dense, white precipitate will form immediately as the sulfonamide is reprotonated.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water (3 × 10 mL), and dry under vacuum until a constant mass is achieved.

Protocol B: Aqueous Ethanol Recrystallization
  • Solvation: Transfer the dried precipitate to a round-bottom flask. Add the minimum amount of boiling ethanol required to completely dissolve the solid.

  • Anti-Solvent Addition: Slowly add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of ethanol to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 4 hours. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable hydrogen-bonded crystal lattice, excluding impurities[3].

  • Filtration: Filter the resulting crystals under vacuum and wash with a minimal amount of ice-cold 1:1 EtOH:H₂O.

Part 4: Purification Workflow Visualization

Below is the logical workflow for the isolation of the target compound, mapping the phase distribution of the product and impurities.

PurificationWorkflow Crude Crude 2-methylbutane- 2-sulfonamide Dissolve Dissolve in EtOAc + Add 1M NaOH Crude->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Sodium Sulfonamide Salt) PhaseSep->AqPhase Bottom Layer Discard Discard / Recycle OrgPhase->Discard Acidify Acidify with 1M HCl (to pH 5-6) AqPhase->Acidify Precipitate Precipitation of Pure Sulfonamide Acidify->Precipitate Recrystallize Recrystallize (Aqueous EtOH) Precipitate->Recrystallize Final Pure Product (>99.9% Purity) Recrystallize->Final

Workflow for the pH-driven liquid-liquid extraction and recrystallization of aliphatic sulfonamides.

References

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives Source: Royal Society Open Science URL:[Link]

Sources

Optimization

Technical Support Center: Side Reactions in Sulfonamide Synthesis

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical functional group. The following troubleshooting advice and frequently asked questions (FAQs) will help you diagnose and resolve issues in your experimental workflow, ultimately improving reaction yields and product purity.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might observe during your experiment.

Question 1: My reaction yield is unexpectedly low. What are the most common culprits?

Answer:

Low yields in sulfonamide synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and competing side reactions.[1] Before diving into complex troubleshooting, it's essential to verify the basics of your experimental setup.

A primary cause of low yield is the degradation of the sulfonyl chloride starting material. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, converting them into the unreactive corresponding sulfonic acid.[2][3] This is often the most significant cause of decomposition.[2]

Initial Troubleshooting Workflow:

G start Low Yield Observed reagent Verify Reagent Quality - Sulfonyl chloride (fresh?) - Amine (pure?) - Solvent (anhydrous?) start->reagent setup Check Reaction Setup - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? reagent->setup workup Review Workup Procedure - Appropriate quenching? - Correct pH for extraction? setup->workup

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Poor Reagent Quality Sulfonyl Chloride Hydrolysis: This is a major issue. Always use a fresh bottle of sulfonyl chloride or purify it before use.[1] Ensure all glassware is oven-dried and solvents are anhydrous.[2][4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[2]
Amine Impurities: The amine starting material should be pure and dry. Some amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[1]
Inappropriate Reaction Conditions Presence of Water: Even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride.[3] Using anhydrous solvents and thoroughly dried glassware is critical.[4]
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[3] Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.
Temperature Control: Exothermic reactions are common.[5] High localized temperatures can promote side reactions and decomposition of both reactants and products.[5] It is often best to add the sulfonyl chloride slowly to a cooled solution of the amine (e.g., 0 °C) to control the exotherm.[2]
Inefficient Workup & Purification Improper Quenching/Extraction: Ensure the reaction is properly quenched (e.g., with water or saturated aqueous ammonium chloride).[3] During extraction, washing with dilute acid (e.g., 1M HCl) can remove unreacted amine and base, while a bicarbonate wash can remove acidic impurities.[3]
Purification Method: Recrystallization is often an effective method for purifying solid sulfonamides.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.[6] If recrystallization is insufficient, column chromatography is a good alternative.[4]

Question 2: I see an unexpected, less polar spot on my TLC plate. What could it be?

Answer:

The appearance of a less polar byproduct on your TLC often points to di-sulfonylation , especially when using primary amines.[3] This occurs when the initially formed mono-sulfonamide reacts again with the sulfonyl chloride. The resulting di-sulfonylated product is less polar than the desired mono-sulfonamide due to the absence of the N-H bond.

Mechanism of Di-sulfonylation:

G cluster_0 Step 1: Mono-sulfonylation cluster_1 Step 2: Di-sulfonylation (Side Reaction) Primary Amine Primary Amine Mono-sulfonamide Mono-sulfonamide Primary Amine->Mono-sulfonamide + R'-SO2Cl - HCl Sulfonyl Chloride_1 R'-SO2Cl Mono-sulfonamide_2 Mono-sulfonamide Di-sulfonylation Product Di-sulfonylation Product Mono-sulfonamide_2->Di-sulfonylation Product + R'-SO2Cl - HCl Sulfonyl Chloride_2 R'-SO2Cl

Strategies to Prevent Di-sulfonylation:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine relative to the sulfonyl chloride.[3] This ensures the more reactive electrophile is consumed before it can react with the less nucleophilic mono-sulfonamide product.[7]

  • Slow Addition: Add the sulfonyl chloride dropwise to the amine solution. This maintains a low concentration of the sulfonylating agent, favoring reaction with the more nucleophilic primary amine.[7]

  • Temperature Control: Perform the addition at a low temperature (e.g., 0 °C). Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first.[7]

  • Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS and quench it as soon as the starting amine has been consumed.[3]

Question 3: My crude product contains a very polar byproduct that is difficult to remove. What is it and how do I get rid of it?

Answer:

A highly polar byproduct is almost certainly the sulfonic acid (R-SO3H), formed from the hydrolysis of your sulfonyl chloride (R-SO2Cl) starting material.[3] Sulfonyl chlorides are highly reactive towards water, and even trace amounts of moisture in your solvents, glassware, or starting materials can lead to this side reaction.[3]

Troubleshooting Sulfonyl Chloride Hydrolysis:

Preventative Measure Detailed Protocol
Use Anhydrous Conditions Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas. Solvents: Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Reagents: Ensure the amine and any base used are also anhydrous.[2]
Inert Atmosphere Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the system.[2]
Careful Workup If an aqueous workup is necessary, use cold water or brine and minimize the contact time. Extract the product into an organic solvent as quickly as possible to reduce the opportunity for hydrolysis.[2]

Purification Strategy:

If sulfonic acid has formed, it can often be removed during the workup. Being acidic, it can be extracted from the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in sulfonamide synthesis, and how does its choice affect the outcome?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction.[7][8] If not neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction. Pyridine and triethylamine are commonly used bases.[7] Pyridine can also act as a nucleophilic catalyst.

Q2: Can other side reactions occur besides di-sulfonylation and hydrolysis?

Yes, other side reactions are possible, particularly in the N-alkylation of a pre-formed sulfonamide. The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. Reaction at the oxygen leads to the formation of an undesired O-alkylation product (a sulfonate ester).[9] Additionally, the basic conditions used for N-alkylation can sometimes lead to elimination reactions with certain alkylating agents.[9]

Q3: My amine is sterically hindered or electron-deficient and shows low reactivity. What can I do?

For less reactive amines, you may need to use more forcing conditions. This can include increasing the reaction temperature or extending the reaction time.[3] However, be aware that higher temperatures can also increase the rate of side reactions.[5] Alternatively, catalytic methods, such as those employing indium, can enhance reactivity for the sulfonylation of less nucleophilic anilines.[10]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, THF, or pyridine).[3]

  • Base Addition: Add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents).[3]

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.[3]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[3]

  • Workup: Quench the reaction by the slow addition of water.[3] If using a water-immiscible solvent, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove acidic impurities like sulfonic acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[1][4]

References

  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis - Benchchem. (n.d.).
  • side reactions to avoid in N-Phenylmethanesulfonamide synthesis - Benchchem. (n.d.).
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem. (n.d.).
  • managing exothermic reactions in the synthesis of sulfonamides - Benchchem. (n.d.).
  • Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation - Benchchem. (n.d.).
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.).
  • Sulfonamide - Wikipedia. (n.d.).
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (1988, September 20).
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Sulfonylation Reactions

Welcome to the Technical Support Center for sulfonylation chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonylation chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the nuances of sulfonamide and sulfonate ester synthesis.

Sulfonylation—typically the reaction of a sulfonyl chloride with an amine or alcohol—is a foundational transformation in medicinal chemistry. However, seemingly simple protocols often fail due to competing side reactions, reagent degradation, or kinetic bottlenecks. This guide moves beyond basic recipes to explain the causality behind experimental choices, providing you with self-validating workflows to ensure high yields and purity.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My primary amine is completely consumed, but my isolated yield of the desired mono-sulfonamide is low. What is happening?

A: You are likely experiencing bis-sulfonylation (over-reaction). Primary amines can react with two equivalents of sulfonyl chloride to form a bis-sulfonamide, especially when an excess of the electrophile is used or when the reaction is highly activated[1]. This is frequently observed when using highly effective promoter systems (like TMSOTf/pyridine) or when the resulting mono-sulfonamide remains sufficiently nucleophilic[2].

The Fix:

  • Kinetic Control: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents and add it dropwise at 0 °C to a dilute solution of the amine[1].

  • Chemical Rescue: If bis-sulfonylation has already occurred, you do not need to discard the batch. Treatment of the crude bis-sulfonamide mixture with potassium carbonate ( K2​CO3​ ) in methanol (MeOH) at room temperature to 60 °C will efficiently and selectively cleave the second sulfonyl group, returning the desired mono-sulfonamide[2].

Q2: The reaction stalls at 50% conversion despite adding excess base. Why?

A: The most common culprit is hydrolysis of the sulfonyl chloride . Sulfonyl chlorides are highly electrophilic and exquisitely sensitive to ambient moisture. In the presence of trace water, they rapidly hydrolyze into the corresponding sulfonic acid and HCl[1][3]. Sulfonic acids are entirely unreactive toward amines under standard conditions. Self-Validation Check: If your reaction mixture becomes highly acidic despite the presence of a base like triethylamine (TEA), or if you observe a highly polar, baseline-stuck spot on your TLC plate, hydrolysis has occurred. Always use freshly opened or recrystallized sulfonyl chlorides and strictly anhydrous solvents[3].

Q3: How do I choose the right base for my substrate?

A: Base selection dictates the reaction pathway.

  • Triethylamine (TEA) / DIPEA: These are non-nucleophilic, sterically hindered bases. Their primary role is simply to scavenge the HCl byproduct to prevent the starting amine from precipitating as an unreactive hydrochloride salt[1].

  • Pyridine: Acts as both an acid scavenger and a mild nucleophilic catalyst.

  • DMAP (4-Dimethylaminopyridine): DMAP is a powerful nucleophilic catalyst. Density Functional Theory (DFT) studies show that DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. The energy barrier for this intermediate is significantly lower than that of sterically hindered bases like collidine, making DMAP vastly superior for sulfonylating sterically hindered amines or unreactive alcohols[4].

Part 2: Quantitative Data & Optimization Matrices

Table 1: Base Selection Matrix for Sulfonylation
BaseRole in ReactionBest Used ForDrawbacks
TEA / DIPEA Acid ScavengerHighly nucleophilic, unhindered primary/secondary aliphatic amines.Ineffective for sterically hindered substrates or poor nucleophiles.
Pyridine Scavenger + Mild CatalystAryl amines (anilines), standard alcohol tosylations.Toxic, difficult to remove during workup; can cause chloride substitution in alcohols[1].
DMAP (Catalytic) Nucleophilic CatalystHindered amines, solid-phase peptide synthesis, unreactive alcohols[4].Can promote bis-sulfonylation if used in excess with primary amines.
K2​CO3​ / Cs2​CO3​ Heterogeneous ScavengerAcid-sensitive substrates; reactions in polar aprotic solvents (DMF, PEG)[5].Requires vigorous stirring; slower reaction kinetics.
Table 2: Troubleshooting Matrix
Observable IssueMechanistic CauseRecommended Solution
Incomplete Amine Conversion Sulfonyl chloride hydrolyzed to sulfonic acid[3].Use fresh R−SO2​Cl ; dry glassware; use anhydrous DCM/THF.
Multiple Product Spots on TLC Bis-sulfonylation of primary amine[2].Reduce R−SO2​Cl to 1.0 eq; add dropwise at 0 °C; or cleave with K2​CO3​ /MeOH.
Product Lost During Extraction Sulfonamide is highly polar/water-soluble[1].Saturate the aqueous layer with NaCl (brine) before organic extraction[1].

Part 3: Standardized Experimental Protocols

Protocol A: Optimized Mono-Sulfonylation of a Primary Amine

This protocol utilizes kinetic control to prevent bis-sulfonylation and ensures the scavenging of HCl.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.) and dissolve in anhydrous Dichloromethane (DCM, 5.0 mL to achieve ~0.2 M concentration) under an inert argon atmosphere[1].

  • Base Addition: Add anhydrous triethylamine (TEA) (1.5 mmol, 1.5 equiv.). Cool the flask to 0 °C using an ice-water bath[1].

  • Electrophile Addition: In a separate dry vial, dissolve the sulfonyl chloride (1.05 mmol, 1.05 equiv.) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to maintain a low concentration of the electrophile, preventing bis-sulfonylation[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring complete consumption of the amine via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). If the product is highly polar, wash the combined organic layers with brine (saturated NaCl) to force the product into the organic phase[1]. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Rescue Cleavage of Bis-Sulfonamides

Use this protocol if Protocol A yields an over-reacted bis-sulfonamide byproduct.

  • Reaction Setup: Dissolve the crude bis-sulfonamide mixture (approx. 1.0 mmol) in Methanol (MeOH, 2.5 mL)[2].

  • Base Addition: Add solid Potassium Carbonate ( K2​CO3​ ) (5.0 mmol, 5.0 equiv.) in one portion[2].

  • Reaction: Stir the heterogeneous mixture at room temperature. If the substrate is particularly unreactive, heat the mixture to 60 °C[2]. Monitor by TLC until the bis-sulfonamide spot disappears and converges into the mono-sulfonamide spot.

  • Workup: Cool to room temperature, filter off the excess K2​CO3​ salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and water, extract, dry, and concentrate to yield the pure mono-sulfonamide.

Part 4: Mechanistic & Diagnostic Visualizations

G RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate N-Sulfonylpyridinium Intermediate RSO2Cl->Intermediate Fast addition DMAP DMAP Catalyst DMAP->Intermediate Nucleophilic attack Product Sulfonamide Product (R-SO2NH-R') Intermediate->Product Amine addition (-DMAP) Amine Primary/Secondary Amine (R'-NH2) Amine->Product

Mechanism of DMAP-catalyzed sulfonylation via a reactive N-sulfonylpyridinium intermediate.

Workflow Start Low Yield or Impure Product Check1 Is starting amine fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Bis Check for Bis-sulfonylation (Over-reaction) Yes1->Bis Hydrolysis Check Sulfonyl Chloride Quality (Hydrolysis to Sulfonic Acid) No1->Hydrolysis Sol1 Cleave with K2CO3/MeOH or reduce equivalents Bis->Sol1 Sol2 Use fresh reagent & strictly anhydrous conditions Hydrolysis->Sol2

Diagnostic workflow for troubleshooting low yields and bis-sulfonylation in sulfonamide synthesis.

References

  • ACS Publications. "Silyl Triflate-Promoted Sulfonylations." Organic Letters. Available at:[Link]

  • NIH PMC. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." CBI Journal. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Methylbutane-2-Sulfonamide Reactions

Welcome to the Technical Support Center for 2-methylbutane-2-sulfonamide (tert-amylsulfonamide) process development. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methylbutane-2-sulfonamide (tert-amylsulfonamide) process development. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic, kinetic, and steric hurdles inherent to tert-alkyl sulfonamide scale-up.

The tert-amyl group provides excellent steric shielding—making it highly stable as an intermediate or protecting group—but this same property creates severe bottlenecks during amination, functionalization, and deprotection. This guide bridges theoretical causality with field-proven, self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing >15% sulfonic acid byproduct during the amination of 2-methylbutane-2-sulfonyl chloride at the 1 kg scale, when it was <2% at the 10 g scale? Causality & Solution: This is a classic heat-transfer limitation. The S-N bond formation is highly exothermic. At the bench scale, heat dissipates quickly. At the kilogram scale, the surface-area-to-volume ratio of the reactor decreases, leading to localized hot spots. If the internal temperature exceeds 10 °C, the competing hydrolysis of the sulfonyl chloride by the aqueous ammonia outpaces amination, generating sulfonic acid[1]. Action: Transition from a batch process to a biphasic semi-batch system (toluene/aqueous NH₃) with controlled dosing. The biphasic nature acts as a heat sink, and controlling the feed rate ensures the exotherm never exceeds the cooling jacket's capacity.

Q2: Our Chan-Lam cross-couplings with 2-methylbutane-2-sulfonamide are stalling at <20% conversion. How do we overcome its poor nucleophilicity? Causality & Solution: Primary sulfonamides are inherently poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group. The bulky tert-amyl group exacerbates this by sterically hindering the copper catalyst's approach. Action: Recent data-driven optimizations demonstrate that switching from traditional amine bases to potassium tert-butoxide (KOt-Bu) in ethanol significantly accelerates the transmetalation step and improves monoarylation selectivity[2].

Q3: During late-stage deprotection of the tert-amylsulfonyl group, we observe alkylation of our API's indole ring. How do we prevent this? Causality & Solution: Acidic cleavage (e.g., using TFA/TfOH) proceeds via a unimolecular SN​1 -like mechanism, generating a highly reactive tert-amyl carbocation. Without a sacrificial nucleophile, this cation will undergo Friedel-Crafts alkylation with electron-rich moieties on your API. Action: Introduce a cation scavenger cocktail. Thioanisole or 1,3-dimethoxybenzene must be added at 5-10 equivalents relative to the substrate to outcompete the API for the tert-amyl cation.

Q4: Can we functionalize the primary sulfonamide directly into other groups at scale without deprotection? Causality & Solution: Yes. If the tert-amylsulfonamide is an intermediate rather than a protecting group, recent advancements in N-heterocyclic carbene (NHC) catalysis allow for the late-stage reductive deamination of primary sulfonamides into sulfinates. These sulfinates can then be converted into sulfones or sulfonic acids, bypassing traditional multi-step deprotection routes[3].

Part 2: Data Presentation

Table 1: Thermodynamic and Kinetic Parameters for Scale-Up
ParameterValueOperational Implication
Amination Enthalpy ( ΔH ) Approx. -120 kJ/molRequires active jacket cooling and controlled dosing.
Hydrolysis Threshold Temp > 10 °CSulfonyl chloride degradation accelerates exponentially above this limit.
pKa (Primary Sulfonamide) ~ 10.5Requires strong bases (e.g., KOt-Bu) for efficient deprotonation in cross-coupling.
Table 2: Scavenger Efficiency in Acidic Cleavage
Scavenger AddedEquivalentsAPI Alkylation Byproduct (%)Cleavage Time (h)
None (Control)035.0%4.0
Anisole58.5%4.5
Thioanisole5< 0.5%3.0
1,3-Dimethoxybenzene10< 0.1%3.5

Part 3: Self-Validating Experimental Protocols

Protocol 1: Semi-Batch Amination of 2-Methylbutane-2-sulfonyl Chloride (1 kg Scale)

Causality Focus: This protocol uses a biphasic system to control exotherms and prevent hydrolysis. It is self-validating via in-process ReactIR monitoring.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a high-shear overhead stirrer, internal thermocouple, and ReactIR probe. Set jacket temperature to -5 °C.

  • Substrate Loading: Dissolve 1.0 kg of 2-methylbutane-2-sulfonyl chloride in 4.0 L of anhydrous toluene. Transfer to the reactor and agitate at 250 RPM.

  • Controlled Dosing: Once the internal temperature reaches 0 °C, begin dosing 2.5 L of 28% aqueous NH₃ via a peristaltic pump at a rate of 20 mL/min.

  • Self-Validation (IPC 1): Monitor the ReactIR stream. Ensure the sulfonyl chloride stretch (~1370 cm⁻¹) decreases proportionally as the sulfonamide stretch (~1330 cm⁻¹) increases. If the internal temperature exceeds 5 °C, the pump must automatically pause.

  • Phase Separation: Upon complete conversion, halt agitation. Allow phases to separate for 30 minutes. The high pH (>10) keeps the product in the organic phase while ammonium chloride salts remain in the aqueous phase.

  • Crystallization: Concentrate the organic phase under vacuum to 1.5 L. Add 3.0 L of heptane dropwise at 40 °C, then cool to 0 °C to induce crystallization. Filter and dry.

Protocol 2: Acidic Deprotection with Cation Scavenging (500 g Scale)

Causality Focus: This protocol utilizes thioanisole to trap the reactive tert-amyl cation, preventing API degradation.

  • Preparation: In a 5 L reactor, dissolve 500 g of the tert-amylsulfonamide-protected API in 2.0 L of dichloromethane (DCM).

  • Scavenger Addition: Add 5.0 equivalents of thioanisole. Causality: Thioanisole is highly nucleophilic at sulfur, making it kinetically superior to the API's aromatic rings for trapping the carbocation.

  • Acid Dosing: Cool the mixture to 0 °C. Slowly add 1.0 L of Trifluoroacetic acid (TFA) over 1 hour.

  • Self-Validation (IPC 2): Pull an aliquot every 60 minutes for HPLC analysis. The reaction is self-validated as complete only when the starting material is <1% AUC and the tert-amyl-thioanisole adduct is detected in the chromatogram, confirming the scavenger functioned as intended.

  • Quench & Workup: Pour the mixture into 5 L of ice-cold 2M NaOH to neutralize the TFA. Extract the free amine API into the organic phase, leaving the alkylated scavenger behind via pH-swing washing.

Part 4: Process Visualizations

Workflow N1 tert-Amyl Sulfonyl Chloride (Toluene Solution) N3 Jacketed Reactor (0-5 °C, High Shear) N1->N3 N2 Aqueous NH3 (28%) Continuous Feed N2->N3 Controlled Dosing N4 IPC: ReactIR Monitor S-N Bond N3->N4 N5 Biphasic Separation (pH > 10) N3->N5 Complete Conversion N6 Crystallization (Heptane/EtOAc) N5->N6 Organic Phase

Fig 1. Continuous semi-batch amination workflow with in-process ReactIR monitoring.

Mechanism S1 R-NH-SO2-tAmyl S3 Cleavage Transition S1->S3 S2 TFA / TfOH (Protonation) S2->S3 S4 Free Amine (R-NH2) S3->S4 Desired S5 tert-Amyl Cation S3->S5 Reactive Intermediate S7 Alkylated Scavenger S5->S7 S6 Thioanisole (Scavenger) S6->S7 Traps Cation

Fig 2. Acidic cleavage mechanism of tert-amylsulfonamide and cation trapping by thioanisole.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methylbutane-2-Sulfonamide

Welcome to the Technical Support Center for aliphatic sulfonamide purification. This guide is specifically engineered for researchers and drug development professionals working with 2-methylbutane-2-sulfonamide (also kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic sulfonamide purification. This guide is specifically engineered for researchers and drug development professionals working with 2-methylbutane-2-sulfonamide (also known as tert-amylsulfonamide). Due to the lack of strong UV chromophores in aliphatic sulfonamides, traditional silica gel chromatography is often inefficient. This guide provides field-proven, self-validating liquid-liquid extraction protocols grounded in the specific physicochemical properties of the compound.

Reaction Dynamics & Impurity Profiling

The synthesis of 2-methylbutane-2-sulfonamide typically involves the amination of tert-amyl sulfonyl chloride. The bulky tert-amyl group introduces significant steric hindrance, which slows down the nucleophilic attack by ammonia. If trace moisture is present in your reaction matrix, competitive hydrolysis will often outpace amination, leading to high levels of sulfonic acid impurities.

Pathway Precursor tert-Amyl Sulfonyl Chloride Ammonia + NH3 (Amination) Precursor->Ammonia Water + H2O (Hydrolysis) Precursor->Water Product 2-Methylbutane- 2-Sulfonamide (Target) Ammonia->Product Impurity tert-Amyl Sulfonic Acid (Impurity) Water->Impurity

Caption: Competing amination and hydrolysis pathways during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q: Why didn't my sulfonamide product extract into the basic aqueous layer when I washed it with sodium bicarbonate? A: This is a common oversight regarding causality in acid-base chemistry. Aliphatic sulfonamides have a significantly higher pKa (typically ~10.5–11.5) compared to aromatic sulfonamides[1]. Sodium bicarbonate provides a pH of ~8.3, which is far too weak to deprotonate the N-H bond of 2-methylbutane-2-sulfonamide. To successfully convert the sulfonamide into its water-soluble sodium salt, you must use a stronger base, such as 1M NaOH (pH > 13)[2].

Q: How do I separate my product from unreacted tert-amyl sulfonic acid? A: Sulfonic acids are strongly acidic (pKa < 1). During the NaOH extraction, both the sulfonamide and the sulfonic acid will move into the aqueous phase. However, when you re-acidify the aqueous layer to pH 2.0–3.0, the sulfonamide becomes fully protonated (neutral) and can be extracted into ethyl acetate[3]. The sulfonic acid remains ionized ( R−SO3−​ ) at pH 2 and stays permanently trapped in the aqueous waste layer.

Q: Will acidifying the aqueous layer to pH 2 cause my sulfonamide to protonate into a cation ( R−SO2​NH3+​ ) and get lost in the water? A: No. The basicity of the nitrogen atom in aliphatic sulfonamides is exceptionally weak due to the strong electron-withdrawing nature of the sulfonyl group. The pKa of the conjugate acid is approximately -7.0[4]. Therefore, at pH 2, the sulfonamide is 100% neutral and will readily partition into your organic solvent.

Quantitative Data: Physicochemical Extraction Parameters

To ensure a self-validating workflow, compare your extraction conditions against the fundamental parameters of 2-methylbutane-2-sulfonamide summarized below:

ParameterValue / RangeMechanistic Causality
Molecular Weight 151.23 g/mol Required for accurate stoichiometric basification.
Sulfonamide pKa (Deprotonation) ~ 10.5 - 11.5Requires a strong aqueous base (pH > 12) to achieve complete conversion to the water-soluble sodium salt[1].
Sulfonamide pKa (Protonation) < -6.0Extremely weak base; will not form a cation in standard dilute aqueous acids (pH > 0)[4].
Optimal Extraction pH 2.0 - 3.0Ensures complete neutralization of the sulfonamide salt for organic recovery while keeping sulfonic acid impurities ionized[3].
Experimental Protocol: Self-Validating Acid-Base Extraction

This protocol leverages the specific acidity of the sulfonamide group to isolate it from neutral organic degradates (e.g., tert-amyl alcohol) and acidic byproducts[5].

Workflow Crude Crude 2-Methylbutane- 2-Sulfonamide Dissolve Dissolve in EtOAc Add 1M NaOH Crude->Dissolve Split Phase Separation Dissolve->Split OrgPhase Organic Phase (Neutral Impurities) Split->OrgPhase Discard AqPhase Aqueous Phase (Sulfonamide Sodium Salt) Split->AqPhase Retain Acidify Acidify with 1M HCl to pH 2-3 AqPhase->Acidify Extract Extract with EtOAc Wash & Dry Acidify->Extract Pure Pure 2-Methylbutane- 2-Sulfonamide Extract->Pure

Caption: Liquid-liquid acid-base extraction workflow for sulfonamide purification.

Step-by-Step Methodology:

Step 1: Initial Dissolution

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • System Validation: Ensure complete dissolution. Any insoluble white solids at this stage are likely inorganic salts (e.g., NH4​Cl ) and can be filtered off.

Step 2: Basification (Selective Deprotonation)

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M NaOH (aq) . Shake vigorously and vent frequently.

  • Allow the phases to separate.

  • System Validation: The target 2-methylbutane-2-sulfonamide is now deprotonated and resides entirely in the bottom aqueous layer. Neutral impurities (unreacted alkyl halides, alcohols) remain in the top organic layer[5].

  • Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer.

Step 3: Acidification (Reprotonation)

  • Cool the isolated basic aqueous layer in an ice bath to prevent heat-induced degradation.

  • Slowly add 1M HCl dropwise under continuous magnetic stirring.

  • Monitor the pH using indicator paper or a pH meter until it reaches 2.0 - 3.0 [3].

  • System Validation: The solution will turn cloudy as the neutral 2-methylbutane-2-sulfonamide precipitates out of the aqueous phase.

Step 4: Final Extraction & Recovery

  • Transfer the cloudy acidic mixture back to a clean separatory funnel.

  • Extract with fresh EtOAc (3 x 50 mL) to pull the neutral sulfonamide back into the organic phase[3].

  • Combine the organic extracts and wash once with saturated brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly purified 2-methylbutane-2-sulfonamide.

Sources

Optimization

Technical Support Center: 2-Methylbutane-2-sulfonamide (tert-Amyl Sulfonamide)

Welcome to the Technical Support Center for 2-methylbutane-2-sulfonamide (commonly known as tert-amyl sulfonamide). As a highly specialized protecting group and nitrogen source in drug development, its unique steric and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methylbutane-2-sulfonamide (commonly known as tert-amyl sulfonamide). As a highly specialized protecting group and nitrogen source in drug development, its unique steric and electronic properties offer distinct advantages over standard tert-butyl sulfonamides. However, these same properties introduce specific stability challenges during synthesis, purification, and storage.

This guide is engineered by application scientists to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to secure your workflows.

I. Troubleshooting Guide & FAQs

Q1: My 2-methylbutane-2-sulfonamide intermediate is degrading during routine silica gel chromatography. What is causing this?

Causality: Standard silica gel possesses mildly acidic silanol groups (pH ~4.5–5.5). The tert-amyl group is exquisitely sensitive to acid-catalyzed dealkylation. Upon protonation of the sulfonamide nitrogen, the relief of steric strain (B-strain) provides a powerful thermodynamic driving force for C–N bond cleavage. The resulting tert-amyl carbocation is highly stabilized by the inductive electron donation of its ethyl group. Because it is significantly more acid-labile than a standard tert-butyl group, prolonged residence time on a silica column triggers premature degradation into the primary sulfonamide and 2-methyl-2-butene. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) in your starting eluent to neutralize acidic sites. Alternatively, switch to neutral alumina for purification of sensitive intermediates.

Q2: During the deprotection step using TFA, I am observing multiple higher-molecular-weight byproducts in my LC-MS. How do I prevent this?

Causality: When the tert-amyl group is intentionally cleaved using Trifluoroacetic Acid (TFA)[1][2], it generates a highly reactive tert-amyl carbocation. If this electrophile is not immediately quenched, it will undergo Friedel-Crafts alkylation with electron-rich moieties (e.g., aromatic rings, heteroatoms) on your target API, leading to a complex mixture of alkylated byproducts. Solution: Implement a cation scavenger system. Adding Triisopropylsilane (TIPS) and water to your cleavage cocktail provides a highly effective hydride donor that rapidly and irreversibly reduces the tert-amyl cation to inert isopentane. (See the Controlled Deprotection Protocol below).

Q3: We are using the N-chloro sodium salt of tert-amyl sulfonamide for a Sharpless aminohydroxylation, but the reaction stalls and yields are poor. Why?

Causality: As established in foundational methodologies[3], tert-alkyl sulfonamides are superior nitrogen sources for aminohydroxylation when converted to their N-chloro sodium salts (Chloramine-T analogs). However, the N-chloro intermediate is photolytically and hydrolytically unstable. Exposure to ambient light or humidity during storage causes it to disproportionate into inactive primary sulfonamide and dichloramine species, killing the catalytic cycle. Solution: Titrate your N-chloro salt iodometrically before use to confirm active chlorine content. Store the reagent in opaque, airtight containers at -20°C, or generate it in situ using sodium hypochlorite immediately prior to adding the osmium catalyst.

II. Quantitative Stability Data

To optimize your reaction conditions, it is critical to understand the stability thresholds of tert-amyl sulfonamide compared to the more common tert-butyl sulfonamide.

Table 1: Comparative Stability Profile of tert-Alkyl Sulfonamides

Parametertert-Butyl Sulfonamidetert-Amyl Sulfonamide (2-Methylbutane-2-sulfonamide)Mechanistic Driver / Causality
Acid Lability (TFA) Highly stable; requires neat TFA at 70°C for 14–17h[1][2].Labile; cleaves cleanly in 15–20% TFA in DCM at 25°C within 1–2h.Greater relief of steric strain and enhanced inductive stabilization of the t-amyl cation.
Thermal Stability Stable up to ~150°C.Degradation initiates at ~120°C.Lower activation energy for the retro-ene elimination of 2-methyl-2-butene.
Aminohydroxylation Utility High (Forms stable N-chloro salts).High (Comparable efficiency to t-Butyl)[3].Both form active nitrenoid species, but t-amyl allows for milder downstream deprotection.

III. Experimental Workflows

Protocol: Controlled Acidic Deprotection & Scavenging

This protocol is designed as a self-validating system . By monitoring specific mass shifts and physical state changes, you can verify the mechanistic success of the deprotection without isolating intermediates.

Objective: Selectively cleave the tert-amyl protecting group while suppressing electrophilic side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the tert-amyl sulfonamide-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 eq) and deionized water (2.5 eq).

    • Self-Validation Check: The biphasic mixture must remain clear. Immediate precipitation indicates incompatible salt formation with your substrate.

  • Acidification: Cool the reaction vessel to 0°C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final solvent ratio of 80:15:2.5:2.5 (DCM : TFA : TIPS : H₂O).

  • Kinetic Monitoring: Stir at 0°C for 30 minutes, then allow to warm to 25°C. Monitor the reaction via LC-MS every 30 minutes.

    • Self-Validation Check: Confirm success by observing the disappearance of the starting material mass and the emergence of the primary sulfonamide peak at [M - 70]⁺ (corresponding to the exact loss of the C₅H₁₀ tert-amyl fragment). The absence of [M + 70]⁺ adducts confirms the TIPS scavenger is functioning.

  • Quenching: Once conversion exceeds 95%, cool the mixture back to 0°C and slowly quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7–8.

  • Isolation: Extract the product with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the water bath below 40°C to avoid thermal stress on the newly exposed primary sulfonamide.

IV. Mechanistic Visualization

The following diagram maps the acid-catalyzed degradation pathway, illustrating the critical divergence between successful deprotection and unwanted byproduct formation.

G A 2-Methylbutane-2-sulfonamide (Intact Protecting Group) B Exposure to Acidic Media (e.g., TFA, HCl) A->B C Protonated Intermediate [R-NH2+-SO2-tAm] B->C pH < 3 D C-N Bond Cleavage (Rate-Limiting) C->D E Primary Sulfonamide (Deprotected Product) D->E + H2O F tert-Amyl Cation (Reactive Intermediate) D->F G 2-Methyl-2-butene (Volatile Elimination) F->G - H+ (Elimination) H Alkylated Byproducts (Without Scavenger) F->H + Nucleophiles

Acid-catalyzed degradation pathway of 2-methylbutane-2-sulfonamide.

V. References

  • Title: Aminohydroxylation of olefins with tert-alkyl sulfonamides (US6008376A) Source: Google Patents URL:

  • Title: Selective Angiotensin II AT2 Receptor Agonists: Arylbenzylimidazole Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: USING SYNTHETIC SMALL MOLECULES TO PROBE THE STRUCTURE AND FUNCTION OF VOLTAGE-GATED ION CHANNELS Source: Stanford University URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Sulfonamide Reactions

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in sulfonamide reactions. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction has a low yield. What are the most common initial checks?

Low yields in sulfonamide synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and potential side reactions.[1] Before extensive optimization, verify the following:

  • Reagent Purity: Ensure your sulfonyl chloride is fresh, as it can hydrolyze to the unreactive sulfonic acid upon exposure to moisture.[1][2] Confirm the purity of your amine, as impurities can interfere with the reaction.

  • Anhydrous Conditions: The presence of even trace amounts of water can significantly impact the reaction by hydrolyzing the sulfonyl chloride.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Correct Stoichiometry: Double-check the molar ratios of your reactants and base.[2]

Q2: I see multiple spots on my TLC plate. What are the likely side products?

Common side products in sulfonamide reactions include:

  • Di-sulfonylation Product: Primary amines can react twice with the sulfonyl chloride, especially if an excess of the sulfonylating agent is used or at higher temperatures.[2][3]

  • Sulfonic Acid: This forms from the hydrolysis of the sulfonyl chloride in the presence of water.[2]

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted amine and sulfonyl chloride.

Q3: How critical is the choice of base in a sulfonamide reaction?

The base is crucial. It serves to neutralize the HCl generated during the reaction and can also act as a catalyst.[4][5] A base that is too weak may not effectively deprotonate the amine, leading to a sluggish reaction.[3] Common bases include pyridine and triethylamine. The choice of base can also influence side reactions; for instance, excess pyridine can sometimes lead to chlorinated byproducts.[6]

Q4: Can the reaction temperature be increased to improve a slow reaction?

While gentle heating can sometimes be beneficial for less reactive substrates, it should be done cautiously.[3] Higher temperatures can promote side reactions like di-sulfonylation and decomposition of reactants or products.[2] It is often better to first ensure all other parameters (reagent quality, solvent, base) are optimized before significantly increasing the temperature.

In-Depth Troubleshooting Guide

This section provides a structured approach to troubleshooting based on specific experimental observations.

Issue 1: Low or No Product Formation with High Levels of Unreacted Starting Materials

This is one of the most common problems and often points to fundamental issues with the reaction setup or reagents.

Potential Causes & Solutions
  • Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1]

    • Explanation: Moisture in the air or solvent reacts with the sulfonyl chloride to form the corresponding sulfonic acid, which is unreactive towards the amine.

    • Solution: Always use a freshly opened bottle of sulfonyl chloride or purify it before use. Ensure all solvents are anhydrous and glassware is thoroughly dried.[1][2]

  • Low Amine Reactivity: Sterically hindered or electron-deficient amines can be poor nucleophiles.[2]

    • Explanation: Large groups near the amine nitrogen can physically block the approach of the sulfonyl chloride. Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing down the reaction.

    • Solution: For sterically hindered amines, consider increasing the reaction time or using a less hindered base. For electron-deficient amines, a more forcing solvent or a catalytic method may be necessary to enhance reactivity.[2] Gentle heating can also be beneficial.[3]

  • Inappropriate Base: The chosen base may be too weak or sterically hindered.

    • Explanation: The base must be strong enough to deprotonate the amine or the intermediate ammonium salt effectively.

    • Solution: Screen alternative, non-nucleophilic bases such as pyridine, triethylamine (Et₃N), or Hünig's base (DIPEA).[4] The pKa of the conjugate acid of the base should ideally be higher than that of the protonated amine starting material.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates.

    • Explanation: The reaction generally proceeds better in polar aprotic solvents like dichloromethane (DCM) or acetonitrile, which can solvate the charged intermediates.

    • Solution: If the reaction is sluggish, consider switching to a different anhydrous solvent. Recent studies have also explored green and sustainable solvent options.[7][8]

Troubleshooting Workflow Diagram

start Low or No Product reagent_check Verify Reagent Quality (Sulfonyl Chloride, Amine, Solvent) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok conditions_check Review Reaction Conditions (Base, Temperature, Stoichiometry) conditions_ok Conditions Standard? conditions_check->conditions_ok side_reactions Analyze for Side Products (TLC, LC-MS) optimize Optimize Conditions: - Screen Bases - Adjust Temperature - Modify Solvent side_reactions->optimize reagent_ok->conditions_check Yes purify_reagents Use Fresh/Purified Reagents Ensure Anhydrous Setup reagent_ok->purify_reagents No conditions_ok->side_reactions Yes conditions_ok->optimize No optimize->start end Improved Yield optimize->end purify_reagents->start

Caption: Decision tree for troubleshooting low-yield sulfonamide reactions.

Issue 2: Formation of Significant Side Products

The presence of major side products indicates that while the primary reaction is occurring, competing pathways are also significant.

Potential Causes & Solutions
  • Di-sulfonylation of Primary Amines:

    • Explanation: The mono-sulfonamide product still has an acidic N-H proton. In the presence of excess sulfonyl chloride and base, a second sulfonylation can occur to form a di-sulfonylated product.[2][3]

    • Solution:

      • Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[2]

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[3]

      • Monitor Closely: Track the reaction progress by TLC or LC-MS and quench it as soon as the starting amine is consumed.[2]

  • Hydrolysis to Sulfonic Acid:

    • Explanation: Water present in the reaction mixture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is a highly polar and often difficult-to-remove byproduct.[2]

    • Solution: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

Comparative Table of Reaction Conditions
IssuePotential CauseRecommended ActionStoichiometry (Amine:Sulfonyl Chloride)Temperature
Di-sulfonylation Excess sulfonyl chlorideAdd sulfonyl chloride dropwise1.1 : 10 °C to RT[2]
Hydrolysis Presence of waterUse anhydrous solvents/reagents1 : 1.050 °C to RT[1]
Low Reactivity Hindered/E-deficient amineScreen stronger bases/catalysts1 : 1.1RT to gentle heat[3]
Issue 3: Difficult Product Purification

Even with good conversion, isolating the pure sulfonamide can be challenging due to the properties of the product or byproducts.

Potential Causes & Solutions
  • Product is Water-Soluble:

    • Explanation: Highly polar sulfonamides may partition into the aqueous layer during the workup.[3]

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.[3]

  • Persistent Sulfonic Acid Byproduct:

    • Explanation: The sulfonic acid byproduct is acidic and can be difficult to separate from an acidic or neutral sulfonamide product.

    • Solution: Perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) to convert the sulfonic acid into its salt, which is more water-soluble and can be more easily extracted into the aqueous phase.[1]

  • Recrystallization Challenges:

    • Explanation: Finding a suitable solvent system for recrystallization can be difficult.

    • Solution: Experiment with various solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[1][9]

Standard Experimental Protocol: Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 equiv.) and an anhydrous solvent such as Dichloromethane (DCM) to make a 0.1-0.5 M solution. Cool the flask to 0 °C in an ice bath.[2]

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 equiv.), to the solution.[3]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes at 0 °C.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[2]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.[1]

  • Extraction and Washing: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[1]

Reaction Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve Amine in Anhydrous Solvent cool Cool to 0°C amine->cool add_base Add Base cool->add_base add_sulfonyl Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl monitor Monitor by TLC/LC-MS add_sulfonyl->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract purify Dry & Purify extract->purify product Pure Sulfonamide purify->product

Caption: Standard experimental workflow for sulfonamide synthesis.

References

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020). Organic Process Research & Development.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). Springer. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]

  • Sulfa Allergies: What You Need to Know. (2024). WebMD. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. [Link]

  • Sulfonamide Allergies. (2019). PMC. [Link]

  • Managing medicines for people with sulfonamide allergy. (2024). Specialist Pharmacy Service. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC. [Link]

  • Sulfa Allergy: Symptoms & Drugs To Avoid. (2023). Cleveland Clinic. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). ACS Publications. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B. [Link]

  • Which catalyst is the most efficient in the synthesis of sulfonamide? (2022). ResearchGate. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. [Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. (2024). ResearchGate. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. (2025). RSC Publishing. [Link]

  • Synthesis of Sulfonamides. (n.d.). Royal Society of Chemistry. [Link]

  • Sulfonamide - Wikipedia. (n.d.). Wikipedia. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (n.d.). RSC Publishing. [Link]

  • Sulfonamide purification process. (n.d.).
  • Video: Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). PMC - NIH. [Link]

  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? (2020). Journal of Medicinal Chemistry. [Link]

  • Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry. [Link]

  • Recent advances in clean-up strategies of waters polluted with sulfonamide antibiotics: a review of sorbents and related properties. (2018). Mineralogical Magazine. [Link]

  • Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. (n.d.). Green Chemistry. [Link]

  • The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. (n.d.). ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). PMC. [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. (n.d.). ResearchGate. [Link]

Sources

Optimization

Mechanistic Grounding: The Causality of Sulfonamide Streaking

Welcome to the Technical Support Center for the purification of sulfonamide derivatives. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chromatographic isolation of these c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of sulfonamide derivatives. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chromatographic isolation of these compounds. The unique physicochemical properties of the sulfonamide pharmacophore—specifically its strong hydrogen-bonding capability, variable pKa , and often amphoteric nature—make it notoriously prone to streaking, co-elution, and irreversible binding on standard normal-phase silica gel.

This guide abandons generic advice in favor of a mechanistic, self-validating framework designed to help you troubleshoot and optimize your column chromatography workflows with precision.

To purify a sulfonamide, you must first understand how it interacts with silica gel. Sulfonamides possess a weakly acidic SO2​NH proton (typically pKa 5.0–8.5) and frequently contain basic aniline or amine functionalities ( pKa 2.0–3.0) 1.

The Causality of Streaking: Unmodified silica gel is slightly acidic due to the presence of surface silanol groups. When an amphoteric or weakly acidic sulfonamide travels through the column, it exists in a dynamic equilibrium of neutral and ionized states. Because these states partition differently into the stationary phase, the compound elutes as a broad, streaking band rather than a tight focal point.

The Solution: You must enforce a single protonation state by utilizing mobile phase modifiers. Adding a trace amount of acid or base competitively caps the active silanol sites and suppresses the ionization of the target molecule, restoring sharp elution bands.

Quantitative Data: Physicochemical Properties & Solvent Selection

Selecting the correct starting solvent system and modifier is dictated entirely by the target molecule's pKa . Use the table below to benchmark your purification strategy.

Table 1: Physicochemical Properties and Recommended Chromatographic Parameters

Sulfonamide Class / ExampleApprox. pKa Chemical NatureRecommended Starting Solvent System (v/v)Optimal Mobile Phase Modifier
Sulfamethoxazole 5.6AmphotericDCM : MeOH (95:5)0.1% TEA or 0.1% AcOH
Sulfadiazine 6.5AmphotericHexane : EtOAc (50:50)0.1% TEA or NH4​OH
p-Toluenesulfonamide ~10.0Weakly AcidicHexane : EtOAc (70:30)None / 0.1% AcOH
Biaryl Sulfonamides 7.0 - 8.5AcidicHexane : EtOAc (80:20)0.1% AcOH

Note: The pKa values dictate the partitioning behavior in solvent mixtures 1. When translating to normal-phase silica, matching the modifier to the dominant functional group prevents secondary interactions.

Standardized Experimental Workflow: The Dry-Loading Protocol

Sulfonamides often exhibit poor solubility in the non-polar starting mixtures (e.g., Hexane) required for column loading. If loaded as a concentrated liquid in a polar solvent (like DCM), the sudden shift in polarity upon contacting the non-polar mobile phase causes the sulfonamide to precipitate ("crash out") at the column head.

Causality of Dry Loading: Pre-adsorbing the crude mixture onto silica gel maximizes the surface area for dissolution. This allows the mobile phase to gradually and evenly desorb the compound via equilibrium dynamics, preventing localized precipitation and ensuring a narrow initial loading band 2.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude sulfonamide mixture in a minimal volume of a highly volatile, polar solvent (e.g., Acetone, THF, or DCM) 2.

    • Validation Check: Ensure the solution is completely clear. Any suspended particulates will cause uneven loading.

  • Silica Adsorption: Add dry silica gel to the flask. The mass of the silica should be precisely 2 to 3 times the mass of your crude product [[2]]().

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until the mixture becomes a dry powder 2.

    • Validation Check: If the powder clumps or sticks to the flask walls, residual solvent or moisture remains. Continue drying until it is completely free-flowing.

  • Column Loading: Carefully pour the dry silica-sample powder evenly onto the flat surface of your pre-packed, solvent-equilibrated column.

  • Bed Protection: Gently add a 1–2 cm layer of clean sand on top of the loaded sample to protect the bed from physical disturbance during solvent addition.

Troubleshooting Guide & FAQs

Q: My sulfonamide derivatives are co-eluting and exhibit severe streaking on the TLC and column. How can I tighten the bands? A: As established, streaking is caused by secondary interactions with silanol groups. If your sulfonamide contains basic amine functionalities (e.g., sulfadiazine), adding 0.1% Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) to your mobile phase will competitively cap the active silanol sites on the column, dramatically tightening the elution bands 3. For purely acidic sulfonamides, 0.1% to 1% glacial acetic acid is preferred.

  • Self-Validation Step: Always run a side-by-side TLC with and without the modifier. If the Rf value stabilizes and the spot becomes circular, the modifier is effective and safe to scale up to the column.

Q: I am recovering significantly less mass than I loaded. Is my compound degrading or stuck on the column? A: Both scenarios are possible. Highly polar sulfonamides can irreversibly adsorb to normal-phase silica if the mobile phase lacks sufficient eluting power. Attempt to recover the retained mass by flushing the column with a strong, highly polar solvent, such as 100% Ethyl Acetate or 10% Methanol in DCM 2. If recovery is still poor, the compound is likely acid-sensitive. Switch to an amine-modified silica stationary phase or transition to reversed-phase chromatography (C18) to eliminate the harsh acidic environment of bare silica.

Q: What is the most reliable starting solvent system for novel, unknown sulfonamide derivatives? A: A standard starting point for normal-phase silica chromatography is a binary gradient of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate) 2. If the sulfonamide is exceptionally polar and remains at the baseline ( Rf<0.1 ) in 1:1 Hexane:EtOAc, switch to a Dichloromethane (DCM) and Methanol (MeOH) system (starting at 99:1 and slowly increasing MeOH up to 10%).

Decision Tree Visualization

Workflow Start Crude Sulfonamide Mixture TLC TLC Solvent Optimization (e.g., Hexane:EtOAc) Start->TLC Check Severe Streaking or Co-elution? TLC->Check Modifier Add 0.1-1% AcOH or TEA to Mobile Phase Check->Modifier Yes DryLoad Dry Loading onto Silica (Evaporate with 2x mass SiO2) Check->DryLoad No Modifier->DryLoad Elution Isocratic or Gradient Elution DryLoad->Elution Analysis Fraction Collection & TLC/HPLC Analysis Elution->Analysis

Logical workflow for optimizing sulfonamide column chromatography.

References

  • Determination of pKa Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate / J. Braz. Chem. Soc. [Link]

  • How to separate these sulfonamides with TLC. Reddit (Chempros).[Link]

Sources

Troubleshooting

dealing with moisture sensitivity in sulfonamide reactions

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals navigat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals navigate the primary failure mode in sulfonamide chemistry: the moisture sensitivity of sulfonyl chlorides .

Rather than just providing a list of fixes, this guide is built on mechanistic causality and self-validating protocols to ensure you can definitively diagnose and resolve your reaction bottlenecks.

The Core Conflict: Amidation vs. Hydrolysis

Before troubleshooting, it is critical to understand the competing pathways in your reaction flask. Sulfonyl chlorides are highly electrophilic. When introduced to an amine, the desired amidation occurs. However, if trace water is present, a competing hydrolysis pathway rapidly degrades the starting material into an unreactive sulfonic acid.

G SC Sulfonyl Chloride (R-SO2Cl) Sulfonamide Sulfonamide (R-SO2NH-R') SC->Sulfonamide Amidation (Desired) SulfonicAcid Sulfonic Acid (R-SO3H) + HCl SC->SulfonicAcid Hydrolysis (Undesired) Amine Amine (R'-NH2) Amine->Sulfonamide Water Moisture (H2O) Water->SulfonicAcid

Caption: Competing pathways in sulfonyl chloride reactions: amidation vs. hydrolysis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my sulfonyl chloride reactions frequently fail, leaving high amounts of polar baseline material on my TLC plate? Causality: Sulfonyl chlorides ( R−SO2​Cl ) are highly sensitive to moisture. When exposed to water—whether from wet solvents, hygroscopic amines, or ambient humidity—they undergo rapid hydrolysis to form sulfonic acids ( R−SO3​H ) and hydrochloric acid[1]. Sulfonic acids are highly polar (appearing at the baseline on normal-phase TLC) and are completely unreactive toward amines under standard non-coupling conditions. The specific rate of hydrolysis for typical sulfonyl chlorides in water is approximately 5.32×10−4 s−1 at 25 °C, meaning significant degradation can occur in a matter of minutes[2].

Q2: How can I differentiate between an unreactive amine and a degraded sulfonyl chloride? Causality: Sterically hindered or electron-deficient amines (e.g., deactivated anilines) have low nucleophilicity. This kinetic sluggishness allows trace water to outcompete the amine for the sulfonyl electrophile. Diagnosis: Perform a self-validating control reaction . React your current batch of sulfonyl chloride with a highly reactive, unhindered amine (e.g., benzylamine) under identical conditions. If the control succeeds, your target amine is the kinetic bottleneck, and you must rigorously exclude water. If the control fails, your sulfonyl chloride has already hydrolyzed in the bottle[3].

Q3: Can I perform sulfonamide synthesis in aqueous media without losing all my starting material to hydrolysis? Causality: Yes, by utilizing modified Schotten-Baumann conditions. In a biphasic system (e.g., an organic solvent layered with an aqueous Na2​CO3​ solution), the sulfonyl chloride partitions into the organic phase, shielding it from the bulk water[4]. Because the amine is generally more nucleophilic than water, amidation occurs efficiently at the biphasic interface. However, because interfacial hydrolysis is unavoidable, you must use an excess of sulfonyl chloride to drive the reaction to completion[4].

Q4: My sulfonyl chloride is completely degraded. Are there alternative ways to make sulfonamides that avoid moisture sensitivity entirely? Causality: Yes. You can bypass sulfonyl chlorides by starting from stable sulfonic acids or using alternative electrophiles[5].

  • Direct Coupling: Sulfonic acids can be activated in situ using coupling agents (e.g., DIC/OxymaPure) to form sulfonamides directly, bypassing the isolation of moisture-sensitive chlorides[4].

  • Sulfonyl Fluorides (SuFEx): Sulfonyl fluorides are highly resistant to hydrolysis (often stable in boiling water) but can be selectively activated to react with amines using specific catalysts or calcium salts, making them excellent moisture-tolerant alternatives[6].

Section 2: Quantitative Data Presentation

To optimize your reaction setup, you must select conditions that heavily favor amidation over hydrolysis. The table below summarizes the impact of different reaction environments.

Reaction Condition / SolventHydrolysis RiskTypical Amine: RSO2​Cl RatioMechanistic Mitigation Strategy
Anhydrous Organic (e.g., dry DCM, THF)Low1.0 : 1.05Strict Schlenk techniques; use of molecular sieves; amine acts as its own base or use of dry Et3​N .
Aqueous Biphasic (Schotten-Baumann)High1.0 : 1.2 - 1.5Excess sulfonyl chloride compensates for hydrolysis; rapid stirring maximizes interfacial area; low temp (0 °C) slows hydrolysis[4].
Deep Eutectic Solvents (e.g., ChCl/Urea)Moderate1.0 : 1.0Use highly hydrophobic amines to outcompete water interaction; run at room temperature under aerobic conditions[7].
Direct Coupling (from Sulfonic Acid)None1.0 : 1.0Bypasses RSO2​Cl entirely. Utilizes DIC/Oxyma activation to form the sulfonamide without moisture risk[4].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Sulfonamide Synthesis (With In-Process Control)

This protocol is designed for highly valuable or sluggish amines where moisture exclusion is paramount. It includes an In-Process Control (IPC) to validate the integrity of the sulfonyl chloride.

Step 1: Preparation & Drying

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.

  • Dissolve the primary/secondary amine (1.0 equiv) and anhydrous triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add 3Å activated molecular sieves to the flask and stir for 15 minutes to scavenge residual moisture.

Step 2: Reaction Execution

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15 minutes to prevent localized heating, which accelerates degradation[3].

  • Remove the ice bath and allow the reaction to warm to room temperature.

Step 3: In-Process Control (IPC) - Self-Validation How do you know if unreacted amine is due to a slow reaction or a dead electrophile?

  • After 2 hours, withdraw a 50 µL aliquot of the reaction mixture.

  • Quench the aliquot into 0.5 mL of anhydrous methanol containing a drop of triethylamine.

  • Analyze via LC-MS or TLC. If the methyl sulfonate ester is detected, active sulfonyl chloride is still present, and the amidation is simply slow. If only sulfonic acid and unreacted amine are present, your electrophile has hydrolyzed.

Step 4: Workup

  • Quench the main reaction with saturated aqueous NH4​Cl .

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Biphasic Schotten-Baumann Synthesis (Water-Tolerant)

Use this protocol when handling highly water-soluble amines (e.g., amino acids) or when rigorous drying is impractical.

Step 1: Aqueous Preparation

  • Dissolve the amine (1.0 equiv) and Na2​CO3​ (1.2 equiv) in water (0.5 M) in a round-bottom flask.

  • Cool the aqueous mixture to 0 °C to suppress the baseline hydrolysis rate of the incoming sulfonyl chloride[4].

Step 2: Electrophile Addition

  • Dissolve the sulfonyl chloride (1.2 to 1.5 equiv, to account for unavoidable hydrolysis) in a water-immiscible solvent like ethyl acetate or 2-MeTHF.

  • Add the organic solution dropwise to the vigorously stirring aqueous layer. Note: Vigorous stirring is mandatory to maximize the interfacial surface area where the amidation occurs.

  • Stir for 4–6 hours at room temperature.

Step 3: Isolation

  • Acidify the aqueous layer to pH 2-3 using 10% HCl at 0 °C.

  • The sulfonamide product will typically precipitate and can be collected via vacuum filtration, leaving the highly soluble sulfonic acid byproduct in the aqueous filtrate[4].

References

  • NIH. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Available at:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Available at:[Link]

  • ACS Publications. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Available at:[Link]

  • MDPI. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Available at:[Link]

  • Chemistry - A European Journal. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Divergence: 2-Methylbutane-2-sulfonamide vs. tert-Butanesulfinamide in Chemical Synthesis

As a Senior Application Scientist navigating the complexities of modern organic synthesis and drug development, selecting the correct sulfur-nitrogen building block is paramount. While 2-methylbutane-2-sulfonamide (tert-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern organic synthesis and drug development, selecting the correct sulfur-nitrogen building block is paramount. While 2-methylbutane-2-sulfonamide (tert-amyl sulfonamide) and tert-butanesulfinamide (t-BSA, Ellman’s auxiliary) share a structurally related branched-alkyl lineage, they serve fundamentally orthogonal roles.

This guide provides an objective, data-driven comparison of these two reagents, analyzing their mechanistic causality, performance metrics, and validated experimental workflows to empower researchers in asymmetric synthesis and medicinal chemistry.

Mechanistic Causality & Structural Analysis

The divergence in utility between these two molecules stems directly from the oxidation state of their sulfur atoms and the steric profile of their alkyl groups.

  • tert-Butanesulfinamide (t-BSA): Operating at the S(IV) oxidation state, t-BSA features a lone pair on the sulfur atom that locks the molecule into a stable, chiral tetrahedral geometry at room temperature. This inherent chirality is the cornerstone of its application as a chiral auxiliary. When condensed with aldehydes or ketones, the resulting sulfinyl imines direct the diastereoselective addition of nucleophiles, enabling the synthesis of enantiopure amines [1].

  • 2-Methylbutane-2-sulfonamide: Operating at the fully oxidized S(VI) state, the sulfur atom possesses two double-bonded oxygens, rendering the molecule entirely achiral . Furthermore, the substitution of a tert-butyl group with a tert-amyl (2-methylbutan-2-yl) group is a classical isosteric strategy in drug design. The extra methylene unit increases the lipophilicity (LogP) and provides a slightly larger steric shield, which improves the metabolic half-life of the pharmacophore by hindering adjacent metabolic soft spots in vivo [2].

ReactivityDivergence Core Sulfur-Nitrogen Precursors Sulfin tert-Butanesulfinamide Oxidation: S(IV) | Chiral Core->Sulfin Sulfon 2-Methylbutane-2-sulfonamide Oxidation: S(VI) | Achiral Core->Sulfon App1 Asymmetric Synthesis Sulfin->App1 Acid-Labile App2 Medicinal Chemistry Sulfon->App2 Metabolically Stable

Caption: Reactivity divergence between S(IV) sulfinamides and S(VI) sulfonamides.

Performance Comparison & Quantitative Data

The chemical stability and reactivity of these compounds dictate their experimental handling. S(IV) sulfinamides are acid-labile, allowing for mild deprotection, whereas S(VI) sulfonamides are highly robust, requiring harsh conditions for cleavage (making them excellent permanent structural motifs in drugs like Nav1.5 sodium channel blockers).

Table 1: Physicochemical & Structural Comparison
Featuretert-Butanesulfinamide (t-BSA)2-Methylbutane-2-sulfonamide
Oxidation State S(IV)S(VI)
Chirality at Sulfur Yes (Enantiopure forms available)No (Achiral)
Alkyl Group tert-Butyl (-C(CH3)3)tert-Amyl (-C(CH3)2CH2CH3)
Primary Application Chiral Auxiliary (Asymmetric Synthesis)Stable Pharmacophore / Building Block
Acid Stability Labile (Cleaved by HCl/MeOH)Highly Stable (Orthogonal to mild acids)
Table 2: Performance Metrics in Target Workflows
Metrict-BSA (Chiral Auxiliary Role)2-Methylbutane-2-sulfonamide (Pharmacophore Role)
Stereocontrol (d.r.) Typically >95:5 (Nucleophilic addition)N/A (Achiral)
Nitrogen Nucleophilicity Moderate (Direct condensation possible)Low (Requires transition-metal catalysis)
Metabolic Stability Low (Susceptible to oxidation/hydrolysis)High (Resistant to in vivo degradation)
Typical Yields 80-95% (Imine formation)70-85% (Pd-catalyzed cross-coupling)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of the reagent choices directly translates to observable analytical milestones.

Protocol A: Asymmetric Synthesis of Chiral Amines via t-BSA

This workflow utilizes t-BSA to synthesize chiral amines via a sulfinyl imine intermediate.

  • Condensation: Combine the target ketone (1.0 eq), enantiopure t-BSA (1.1 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF (0.5 M). Stir at 70 °C for 12 hours.

    • Causality: Ti(OEt)₄ is uniquely suited here; it acts as a Lewis acid to activate the sterically hindered ketone and irreversibly traps the generated water as insoluble TiO₂, driving the equilibrium forward.

    • Self-Validation: The reaction is validated via ¹H NMR of the crude mixture: look for the appearance of a sharp tert-butyl singlet shifted downfield to ~1.2 ppm, confirming imine formation.

  • Diastereoselective Addition: Cool the solution to -48 °C. Dropwise add the Grignard reagent (R-MgX, 2.0 eq).

    • Causality: Low temperatures maximize the diastereomeric ratio (d.r.) by rigidifying the transition state, allowing the chiral sulfinyl group to strictly govern the trajectory of nucleophilic attack.

  • Acidic Cleavage: Isolate the sulfinamide intermediate, then treat with 4M HCl in 1,4-dioxane/MeOH (1:1) for 2 hours at room temperature.

    • Self-Validation: Complete cleavage is confirmed by the disappearance of the tert-butyl signal in NMR and the precipitation of the enantiopure amine hydrochloride salt.

EllmanWorkflow A Carbonyl + t-BSA B Chiral Sulfinyl Imine A->B Ti(OEt)4 C Diastereoselective Addition B->C Grignard Reagent D Enantiopure Amine C->D HCl / MeOH

Caption: Workflow for asymmetric amine synthesis using tert-butanesulfinamide.

Protocol B: Pharmacophore Coupling with 2-Methylbutane-2-sulfonamide

Because the S(VI) sulfonamide is a poor nucleophile, incorporating it into a drug scaffold requires transition-metal catalysis [3].

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 eq), 2-methylbutane-2-sulfonamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Cross-Coupling: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 100 °C for 16 hours.

    • Causality: The strong electron-withdrawing nature of the -SO₂- group drastically reduces the nucleophilicity of the nitrogen. Palladium catalysis with a wide-bite-angle bidentate ligand (Xantphos) is strictly required to facilitate the oxidative addition and subsequent C-N reductive elimination.

  • Reaction Validation:

    • Self-Validation: Reaction progress is definitively tracked via LC-MS, observing the mass shift from the aryl bromide to the product mass [M+H]⁺. Additionally, FTIR analysis of the purified product will show the disappearance of the primary sulfonamide N-H stretch doublet (~3300 cm⁻¹) and the emergence of a single secondary N-H stretch.

References

  • Sodium channel blockers - Google Patents (WO2025011450A1). World Intellectual Property Organization.
  • Zhang, Y., et al. (2012). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry, 77(1), 690-695. Available at: [Link]

Comparative

structure-activity relationship of sulfonamide derivatives

Structure-Activity Relationship (SAR) of Sulfonamide Derivatives: A Comparative Guide for Next-Generation Antimicrobial Development Introduction: The Biochemical Imperative of Sulfonamides Sulfonamides represent one of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Sulfonamide Derivatives: A Comparative Guide for Next-Generation Antimicrobial Development

Introduction: The Biochemical Imperative of Sulfonamides Sulfonamides represent one of the oldest and most extensively studied classes of synthetic antimicrobial agents. Despite their historical pedigree, the sulfonamide pharmacophore remains a cornerstone in modern drug discovery, extending beyond antibacterial applications to include antitumour, antifungal, and matrix metalloproteinase (MMP) inhibitory activities[1][2]. However, their primary and most clinically validated mechanism of action remains the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial de novo folate biosynthesis pathway[3].

This guide provides a comprehensive, objective comparison of sulfonamide derivatives, dissecting their structure-activity relationships (SAR) and detailing the experimental protocols required to validate their biochemical and cellular efficacy.

Mechanism of Action & Target Engagement Bacteria, unlike mammalian cells, cannot absorb exogenous folate and must synthesize it de novo. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate[3]. Sulfonamides act as structural analogues of pABA. By competitively binding to the DHPS active site, they halt folate synthesis, thereby starving the bacteria of the nucleotides required for DNA and RNA replication.

Pathway DHPP DHPP (Dihydropterin pyrophosphate) DHPS DHPS Enzyme DHPP->DHPS pABA pABA (para-aminobenzoic acid) pABA->DHPS DHP 7,8-Dihydropteroic Acid DHPS->DHP Sulfa Sulfonamides (Competitive Inhibitor) Sulfa->DHPS Inhibits THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF

Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition Mechanism

Core Pharmacophore and SAR Logic The antibacterial activity of sulfonamides is governed by strict structural requirements. Decades of quantitative structure-activity relationship (QSAR) studies have established the following rules[1][2]:

  • The N4-Amino Group: Must be unsubstituted (a free amine) or capable of being converted to a free amine in vivo (e.g., via reduction of an azo bond). This group directly interacts with the DHPS binding pocket, mimicking the amino group of pABA.

  • The Benzene Ring: Essential for activity. Substitutions on the ring (other than the N4-amino and N1-sulfonamide groups) generally abolish antibacterial efficacy due to steric clashes within the tight DHPS active site.

  • The Sulfonamide Group (-SO₂NH-): The sulfonyl oxygen atoms hydrogen-bond with the enzyme, mimicking the carboxylate moiety of pABA.

  • The N1-Substituent (R-group): This is the primary site for structural diversification. The R-group dictates the molecule's pKa, lipophilicity, and pharmacokinetic profile.

The Causality of pKa (Bell and Roblin Theory): The most potent sulfonamides possess a pKa between 6.5 and 7.5. The underlying causality is a delicate physicochemical balance: the sulfonamide must cross the lipophilic bacterial cell membrane in its unionized form. However, once inside the cytoplasm, it must be ionized (anionic) to electrostatically bind the DHPS active site effectively. A pKa near physiological pH ensures an optimal equilibrium between the membrane-permeable unionized form and the target-active ionized form.

Comparative Performance Analysis: Classic vs. Substituted Derivatives By altering the N1-heterocyclic ring, researchers have optimized the half-life and potency of sulfonamides. Below is a comparison of classic derivatives against the baseline prototype.

CompoundN1-SubstituentpKaLipophilicity (log P)Typical E. coli MIC (µg/mL)Clinical/Biochemical Profile
Sulfanilamide -H10.4-0.7>128Baseline prototype. Poorly ionized at physiological pH; low potency.
Sulfadiazine Pyrimidine ring6.50.12 - 4Optimal pKa. Highly active, but low aqueous solubility can cause crystalluria.
Sulfamethoxazole Isoxazole ring5.60.90.5 - 2Excellent balance of absorption and excretion. Commonly co-administered with Trimethoprim.
Sulfathiazole Thiazole ring7.10.31 - 2Highly potent due to ideal pKa, but largely replaced in humans due to higher toxicity profiles.

Experimental Methodologies: Validating Sulfonamide Efficacy To accurately assess the SAR of novel sulfonamide derivatives, a dual-tiered experimental approach is required: enzymatic evaluation (DHPS inhibition) and cellular evaluation (Minimum Inhibitory Concentration).

Workflow Syn Compound Synthesis & QC Prep Prepare 10x Stocks (DMSO) Syn->Prep Enz DHPS Enzymatic Assay (Determine IC50/Ki) Prep->Enz Cell CLSI Broth Microdilution (Determine MIC) Prep->Cell SAR SAR Data Analysis (Correlate pKa & Potency) Enz->SAR Cell->SAR

Dual-Tiered Experimental Workflow for Sulfonamide SAR Validation

Protocol 1: In Vitro DHPS Inhibition Assay (Colorimetric) This cell-free assay isolates the drug-target interaction, eliminating variables like membrane permeability or efflux pumps. It measures the release of inorganic pyrophosphate (PPi) during the DHPS-catalyzed condensation of pABA and DHPP[3].

Causality of Design: A colorimetric assay utilizing a pyrophosphatase-coupled system is preferred over radiometric assays for high-throughput screening, as it avoids radioactive hazards while maintaining high sensitivity.

  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0). Prepare substrates: 50 µM DHPP and 50 µM pABA. Note: Substrate concentrations are kept near their respective Kₘ values to ensure competitive inhibitors can effectively compete for the active site.

  • Inhibitor Dilution: Serially dilute the sulfonamide derivative in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add recombinant DHPS enzyme (e.g., E. coli or S. aureus derived) to the wells. Incubate for 5 minutes at 37°C with the inhibitor to allow binding equilibrium.

  • Reaction Initiation: Add the substrate mix (DHPP and pABA) to initiate the reaction.

  • Detection: Add a commercial pyrophosphate detection reagent (which converts PPi to phosphate, reacting with malachite green).

  • Quantification: Read absorbance at 620 nm. Calculate the IC₅₀ by plotting percent inhibition against the log of the inhibitor concentration using a four-parameter logistic regression.

Protocol 2: Minimum Inhibitory Concentration (MIC) via CLSI Broth Microdilution While enzymatic assays prove target engagement, cellular assays prove actual antimicrobial efficacy. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for this validation[4].

Causality of Design: Broth microdilution is strictly standardized regarding inoculum size and media composition. Mueller-Hinton Broth (MHB) is specifically mandated because it is low in sulfonamide antagonists (like thymidine and exogenous folate), which would otherwise bypass the inhibited pathway and artificially inflate the MIC.

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure thymidine phosphorylase is added if the batch contains trace thymidine.

  • Inoculum Standardization: Select 3-5 isolated colonies of the test strain (e.g., E. coli ATCC 25922). Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[5].

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Plate Setup: In a 96-well plate, dispense 50 µL of serially diluted sulfonamide derivatives (2-fold dilutions). Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours under aerobic conditions.

  • Reading: The MIC is defined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Conclusion The structure-activity relationship of sulfonamide derivatives is a masterclass in rational drug design. By understanding the delicate balance between pKa, lipophilicity, and target affinity, researchers can continue to iterate on this classic pharmacophore. As resistance mutations in DHPS continue to emerge (such as the F17L and T51M mutations in S. aureus[3]), rigorous comparative testing using standardized enzymatic and cellular protocols remains essential for the development of next-generation antifolates.

References 1.[1] From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. PubMed Central (NIH). Available at: [Link] 2.[4] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link] 3.[2] Quantitative Structure-Activity Relationship Studies on Sulfonamide-Based MMP Inhibitors. PubMed (NIH). Available at: [Link] 4.[5] Methodologies for Antimicrobial Susceptibility Testing. APEC. Available at: [Link] 5.[3] The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. Available at: [Link]

Validation

Introduction: The Structural Versatility of Sulfonamides in Oncology

Comparative Analysis of Sulfonamides as Anticancer Agents: Mechanisms, Efficacy, and Experimental Validation Historically recognized as the pharmacophore of early antimicrobial agents, the sulfonamide moiety (R-SO₂NH₂) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Sulfonamides as Anticancer Agents: Mechanisms, Efficacy, and Experimental Validation

Historically recognized as the pharmacophore of early antimicrobial agents, the sulfonamide moiety (R-SO₂NH₂) has been structurally repurposed to yield highly potent anticancer therapeutics[1]. As a Senior Application Scientist, I approach the evaluation of these compounds not merely through phenotypic screening, but via mechanistic deconstruction. The sulfonamide group is exceptionally versatile: it can mimic the transition state of CO₂ hydration to coordinate with zinc ions in metalloenzymes[2], form critical hydrogen bond networks within hydrophobic protein pockets[3], or act as a structural anchor to facilitate ternary complex formation between E3 ligases and neo-substrates.

This guide provides an objective, data-driven comparison of three distinct classes of anticancer sulfonamides, evaluating their target profiles, quantitative efficacies, and the self-validating experimental frameworks required to study them:

  • Indisulam (E7070): A "molecular glue" that induces targeted protein degradation of the splicing factor RBM39[4].

  • SLC-0111: A tumor microenvironment modulator targeting Carbonic Anhydrase IX (CAIX)[2].

  • E7010: A microtubule-destabilizing agent targeting the colchicine binding site[3].

Target Profiles and Quantitative Comparison

To objectively evaluate these compounds, we must compare their biochemical affinities against their phenotypic potencies. The table below summarizes the core quantitative data driving the development of these agents.

CompoundPrimary TargetMechanism of ActionTarget IC50 / KiCellular Efficacy (IC50)
Indisulam RBM39 / DCAF15Molecular Glue (Targeted Protein Degradation)12.6 - 463 nM (RBM39 Degradation IC50)[5]0.56 µM (HCT116 Cell Viability)
SLC-0111 Carbonic Anhydrase IX (CAIX)Metalloenzyme Inhibition (pH Disruption)45 nM (Enzyme Ki)[6]45.7 µM (Normal Fibroblasts, showing tumor selectivity)[2]
E7010 β-TubulinTubulin Polymerization Inhibition0.6 µM (Polymerization IC50)[3]Low micromolar (Broad spectrum cancer cell lines)[3]

Mechanistic Pathways Visualization

Understanding the causality of cell death is critical. Indisulam forces an unnatural interaction between RBM39 and the DCAF15-CRL4 ligase, leading to aberrant mRNA splicing[4]. SLC-0111 disrupts the ability of hypoxic tumors to vent intracellular acid[2]. E7010 physically prevents tubulin heterodimers from forming functional microtubules[3].

Pathways Indisulam Indisulam (Molecular Glue) DCAF15 DCAF15-CRL4 Ligase Indisulam->DCAF15 SLC0111 SLC-0111 (CAIX Inhibitor) CAIX Carbonic Anhydrase IX SLC0111->CAIX E7010 E7010 (Tubulin Inhibitor) Tubulin β-Tubulin (Colchicine Site) E7010->Tubulin RBM39 RBM39 Ubiquitination DCAF15->RBM39 Splicing Aberrant mRNA Splicing RBM39->Splicing Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis pH Intracellular Acidification CAIX->pH pH->Apoptosis Microtubule Microtubule Depolymerization Tubulin->Microtubule Microtubule->Apoptosis

Fig 1. Distinct signaling pathways of anticancer sulfonamides leading to apoptosis.

Self-Validating Experimental Methodologies

An assay is only as reliable as its internal controls. To prove causality in drug development, we must incorporate rescue or competition conditions that isolate the drug's specific mechanism from general, off-target cytotoxicity.

Protocol 1: Validating Indisulam-Mediated RBM39 Degradation (Molecular Glue Assay)
  • Causality & Self-Validation Logic: Indisulam requires the active CRL4-DCAF15 E3 ligase to degrade RBM39[5]. Co-treatment with MLN4924 (a NEDD8-activating enzyme inhibitor) prevents cullin activation. If MLN4924 rescues RBM39 levels and cell viability, the observed cytotoxicity is definitively linked to the CRL4-dependent degradation mechanism, ruling out off-target kinase inhibition[5].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HCT116 cells in 6-well plates at 3 × 10⁵ cells/well and incubate overnight at 37°C.

    • Control Pre-treatment: Pre-treat designated control wells with 1 µM MLN4924 for 2 hours to block cullin neddylation[5].

    • Compound Dosing: Treat cells with Indisulam across a logarithmic dose-response (0.01 µM to 10 µM) for 24 hours.

    • Harvest & Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein via BCA assay.

    • Target Analysis (Western Blot): Load 20 µg of protein per lane on an SDS-PAGE gel. Probe for RBM39 (primary target), DCAF15 (ligase receptor), and GAPDH (loading control).

    • Data Interpretation: A validated mechanism will show dose-dependent RBM39 depletion in Indisulam-only wells, alongside complete RBM39 rescue in the MLN4924 co-treated wells[5].

Protocol 2: Tubulin Polymerization Inhibition Assay for E7010
  • Causality & Self-Validation Logic: E7010 is hypothesized to bind the colchicine site of tubulin[3]. Using a cell-free fluorescent tubulin polymerization assay isolates the direct target interaction from complex cellular phenotypes. Using colchicine as a competitive control validates the specific binding pocket.

  • Step-by-Step Methodology:

    • Reaction Setup: Prepare a reaction mix containing 2 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 10 µM of a fluorescent reporter (e.g., DAPI).

    • Initiation: Add 1 mM GTP to the mixture to initiate polymerization.

    • Treatment: Immediately introduce E7010 at varying concentrations (0.1 µM - 10 µM). In parallel, run Colchicine (10 µM) as a positive control for inhibition, and Paclitaxel (10 µM) as a negative control (polymerization enhancer).

    • Kinetic Measurement: Measure fluorescence continuously (Ex: 360 nm, Em: 420 nm) in a microplate reader at 37°C for 60 minutes.

    • Data Interpretation: E7010 should decrease both the Vmax of polymerization and the final steady-state fluorescence, mirroring the kinetic curve of the colchicine control[3].

Experimental Workflow Visualization

Workflow Step1 1. Cell Culture (HCT116 / A549) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. Self-Validation Controls (+MLN4924 or Colchicine) Step2->Step3 Step4 4. Target Analysis (Western Blot / Tubulin Assay) Step3->Step4 Step5 5. Phenotypic Readout (Flow Cytometry / Viability) Step4->Step5

Fig 2. Self-validating experimental workflow for sulfonamide mechanism verification.

References

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. URL: [Link]

  • Full article: In silico design strategies for tubulin inhibitors for the development of anticancer therapies. Taylor & Francis. URL:[Link]

  • Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models. PMC. URL: [Link]

  • Biomarkers for RBM39 degradation in acute myeloid leukemia. PMC. URL: [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PMC. URL: [Link]

Sources

Comparative

Validation of 2-Methylbutane-2-Sulfonamide Derivatives in Nav1.5 Cellular Assays: A Comparative Guide

As a Senior Application Scientist overseeing hit-to-lead screening campaigns, I frequently encounter novel chemical scaffolds that require rigorous, artifact-free biological validation. 2-Methylbutane-2-sulfonamide (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead screening campaigns, I frequently encounter novel chemical scaffolds that require rigorous, artifact-free biological validation. 2-Methylbutane-2-sulfonamide (CAS: 1824027-86-2) has recently emerged as a critical synthetic intermediate in the development of next-generation voltage-gated sodium channel (Nav1.5) blockers[1].

Because Nav1.5 governs the rapid depolarization phase of the cardiac action potential, modulating its activity is a primary strategy for treating Long QT Syndrome 3 (LQT3) and atrial fibrillation[1]. However, validating compounds derived from 2-methylbutane-2-sulfonamide requires more than a basic patch-clamp setup. It demands a self-validating system of orthogonal assays to separate true target engagement from non-specific membrane effects.

This guide objectively compares the performance of these novel derivatives against legacy antiarrhythmics and provides the definitive, step-by-step methodologies required to validate them.

The Orthogonal Validation Strategy

To prevent false positives caused by slow binding kinetics or compound precipitation, our workflow mandates two parallel tracks: a high-throughput biochemical flux assay and a high-fidelity electrophysiological readout.

Nav15_Workflow Start 2-Methylbutane-2-Sulfonamide (Lead Scaffold / Intermediate) Synthesis Derivative Synthesis (Nav1.5 Blockers) Start->Synthesis CellLine CHO/HEK293 Cells Stably Expressing Nav1.5 Synthesis->CellLine Assay1 Automated Patch Clamp (CiPA Step-Ramp Protocol) CellLine->Assay1 Electrophysiology Assay2 Orthogonal Validation (Li+ Flux Assay) CellLine->Assay2 High-Throughput Data IC50 & Kinetics Analysis (Peak vs. Late Current) Assay1->Data Assay2->Data

Workflow for validating 2-methylbutane-2-sulfonamide derivatives via orthogonal cellular assays.

Comparative Performance: Scaffold vs. Standard Alternatives

When evaluating 2-methylbutane-2-sulfonamide-derived compounds against standard Class I antiarrhythmics (e.g., Propafenone, Quinidine), the critical metric is use-dependent block .

Nav1.5 blockers unbind more slowly from the inactivated state than from the open state[2]. At higher stimulation frequencies (e.g., 3 Hz vs. 1 Hz), channels spend more time inactivated, which should theoretically increase the apparent potency (lower the IC50) of a well-designed blocker[3].

The table below summarizes the quantitative electrophysiological profiling of standard alternatives compared to optimized 2-methylbutane-2-sulfonamide derivatives.

Compound ClassCompoundAssay TypeStimulation FreqIC50 (µM)Hill Coefficient
Class Ic Antiarrhythmic PropafenonePatch Clamp1 Hz1.551.19
Class Ic Antiarrhythmic PropafenonePatch Clamp3 Hz0.801.15
Class Ia Antiarrhythmic QuinidinePatch Clamp1 Hz13.641.02
Class Ia Antiarrhythmic QuinidinePatch Clamp3 Hz14.151.48
Experimental Scaffold 2-MB-2-S DerivativePatch Clamp1 Hz< 1.00~1.00
Experimental Scaffold 2-MB-2-S DerivativeLi+ FluxN/A< 5.00N/A

(Note: 2-MB-2-S derivative values are representative benchmarks based on recent patent literature prioritizing enhanced use-dependency[1][2]. Standard compound data adapted from B'SYS CHO Nav1.5 validations[3]).

Self-Validating Experimental Protocols

Do not blindly execute protocols; understand the biophysics dictating them. Below are the definitive methodologies for validating this scaffold.

Protocol A: Automated Whole-Cell Patch Clamp (CiPA-Compliant)

Electrophysiology remains the gold standard for ion channel validation. To align with the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, we utilize a highly specific step-ramp voltage protocol[4].

Voltage_Protocol Hold Holding Potential (-120 mV) Step1 Depolarizing Pulse (-15 mV) Hold->Step1 40 ms pulse Measure Peak Current Measurement Step1->Measure Na+ Influx Inact Steady-State Inactivation Measure->Inact Repolarization

CiPA-compliant voltage protocol for measuring Nav1.5 peak current and steady-state inactivation.

The Causality Behind the Protocol:

  • Why a holding potential of -120 mV? At physiological resting potentials (-80 mV), a fraction of Nav1.5 channels are already in a state of steady-state inactivation. Hyperpolarizing the cell to -120 mV forces all channels into the closed, resting state, providing a true baseline to calculate IC50[4].

  • Why use Cesium Fluoride (CsF) in the pipette? Cesium perfectly substitutes for intracellular potassium, blocking endogenous outward K+ currents that would contaminate the inward Na+ recordings. The fluoride anion enhances gigaseal stability, which is vital for the long incubation times required for sulfonamides[3].

  • Why physiological temperature (36 ± 1 °C)? Room temperature recordings artificially shift the Vhalf of inactivation, leading to an overestimation of compound potency[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Nav1.5 to 70-80% confluency[3]. Detach using Trypsin/EDTA and resuspend in extracellular recording buffer.

  • Buffer Setup:

    • Extracellular (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-Glucose (pH 7.4 with NaOH)[3].

    • Intracellular (Pipette): 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA (pH 7.3 with KOH)[3].

  • Voltage Execution: Hold cells at -120 mV. Apply a depolarizing pulse to -15 mV for 40 ms to elicit peak inward Na+ current[3].

  • Compound Application: Apply 2-methylbutane-2-sulfonamide derivatives via constant gravity perfusion. Crucial: Incubate for a minimum of 5-6 minutes. Sulfonamide motifs often exhibit slow binding kinetics; premature measurement will yield false negatives[4].

Protocol B: Orthogonal Lithium (Li+) Flux Assay

While patch-clamp provides kinetic fidelity, it is susceptible to mechanical artifacts. The Li+ flux assay serves as our high-throughput, self-validating orthogonal screen[5].

The Causality Behind the Protocol:

  • Why Lithium? Tracer ions not normally present in biological systems are utilized to minimize background noise. Lithium readily permeates the Nav1.5 pore but is entirely absent from standard culture media, providing a pristine signal-to-noise ratio[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed Nav1.5-expressing HEK293 cells in 384-well plates and incubate overnight to ensure adherence[5].

  • Compound Incubation: Wash cells and incubate with test compounds (2-methylbutane-2-sulfonamide derivatives) for 20 minutes to allow for membrane partitioning and target binding.

  • Channel Activation: Add a LiCl-containing activation buffer spiked with Veratridine. Causality: Veratridine acts as an agonist, locking the Nav1.5 channels in the open state to force maximum Li+ influx.

  • Detection: Lyse the cells and quantify intracellular Li+ accumulation using atomic absorption spectroscopy (ICR) or a Li+-sensitive fluorescent dye[5]. Normalize against vehicle controls to generate IC50 curves.

References

  • Sigma-Aldrich. "2-methylbutane-2-sulfonamide (CAS: 1824027-86-2)".

  • World Intellectual Property Organization. "WO2025011450A1 - Sodium channel blockers".

  • B'SYS GmbH. "CHO NaV1.5 Cell Line Pharmacological Characterization".

  • Aurora Biomed. "HEK-Nav1.5 Cell Line Validation".

  • Kramer et al. (2021). "Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment". Journal of Pharmacological and Toxicological Methods / PubMed.

Sources

Validation

High-Resolution Enantiomeric Excess (ee) Determination for Chiral Sulfonamides: A Comparative Guide to SFC, HPLC, and NMR Methodologies

Chiral sulfonamides represent a critical class of pharmacophores in modern drug discovery, serving as the backbone for numerous antibacterial agents, carbonic anhydrase inhibitors, and targeted therapeutics. Because the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chiral sulfonamides represent a critical class of pharmacophores in modern drug discovery, serving as the backbone for numerous antibacterial agents, carbonic anhydrase inhibitors, and targeted therapeutics. Because the enantiomers of a chiral drug often exhibit radically different pharmacokinetic profiles and off-target toxicities, regulatory agencies mandate rigorous stereochemical characterization.

Determining the enantiomeric excess (ee) of sulfonamide products requires analytical techniques capable of distinguishing molecules that possess identical physicochemical properties in an achiral environment. This guide provides an in-depth, objective comparison of the three primary methodologies used for this purpose: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs).

Mechanistic Overview of Enantiomeric Discrimination

To separate or distinguish enantiomers, an analytical system must introduce a chiral environment to form transient diastereomeric complexes. Because diastereomers have different physical and spatial properties, they can be resolved.

  • Chromatographic Discrimination (SFC/HPLC): The analyte interacts with a Chiral Stationary Phase (CSP)—typically a derivatized polysaccharide like amylose or cellulose. The transient, non-covalent interactions (hydrogen bonding, π−π stacking, dipole-dipole) between the sulfonamide enantiomers and the chiral grooves of the CSP occur at different rates, leading to differential retention times[1].

  • Spectroscopic Discrimination (NMR): A Chiral Solvating Agent (CSA) is added directly to the NMR tube. The CSA forms transient diastereomeric complexes with the sulfonamide enantiomers in solution, altering the magnetic shielding environment and resulting in distinct chemical shifts ( Δδ ) for each enantiomer[2].

Workflow Start Chiral Sulfonamide ee Determination Decision1 Is rapid screening without chiral columns required? Start->Decision1 NMR NMR with Chiral Solvating Agents (CSAs) (High Throughput, Lower Precision) Decision1->NMR Yes Decision2 Is fast separation & green chemistry prioritized? Decision1->Decision2 No SFC Chiral SFC (High Resolution, Fast, Low Solvent Use) Decision2->SFC Yes HPLC Chiral HPLC (Established Validation, High Solvent Use) Decision2->HPLC No

Decision matrix for selecting the optimal enantiomeric excess determination method.

Comparative Analysis of Methodologies

Chiral Supercritical Fluid Chromatography (SFC)

SFC has rapidly become the gold standard for chiral sulfonamide separation. It utilizes supercritical carbon dioxide ( scCO2​ ) as the primary mobile phase, supplemented with polar modifiers (e.g., methanol) and basic additives (e.g., diethylamine).

  • The Causality of Performance: Supercritical CO2​ possesses a liquid-like density (providing excellent solvating power) but gas-like viscosity and diffusivity. This high mass transfer kinetic flattens the van Deemter curve at high velocities, allowing for flow rates 3 to 5 times higher than HPLC without a proportional increase in backpressure[3].

  • Sulfonamide Specificity: The highly polar −SO2​NH− group in sulfonamides frequently causes severe peak tailing in normal-phase HPLC due to secondary interactions with the stationary phase. In SFC, the rapid diffusion limits these secondary interactions, yielding sharp, symmetrical peaks and superior enantioresolution per unit time[1].

High-Performance Liquid Chromatography (HPLC)

Traditional chiral HPLC relies on liquid mobile phases (e.g., Hexane/Isopropanol for normal phase, or Water/Acetonitrile for reversed phase) pumped through polysaccharide CSPs.

  • The Causality of Performance: While the separation mechanism is identical to SFC, the high viscosity of liquid solvents limits the flow rate and increases column equilibration times.

  • Sulfonamide Specificity: HPLC remains the most universally validated technique and is highly robust[4]. However, achieving baseline resolution for complex diarylpyrazole sulfonamides often requires long run times (>30 minutes) and consumes significant volumes of hazardous organic solvents.

NMR with Chiral Solvating Agents (CSAs)

NMR spectroscopy cannot natively distinguish enantiomers. However, the addition of CSAs (e.g., thioamide-based agents, chiral macrocycles, or enantiopure Ti(IV) complexes) circumvents the need for chromatographic separation entirely.

  • The Causality of Performance: The CSA forms a non-covalent diastereomeric complex with the sulfonamide. Because diastereomers have different spatial arrangements, the magnetic shielding environment around specific "reporter" protons (e.g., on a neighboring methyl or aromatic ring) differs between the (R)-complex and the (S)-complex. This results in a chemical shift difference ( Δδ ). The ratio of the integrals of these split peaks directly corresponds to the enantiomeric ratio[2][5].

  • Sulfonamide Specificity: This method is ideal for rapid, early-stage synthetic reaction optimization where exact precision (e.g., >99.9% ee) is secondary to high-throughput screening.

Quantitative Data Presentation: Performance Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing a model chiral diarylpyrazole sulfonamide derivative.

ParameterChiral SFC ( scCO2​ / MeOH)Chiral HPLC (Hexane / IPA) 1H NMR + Thioamide CSA
Typical Analysis Time 3 – 8 minutes20 – 45 minutes5 – 10 minutes (per scan)
Resolution ( Rs​ ) High ( Rs​ > 2.5)High ( Rs​ > 1.5)Moderate (Dependent on Δδ )
Solvent Consumption Very Low (~1-2 mL modifier/run)High (~30-50 mL/run)Minimal (0.6 mL CDCl3​ /sample)
Limit of Detection (ee) > 99.9% ee> 99.5% ee~ 95.0% ee (Integration error limits)
Primary Advantage Speed, green chemistry, sharp peaksUniversal availability, robust validationNo chiral column required, structural data

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies include built-in diagnostic checkpoints to verify the accuracy of the ee determination.

Protocol A: SFC/HPLC Method Scouting and Validation

This protocol is adapted from validated methods for sulfonamide purity assessment[4].

  • Column & Modifier Screening:

    • Equip the system with a switching valve containing multiple polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Screen mobile phases: For SFC, use scCO2​ with 10-40% Methanol containing 0.1% Diethylamine (DEA) to suppress sulfonamide tailing.

  • System Suitability Testing (SST) - The Self-Validating Checkpoint:

    • Inject a racemic standard solution of the sulfonamide six times.

    • Validation Criteria 1: Calculate the Resolution ( Rs​ ) between the enantiomeric peaks. Rs​ must be ≥1.5 for baseline separation. Causality/Correction: If Rs​<1.5 , the ee calculation will be artificially skewed due to peak overlap. Correct this by decreasing the modifier concentration (SFC) or lowering the column temperature to increase interaction time.

    • Validation Criteria 2: The Relative Standard Deviation (RSD) of the peak areas must be <2.0% . Causality/Correction: If RSD >2.0% , there is an injection precision error or integration inconsistency; recalibrate the autosampler.

  • Sample Analysis: Inject the synthesized chiral sulfonamide sample under the optimized conditions.

  • Data Integration: Calculate ee using the formula: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol B: NMR Determination of ee using a Chiral Solvating Agent

This protocol utilizes a stepwise derivatization or direct solvation approach[5].

  • Sample Preparation:

    • Dissolve 0.05 mmol of the chiral sulfonamide product in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Add 1.0 to 2.0 equivalents of the chosen CSA (e.g., a thioamide-based CSA or Pirkle's alcohol).

  • Spectral Acquisition:

    • Transfer the mixture to a 5 mm NMR tube.

    • Acquire a 1H or 19F NMR spectrum (minimum 400 MHz, preferably 600 MHz for better dispersion).

  • Peak Integration - The Self-Validating Checkpoint:

    • Identify the reporter protons (e.g., a distinct singlet from a methyl group).

    • Validation Criteria: Ensure baseline resolution of the split reporter peaks. Causality/Correction: If the peaks are broadened or overlapping, the dynamic exchange between the free and CSA-bound states is too fast on the NMR timescale. Correct this by lowering the acquisition temperature (e.g., to 253 K) to slow the exchange rate and sharpen the peaks, or switch to a higher-field magnet.

  • Calculation: Integrate the distinct signals corresponding to the diastereomeric complexes to determine the enantiomeric ratio, ensuring the error margin ( ∼5% ) is accounted for[5].

Conclusion

For the rigorous determination of enantiomeric excess in sulfonamide products, Chiral SFC is the premier choice, offering unmatched speed, superior peak shapes, and environmentally sustainable solvent profiles[1][3]. Chiral HPLC remains a highly reliable fallback for laboratories lacking supercritical fluid infrastructure[4]. Meanwhile, NMR with CSAs provides an elegant, column-free alternative for rapid synthetic screening, provided the inherent integration error limits are acceptable for the phase of research[2][5].

References

  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem. 4

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. 1

  • Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. Digitellinc. 2

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. ACS Publications. 5

  • Pharmaceuticals Technologies for Enhanced LC and SFC Workflow. Shimadzu. 3

Sources

Comparative

The Evolving Landscape of Quinoline-Sulfonamides: A Comparative Guide to Therapeutic Efficacy

The quinoline-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comparative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comparative analysis of the efficacy of various quinoline-sulfonamide derivatives, drawing upon recent experimental data to inform researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity.

The Quinoline-Sulfonamide Core: A Foundation for Diverse Biological Activity

The fusion of a quinoline ring system with a sulfonamide moiety creates a molecule with a unique electronic and structural profile. The quinoline core, a bicyclic aromatic heterocycle, is found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and neuroprotective effects.[1] The sulfonamide group, a cornerstone of antibacterial therapy, also plays a crucial role in the inhibition of various enzymes, most notably carbonic anhydrases.[2] The combination of these two pharmacophores has led to the development of hybrid molecules with enhanced or novel therapeutic activities.[3]

Anticancer Efficacy: Targeting Proliferation and Survival

Quinoline-sulfonamide derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and signaling pathways.[4][5][6]

Structure-Activity Relationship of 8-Hydroxyquinoline-5-Sulfonamide Derivatives

A key determinant of the anticancer activity in this class of compounds is the presence of a free hydroxyl group at the 8-position of the quinoline ring.[4] Methylation of this group generally leads to a significant reduction in cytotoxic effects, suggesting its involvement in crucial interactions with biological targets, potentially through metal ion chelation or hydrogen bonding.[4]

The nature of the substituent on the sulfonamide nitrogen also plays a pivotal role in modulating the potency and selectivity of these derivatives.[4] For instance, the introduction of acetylene-containing moieties has been shown to yield compounds with potent activity against various cancer cell lines.[7]

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[7]

CompoundSubstituent on Sulfonamide NitrogenC-32 (IC50 µM)MDA-MB-231 (IC50 µM)A549 (IC50 µM)
3c -N(CH₃)(prop-2-yn-1-yl)15.3 ± 0.818.1 ± 0.920.5 ± 1.1
Cisplatin Reference Drug12.5 ± 0.614.2 ± 0.716.8 ± 0.8
Doxorubicin Reference Drug0.8 ± 0.041.1 ± 0.051.3 ± 0.06

Data extracted from a study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide.[7]

Notably, compound 3c demonstrated efficacy comparable to the standard chemotherapeutic agent cisplatin and exhibited low toxicity in non-cancerous human dermal fibroblast (HFF-1) cells, with an IC50 greater than 100 µM.[7][8] Further investigation revealed that compound 3c influences the expression of cell cycle regulators and apoptosis-related genes, suggesting a multi-faceted mechanism of action.[8]

Inhibition of Pyruvate Kinase M2 (PKM2)

A distinct series of 8-quinolinesulfonamide derivatives has been designed to modulate the activity of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[5] Compound 9a from this series was identified as a potent modulator, reducing intracellular pyruvate levels in A549 lung cancer cells and exhibiting significant anti-proliferative effects.[5]

Antimicrobial Activity: A Renewed Fight Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline-sulfonamide hybrids offer a promising strategy, potentially acting through dual mechanisms by targeting both DNA synthesis (quinoline moiety) and folate synthesis (sulfonamide moiety).[3]

Hybrid Quinoline-Sulfonamide Metal Complexes

The synthesis of hybrid quinoline-sulfonamide complexes with metal ions such as Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺ has yielded compounds with significant antimicrobial activity.[9][10] The hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex, in particular, displayed excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli, as well as potent antifungal activity against Candida albicans.[9][11]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial agents. The following table presents the MIC values for a representative quinoline-sulfonamide derivative against various bacterial strains.[3]

CompoundP. aeruginosa (MIC µg/mL)E. faecalis (MIC µg/mL)E. coli (MIC µg/mL)S. typhi (MIC µg/mL)
QS-3 64128128512

Data for a specific quinoline-sulfonamide hybrid, QS-3.[12]

Compound QS-3 showed notable activity, particularly against the antibiotic-resistant strains AA202 and AA290.[12]

Enzyme Inhibition: A Targeted Approach

The specificity of quinoline-sulfonamide derivatives allows for the targeted inhibition of various enzymes implicated in disease.

Carbonic Anhydrase Inhibition

Aryl and heteroaryl sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes.[2] The deprotonated sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.[13] The quinoline portion of the molecule can form additional interactions within the active site, influencing the inhibitor's potency and isoform selectivity.[13] Several quinoline-based sulfonamides have been developed as selective inhibitors of cancer-associated carbonic anhydrase isoforms, such as hCA IX.[14]

Kinase Inhibition

Protein kinases are crucial components of signaling pathways that regulate cell proliferation and survival, making them attractive targets for cancer therapy.[4] Quinoline derivatives have been shown to act as inhibitors of various protein kinases.[4]

Signaling Pathway Targeted by Kinase Inhibitors

G Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream_Signaling Phosphorylation Quinoline_Sulfonamide Quinoline-Sulfonamide Inhibitor Quinoline_Sulfonamide->Receptor Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

A generic signaling pathway that can be targeted by quinoline-sulfonamide kinase inhibitors.[4]

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Workflow for MTT Assay

G MTT Assay Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Addition and Measurement Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Add_Compound 3. Add quinoline-sulfonamide derivatives at various concentrations Incubate_1->Add_Compound Incubate_2 4. Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT 5. Add MTT solution Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_DMSO 7. Add DMSO to dissolve formazan crystals Incubate_3->Add_DMSO Read_Absorbance 8. Read absorbance at 570 nm Add_DMSO->Read_Absorbance G Broth Microdilution Workflow Prepare_Inoculum 1. Prepare standardized bacterial inoculum Inoculate 3. Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilutions 2. Perform serial two-fold dilutions of the compound in a 96-well plate Serial_Dilutions->Inoculate Incubate 4. Incubate the plate at 37°C for 18-24h Inoculate->Incubate Determine_MIC 5. Determine the MIC as the lowest concentration with no visible growth Incubate->Determine_MIC

Sources

Validation

In Vivo Efficacy of Novel Sulfonamides: A Comparative Guide on CAIX Inhibitors vs. Classical Chemotherapeutics

Sulfonamides represent one of the most versatile and historically significant scaffolds in medicinal chemistry. While classically recognized for their antimicrobial properties via the inhibition of dihydropteroate syntha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides represent one of the most versatile and historically significant scaffolds in medicinal chemistry. While classically recognized for their antimicrobial properties via the inhibition of dihydropteroate synthase (DHPS), modern drug development has successfully repurposed the sulfonamide pharmacophore to target the hostile microenvironments of solid tumors[1].

This technical guide provides an objective, data-driven comparison of novel sulfonamide-based Carbonic Anhydrase IX (CAIX) inhibitors—specifically SLC-0111 —against and in combination with classical DNA-alkylating chemotherapeutics like Temozolomide (TMZ). Designed for drug development professionals, this guide synthesizes mechanistic causality, comparative in vivo efficacy data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Repurposing the Sulfonamide Scaffold

To understand the in vivo behavior of novel sulfonamides, we must first examine the physiological barriers of solid tumors. In hypoxic tumor microenvironments, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway drives the overexpression of CAIX, a transmembrane metalloenzyme[2]. CAIX is critical for tumor survival because it catalyzes the reversible hydration of carbon dioxide, maintaining a neutral intracellular pH while simultaneously acidifying the extracellular matrix—a hallmark of aggressive, chemoresistant cancer phenotypes[2][3].

Classical chemotherapeutics, such as TMZ, often exhibit diminished efficacy in these acidic niches. Novel sulfonamides like SLC-0111 selectively bind to the catalytic domain of CAIX, disrupting this pH homeostasis. The resulting fatal intracellular acidification synergizes with the DNA damage induced by TMZ, triggering multiple cell death pathways, including apoptosis and ferroptosis, without adding overlapping systemic toxicity[2][4].

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX pH_Drop Intracellular Acidification CAIX->pH_Drop Prevents Acidification SLC0111 SLC-0111 (Novel Sulfonamide) SLC0111->CAIX Inhibits Catalytic Domain SLC0111->pH_Drop Triggers Acidification TMZ Temozolomide (TMZ) DNA_Damage Enhanced DNA Damage TMZ->DNA_Damage Alkylates DNA pH_Drop->DNA_Damage Synergistic Stress Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Cell Death

Mechanistic synergy between SLC-0111 (CAIX inhibition) and Temozolomide in hypoxic tumors.

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of SLC-0111, researchers rely on Patient-Derived Xenograft (PDX) models (e.g., 1016 GBM) and orthotopic models (e.g., 4T1 breast cancer). PDX models are critical because they preserve the histological and genetic heterogeneity of the original human tumor, providing a highly accurate prediction of clinical outcomes[4][5].

The table below summarizes the quantitative in vivo efficacy and toxicity profiles of SLC-0111 compared to classical TMZ monotherapy.

Treatment GroupPreclinical ModelPrimary Mechanism of ActionIn Vivo Efficacy (Tumor Growth)Systemic Toxicity Profile
Vehicle Control 1016 GBM PDXN/ARapid exponential tumor progressionN/A
Temozolomide (TMZ) 1016 GBM PDXDNA AlkylationModerate tumor growth delayDose-limiting myelosuppression
SLC-0111 (Monotherapy) 1016 GBM PDXCAIX Inhibition / pH DisruptionModerate growth delay in hypoxiaMinimal systemic toxicity[4]
SLC-0111 + TMZ (Combo) 1016 GBM PDXSynergistic Acidification + DNA DamageSignificant tumor regression [4]Tolerable; no additive toxicity[5]
SLC-0111 (Monotherapy) 4T1 Breast CancerCAIX Inhibition / FerroptosisPotent tumor suppression[2]Minimal systemic toxicity[2]

Data synthesis indicates that while the novel sulfonamide provides measurable monotherapy benefits, its highest translational value lies in its ability to reverse chemoresistance and amplify the efficacy of classical agents[4][5].

Self-Validating Experimental Protocol: GBM PDX Efficacy Study

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for assessing the in vivo efficacy of novel sulfonamides. Every step is designed to establish causality between the drug's mechanism and the observed phenotypic outcome.

InVivo_Workflow PDX 1. PDX Establishment (1016 GBM in Nude Mice) Random 2. Randomization (Tumor ~100 mm³) PDX->Random Dosing 3. Dosing Regimen (SLC-0111 + TMZ) Random->Dosing Monitor 4. In Vivo Monitoring (Volume & Weight) Dosing->Monitor Harvest 5. Tissue Harvest (IHC & Western Blot) Monitor->Harvest

Self-validating in vivo workflow for evaluating sulfonamide efficacy in PDX models.

Step 1: Model Establishment & Causality
  • Procedure: Harvest 1016 GBM patient-derived cells and implant them subcutaneously into the flanks of athymic nude mice[4][5].

  • Causality: Athymic mice lack functional T-cells, preventing the immunological rejection of the human xenograft. This allows the tumor to establish a hypoxic core and native stroma, which is strictly required for the hypoxia-driven upregulation of the CAIX target[4].

Step 2: Baseline Metrics & Randomization
  • Procedure: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the standard formula: V=(length×width2)/2 . Once tumors reach a uniform average volume of ~100 mm³, randomize the mice into four cohorts (n=8-10/group)[5].

  • Self-Validation: Initiating treatment only after tumors reach 100 mm³ ensures that the vascular network and hypoxic zones are fully established, validating that any subsequent tumor regression is due to the drug's action on a mature tumor microenvironment, rather than an artifact of poor engraftment.

Step 3: Dosing Regimen
  • Procedure:

    • Administer SLC-0111 via oral gavage (e.g., 50 mg/kg/day). Formulate the highly lipophilic sulfonamide in a compatible vehicle (e.g., PEG400/Tween-80)[4].

    • Administer TMZ via intraperitoneal injection (e.g., 5-30 mg/kg/day) for 5 consecutive days[5].

  • Causality: Oral gavage of the sulfonamide mimics clinical pharmacokinetics, while the surfactant-based vehicle ensures the compound remains in solution, preventing erratic gastrointestinal absorption and ensuring high systemic bioavailability.

Step 4: In Vivo Monitoring & Toxicity Endpoints
  • Procedure: Measure tumor volumes and body weights bi-weekly.

  • Self-Validation: Body weight acts as an internal control for systemic toxicity. A body weight loss of >15% serves as a hard humane endpoint. Because novel sulfonamides selectively target tumor-specific CAIX (which is largely absent in healthy tissue), body weights should remain stable, validating the compound's high therapeutic index[2][3].

Step 5: Tissue Harvest & Pharmacodynamic Confirmation
  • Procedure: Euthanize mice at the predefined endpoint. Excise tumors and immediately partition them: flash-freeze one half in liquid nitrogen and fix the other half in 10% neutral buffered formalin[3][5].

  • Causality: Flash-freezing preserves labile phosphoproteins, allowing for Western blot confirmation of downstream DNA damage (e.g., elevated γ-H2AX). Formalin fixation preserves tissue architecture, enabling Immunohistochemistry (IHC) to spatially validate that apoptosis occurred specifically within the CAIX-positive, hypoxic regions of the tumor.

Conclusion

The evolution of the sulfonamide scaffold from classical antibiotics to targeted anti-cancer agents represents a major paradigm shift in oncology. As demonstrated by rigorous in vivo PDX studies, novel sulfonamides like SLC-0111 effectively exploit the unique vulnerabilities of the hypoxic tumor microenvironment. By disrupting pH homeostasis, these agents not only provide potent tumor suppression but fundamentally reverse the chemoresistance that limits classical therapies like Temozolomide[4][5]. For drug development professionals, integrating these self-validating in vivo workflows is essential for advancing the next generation of targeted sulfonamide therapeutics into the clinic.

References

  • [1] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. tandfonline.com. 1

  • [4] Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors: SLC-0111 and Dacarbazine/Temozolomide/Doxorubicin/5-Fluorouracil. nih.gov. 4

  • [2] SLC-0111 - Drug Targets, Indications, Patents - Patsnap Synapse. patsnap.com. 2

  • [5] Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - JCI Insight. jci.org.5

  • [3] US20170007627A1 - Novel sulfonamide compounds for inhibition of metastatic tumor growth - Google Patents. google.com. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methylbutane-2-sulfonamide for Laboratory Professionals

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-methylbutane-2-sulfonamide. Adherence to these procedures is crucial for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2-methylbutane-2-sulfonamide is paramount to its safe handling and disposal. The molecule's structure, featuring a sulfonamide functional group attached to a tertiary pentyl group, informs our assessment of its potential hazards.

  • Sulfonamide Group: Compounds containing the sulfonamide moiety are common in medicinal chemistry.[2] While their specific toxicities can vary widely, it is prudent to handle them as potentially bioactive and hazardous materials.

  • 2-Methylbutane (tert-Pentyl) Group: The alkane portion of the molecule suggests some degree of flammability, a characteristic of related compounds like 2-methylbutane (isopentane).[3][4] Although the sulfonamide group modifies these properties, the potential for flammability should not be disregarded, especially when in solution with flammable solvents.

Given these characteristics, 2-methylbutane-2-sulfonamide should be treated as a hazardous chemical waste, requiring professional disposal.[1]

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield are mandatory.[7]Protects against splashes of the chemical or its solutions, which could cause eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[7]Prevents dermal contact. It is crucial to select gloves rated for the specific chemicals being handled, including any solvents used.[8]
Body Protection A flame-retardant lab coat and closed-toe shoes are required.[7]Protects the skin from spills and potential fire hazards.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary if vapors are likely to be generated outside of a fume hood.[7]Minimizes the risk of inhaling aerosols or vapors, which could cause respiratory irritation.[9][10]
Emergency Procedures

Preparedness for unexpected events is critical.

  • Spills: In the event of a spill, evacuate the immediate area and eliminate all potential ignition sources.[3][7] Absorb the spill using an inert, non-combustible material such as vermiculite or sand.[3][7] The contaminated absorbent material must then be collected in a sealed, properly labeled container for hazardous waste disposal.[7][11]

  • Fire: For fires involving this type of organic compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7][12] Avoid using water, as it may be ineffective and could spread the chemical.[7]

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10]

Step-by-Step Disposal Protocol

The disposal of 2-methylbutane-2-sulfonamide must be systematic and compliant with all institutional and regulatory standards.[13] Do not dispose of this chemical down the sink or in regular trash.[5][14]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Dedicated Waste Stream: Do not mix 2-methylbutane-2-sulfonamide waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1][3]

  • Collection: Collect all waste containing this compound, including residual amounts in original containers, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, weigh boats), in a dedicated hazardous waste container.[1]

Step 2: Containerization and Labeling

The integrity and clear identification of the waste container are non-negotiable.

  • Container Selection: Use a robust, leak-proof container that is chemically compatible. High-density polyethylene (HDPE) containers are generally suitable for solid and many liquid organic wastes.[1] The container must have a secure, tightly fitting lid.[1]

  • Labeling: The container must be clearly and accurately labeled.[14] The label should include:

    • The words "Hazardous Waste".[1][7]

    • The full chemical name: "2-methylbutane-2-sulfonamide".

    • An accurate list of all contents, including any solvents.

    • The approximate quantities or concentrations.

    • Relevant hazard symbols (e.g., flammable, toxic).[7]

    • The date of accumulation.

Step 3: Storage of Chemical Waste

Waste must be stored safely pending collection.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[14]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, heat, sparks, and open flames.[7][15]

Step 4: Arranging for Professional Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Provide Information: Furnish the EHS department or contractor with all available information about the waste, including its composition and any known hazards.[1][7]

  • Documentation: Maintain a detailed log of the amount of 2-methylbutane-2-sulfonamide waste generated and the date it was transferred to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[7]

Step 5: Decontamination
  • Labware: Thoroughly decontaminate any reusable labware that has been in contact with the compound. This typically involves an initial rinse with a suitable solvent (e.g., ethanol or acetone), which must be collected as hazardous waste, followed by a thorough washing with soap and water.[1]

  • Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent after all handling and disposal procedures are complete.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 2-methylbutane-2-sulfonamide.

DisposalWorkflow start Start: Material to be Disposed is_contaminated Is the item contaminated with 2-methylbutane-2-sulfonamide? start->is_contaminated is_empty_container Is it an empty, non-rinsed reagent container? is_contaminated->is_empty_container Yes general_waste Dispose as non-hazardous general laboratory waste. is_contaminated->general_waste No is_labware Is it reusable labware? is_empty_container->is_labware No hazardous_waste Treat as Hazardous Waste: Segregate, containerize, label, and store for EHS pickup. is_empty_container->hazardous_waste Yes is_consumable Is it a disposable consumable (e.g., gloves, pipette tips)? is_labware->is_consumable No decontaminate Decontaminate Labware: 1. Solvent rinse (collect as hazardous waste). 2. Wash with soap and water. is_labware->decontaminate Yes is_consumable->hazardous_waste Yes end End is_consumable->end No hazardous_waste->end decontaminate->end general_waste->end

Caption: Disposal Decision Workflow for 2-methylbutane-2-sulfonamide.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-methylbutane-2-sulfonamide is a critical responsibility for all laboratory personnel. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of environmental stewardship. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. (n.d.). Benchchem.
  • 2-Methylbutane Material Safety Data Sheet. (n.d.). SCBT.
  • 2-Methylbutane Safety Data Sheet. (2025). Acros Organics.
  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. (2005). Fisher Scientific.
  • Chemical waste disposal and treatment methods. (n.d.). United Nations Office on Drugs and Crime.
  • 2-methylbutane-78-78-4 Standard Operating Procedure. (n.d.). University of Georgia Environmental Safety Division.
  • Lab Safety Rules and Guidelines. (2024). Grainger.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Policies.
  • Laboratory Safety Guide. (n.d.). Northwestern University.
  • SAFETY DATA SHEET - Sulfanilamide. (2023). Fisher Scientific.
  • Material Safety Data Sheet - 2-Methylbutane. (2006). Cole-Parmer.
  • Safety data sheet: 2-Methylbutane. (2017). Sigma-Aldrich.
  • Safety Data Sheet: 2-Methylbutane. (n.d.). Carl ROTH.
  • FACT SHEET: Hazardous Waste Disposal. (2023). Tulane University Office of Environmental Health and Safety.
  • SAFETY DATA SHEET - 2-Methyl-2-butanol. (2014). Acros Organics.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.